4-Phenylbut-2-enoic acid
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
2243-52-9 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
4-phenylbut-2-enoic acid |
InChI |
InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8H,7H2,(H,11,12) |
InChI Key |
SCBUQIQXUBOQAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC=CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of 4-Phenylbut-2-enoic Acid: A Technical Guide
This guide provides a comprehensive overview of the core physicochemical properties of 4-Phenylbut-2-enoic acid, tailored for researchers, scientists, and professionals in drug development. The information presented herein is curated from publicly available scientific data.
Core Physicochemical Data
This compound, a derivative of butenoic acid containing a phenyl substituent, is a compound of interest in organic synthesis. Its properties can vary depending on the isomeric form, primarily the (E) and (Z) isomers around the carbon-carbon double bond. The following table summarizes the key physicochemical properties for the (E)-isomer, which is more commonly documented.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |
| Molecular Weight | 162.18 g/mol | [1][3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 88 °C | [2] |
| Boiling Point (Predicted) | 330.2 ± 21.0 °C | [2] |
| Density (Predicted) | 1.130 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.72 ± 0.10 | [2] |
| logP (Computed) | 2.2 | [1] |
| IUPAC Name | (E)-4-phenylbut-2-enoic acid | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C/C=C/C(=O)O | [1] |
| InChI Key | SCBUQIQXUBOQAI-XBXARRHUSA-N | [1] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of crystalline this compound is finely ground, if necessary, and packed into the sealed end of a capillary tube to a height of 1-2 mm.[4][5][6]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[7]
-
Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[6]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid phase has transitioned to liquid is recorded as the end of the melting range.[6]
-
Reporting: The melting point is reported as a range of these two temperatures.
Determination of Acid Dissociation Constant (pKa)
The pKa value quantifies the acidity of a compound in a given solvent. Potentiometric titration is a common and accurate method for its determination.[8]
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solvent (e.g., water or a mixed aqueous-organic solvent system if solubility is low)
Procedure:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of the chosen solvent in a beaker.
-
Titration Setup: The pH electrode is calibrated and immersed in the solution. The burette is filled with the standardized base solution.
-
Titration: The base is added in small, known increments while the solution is continuously stirred. After each addition, the pH of the solution is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.[9] This corresponds to the inflection point of the sigmoid-shaped titration curve.[9]
Determination of Partition Coefficient (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity, which is its preference for a nonpolar solvent (like octanol) over a polar solvent (like water). The shake-flask method is a traditional approach for logP determination.[10]
Apparatus:
-
Separatory funnel or vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC for concentration analysis
-
n-Octanol and water (mutually saturated)
Procedure:
-
Solvent Preparation: n-Octanol and water are mixed and shaken together to ensure mutual saturation. The two phases are then separated.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is agitated vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.[11] The mixture is then allowed to stand for complete phase separation, which can be aided by centrifugation.[11]
-
Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[10]
Synthesis Workflow Visualization
As this compound is often utilized as a synthetic intermediate, a representative workflow for the synthesis of a related derivative, (E)-Methyl 4-phenylbut-2-enoate, is presented below. This illustrates a common synthetic route involving this structural motif.[12]
Caption: A generalized workflow for the synthesis of a this compound derivative.
References
- 1. 4-Phenyl-but-2-enoic acid | C10H10O2 | CID 10749505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-4-Phenyl-2-butenoic acid | 60341-39-1 [chemicalbook.com]
- 3. 4-Phenyl-2-butenoic acid | C10H10O2 | CID 53401858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. pennwest.edu [pennwest.edu]
- 8. youtube.com [youtube.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 4-Phenylbut-2-enoic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Phenylbut-2-enoic acid and its derivatives. This α,β-unsaturated carboxylic acid serves as a valuable building block in organic synthesis and features in the scaffold of various biologically active molecules. This document details key chemical transformations, provides explicit experimental protocols, and presents quantitative data to facilitate practical application in a research and development setting.
Overview of Synthetic Strategies
The synthesis of this compound and its esters can be accomplished through several established carbon-carbon bond-forming reactions. The most common strategies involve the condensation of a two-carbon nucleophilic species with a phenylacetaldehyde (B1677652) derivative or the reaction of a stabilized phosphorus ylide with a glyoxal (B1671930) derivative. The primary pathways explored in this guide are:
-
Knoevenagel-Doebner Condensation: A direct and efficient method for synthesizing α,β-unsaturated carboxylic acids from aldehydes and active methylene (B1212753) compounds like malonic acid.
-
Horner-Wadsworth-Emmons (HWE) Reaction: A highly reliable method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-isomers of α,β-unsaturated esters, which can be subsequently hydrolyzed.
-
Wittig Reaction: A classic olefination reaction that can be adapted to produce the desired unsaturated ester from an aldehyde and a phosphonium (B103445) ylide.
-
Perkin Reaction: A condensation reaction that can be used to synthesize cinnamic acid derivatives, though less commonly applied for this specific target.
-
Reformatsky Reaction: This reaction produces a β-hydroxy ester, which requires a subsequent dehydration step to yield the target α,β-unsaturated ester.
Each of these pathways offers distinct advantages regarding stereoselectivity, substrate scope, and reaction conditions.
Knoevenagel-Doebner Condensation
The Knoevenagel condensation, particularly with the Doebner modification, is a powerful method for the direct synthesis of this compound. This reaction involves the condensation of phenylacetaldehyde with malonic acid, catalyzed by a weak base like pyridine (B92270), often with a catalytic amount of piperidine (B6355638). The reaction proceeds through a condensation-decarboxylation sequence.[1][2]
Caption: Knoevenagel-Doebner condensation pathway.
Experimental Protocol: Knoevenagel-Doebner Condensation
This protocol is adapted from the general procedure for synthesizing cinnamic acid derivatives.[3][4]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetaldehyde (1.20 g, 10 mmol) and malonic acid (1.15 g, 11 mmol) in pyridine (15 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (5-6 drops) to the reaction mixture.
-
Reaction: Heat the mixture to reflux in a preheated oil bath at approximately 110°C. The reaction is typically allowed to proceed for 2 to 4 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 50 mL of cold, dilute hydrochloric acid (2M) to neutralize the pyridine and precipitate the product.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water to remove any remaining salts. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol (B145695)/water) to yield pure this compound.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a preferred method for creating the ester precursor to this compound due to its high (E)-stereoselectivity and the ease of removing the water-soluble phosphate (B84403) byproduct.[5][6] The reaction involves a stabilized phosphonate (B1237965) carbanion, generated by deprotonating a phosphonate ester (e.g., triethyl phosphonoacetate), which then reacts with phenylacetaldehyde.
Caption: Horner-Wadsworth-Emmons (HWE) reaction pathway.
Experimental Protocol: HWE Reaction & Hydrolysis
This protocol describes the synthesis of the ethyl ester followed by its hydrolysis.
Part A: Synthesis of Ethyl (E)-4-phenylbut-2-enoate [5]
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol) in 20 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Carbanion Formation: Cool the suspension to 0°C in an ice bath. Add triethyl phosphonoacetate (2.24 g, 10 mmol) dropwise via syringe. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Aldehyde Addition: Cool the resulting solution back to 0°C and add a solution of freshly distilled phenylacetaldehyde (1.20 g, 10 mmol) in 5 mL of anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the complete consumption of the aldehyde.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient).
Part B: Hydrolysis to this compound [7]
-
Reaction Setup: Dissolve the purified ethyl (E)-4-phenylbut-2-enoate (1.90 g, 10 mmol) in a mixture of ethanol (20 mL) and 10% aqueous sodium hydroxide (B78521) (20 mL).
-
Hydrolysis: Heat the mixture to reflux for 2-3 hours.
-
Isolation: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of cold, concentrated hydrochloric acid.
-
Purification: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Wittig Reaction
The Wittig reaction provides another route to the ester precursor. It utilizes a phosphonium ylide, which is typically less nucleophilic than its HWE counterpart when stabilized with an ester group. The reaction of (ethoxycarbonylmethyl)triphenylphosphorane with phenylacetaldehyde yields the target ester, often as a mixture of (E) and (Z) isomers.[8][9]
Caption: Wittig reaction pathway.
Experimental Protocol: Wittig Reaction
This one-pot aqueous protocol is adapted from greener Wittig reaction procedures.[10]
-
Reaction Setup: In a test tube or round-bottom flask, add freshly ground triphenylphosphine (1.4 mmol), phenylacetaldehyde (1.0 mmol), and 5 mL of a saturated aqueous sodium bicarbonate solution.
-
Reagent Addition: Add ethyl bromoacetate (B1195939) (1.6 mmol) to the stirred suspension.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 1-2 hours.
-
Work-up: After the reaction, extract the mixture with ethyl acetate (4 x 5 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product, containing the desired ester and triphenylphosphine oxide, is then purified by column chromatography. The resulting ester can be hydrolyzed as described in section 3.1, Part B.
Other Synthetic Pathways
Perkin Reaction
The Perkin reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640).[11] To synthesize the target molecule, a variation using phenylacetic anhydride and acetaldehyde (B116499) would be required, which is less common. The reaction generally requires high temperatures (170-180°C) and long reaction times.[12]
Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester (e.g., ethyl bromoacetate) with an aldehyde (phenylacetaldehyde) in the presence of zinc metal to form a β-hydroxy ester.[13][14] This intermediate must then be dehydrated (e.g., using an acid catalyst and heat) to form the α,β-unsaturated ester, which is then hydrolyzed to the final acid.
Caption: Reformatsky reaction and subsequent steps.
Quantitative Data Summary
The following table summarizes typical quantitative data for the primary synthesis pathways leading to this compound or its ethyl ester precursor. Yields are highly dependent on specific substrates and reaction scale.
| Pathway | Key Reagents | Solvent | Temperature | Time | Typical Yield | Stereoselectivity | Reference |
| Knoevenagel-Doebner | Phenylacetaldehyde, Malonic Acid, Pyridine, Piperidine | Pyridine | 110°C (Reflux) | 1.5 - 4 h | 85 - 90% | (E) favored | [4] |
| Horner-Wadsworth-Emmons | Phenylacetaldehyde, Triethyl phosphonoacetate, NaH | THF | 0°C to RT | 12 - 16 h | 80 - 95% | High (E) | [5][15] |
| Wittig Reaction (Aqueous) | Phenylacetaldehyde, Ethyl bromoacetate, PPh₃, NaHCO₃ | Water | RT | 1 - 2 h | ~50 - 60% | Mixture of E/Z | [10] |
| Reformatsky (Step 1) | Phenylacetaldehyde, Ethyl bromoacetate, Zn | Toluene | 90°C | 0.5 h | ~86% (Hydroxy) | N/A | [13] |
Biological Context: Derivatives as HDAC Inhibitors
While this compound itself is primarily a synthetic intermediate, its saturated analogue, 4-Phenylbutyric acid (4-PBA), and related derivatives are known to function as Histone Deacetylase (HDAC) inhibitors.[16] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, compounds like 4-PBA can induce histone hyperacetylation, which relaxes chromatin structure and allows for the transcription of various genes, including tumor suppressors.[17][18] This mechanism is a key area of investigation in cancer therapy and for treating neurodegenerative diseases.[16][19]
Caption: Mechanism of Histone Deacetylase (HDAC) inhibition.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. longdom.org [longdom.org]
- 11. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 14. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
CAS number and molecular structure of 4-Phenylbut-2-enoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Phenylbut-2-enoic acid, focusing on its chemical identity, molecular structure, physicochemical properties, and synthesis. This document is intended to serve as a foundational resource for professionals in research and development.
Chemical Identity and Molecular Structure
This compound is an unsaturated carboxylic acid. The most common and stable isomer is the (E)-isomer, also known as (E)-γ-Phenylcrotonic acid.
Molecular Formula: C₁₀H₁₀O₂
Molecular Weight: 162.19 g/mol [1]
CAS Numbers:
-
(E)-isomer: 60341-39-1, 2243-52-9
-
(Z)-isomer: A CAS number for the (Z)-isomer is not consistently reported in major databases.
Canonical SMILES: C1=CC=C(C=C1)C/C=C/C(=O)O[2]
2D Molecular Structure:
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Physical State | White to off-white solid | [1] |
| Melting Point | 88 °C | [1] |
| Boiling Point | 330.2 ± 21.0 °C (Predicted) | [1] |
| Density | 1.130 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.72 ± 0.10 (Predicted) | [1] |
| LogP | 2.37 (Predicted) |
Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound are not consistently reported in peer-reviewed literature. Researchers should perform their own analytical characterization to confirm the identity and purity of the compound.
Synthesis of (E)-4-Phenylbut-2-enoic Acid
A direct and effective method for the synthesis of (E)-4-Phenylbut-2-enoic acid is the Doebner modification of the Knoevenagel condensation . This reaction involves the condensation of an aldehyde with malonic acid using pyridine (B92270) as a catalyst and solvent, which facilitates a subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid.
Synthesis Workflow
The logical workflow for the Doebner condensation synthesis is outlined below.
Caption: Workflow for the synthesis of (E)-4-Phenylbut-2-enoic acid via Doebner Condensation.
Experimental Protocol
The following is a representative experimental protocol adapted from procedures for similar Doebner condensations.[3]
Materials:
-
Phenylacetaldehyde
-
Malonic acid
-
Pyridine
-
6M Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine phenylacetaldehyde (1.0 eq) and malonic acid (1.2 eq).
-
Solvent and Catalyst Addition: Add pyridine (e.g., 3-5 mL per gram of aldehyde) to the flask. The pyridine acts as both the solvent and the base catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into an ice-cold solution of 6M HCl. This will neutralize the pyridine and precipitate the carboxylic acid product.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash the solid with cold deionized water to remove any remaining salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure (E)-4-Phenylbut-2-enoic acid.
-
Characterization: The final product should be dried under vacuum and characterized by melting point determination and spectroscopic methods (NMR, IR, MS).
Biological Activity and Applications in Drug Development
As of the date of this guide, there is no significant peer-reviewed literature detailing the specific biological activities or signaling pathway interactions of this compound itself.
However, the structural motif of an α,β-unsaturated carboxylic acid attached to a phenyl group is a common feature in various biologically active molecules and serves as a valuable synthetic intermediate. Derivatives of this core structure, particularly those with additional functional groups, have been investigated for various therapeutic applications. For example, some more complex derivatives containing the 4-oxo-4-phenylbut-2-enoic acid backbone have been synthesized and evaluated for moderate anti-inflammatory, analgesic, and antimicrobial activities.
Professionals in drug development may consider this compound as a versatile starting material or fragment for the synthesis of more complex molecules with potential therapeutic value. Its utility lies in the reactivity of the carboxylic acid and the carbon-carbon double bond, which allow for a wide range of chemical modifications.
Conclusion
This compound, particularly the (E)-isomer, is a well-defined chemical entity with established synthetic routes. While its own biological activity is not extensively documented, its structure represents a valuable scaffold for medicinal chemistry and drug discovery. The provided synthesis protocol offers a reliable method for its preparation, enabling further research into its properties and potential applications. It is recommended that any researcher working with this compound perform thorough analytical characterization to confirm its structure and purity.
References
4-Phenylbut-2-enoic Acid: A Technical Whitepaper on its Potential Biological Activities and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical guide on the known biological activities and potential therapeutic uses of 4-Phenylbut-2-enoic acid and its close structural analogs. While direct experimental data on this compound is limited, a substantial body of evidence on related compounds, particularly 4-phenylbutyric acid (4-PBA) and 4-phenyl-3-butenoic acid, suggests its potential as a modulator of key biological pathways. This whitepaper summarizes the existing research on these analogs, focusing on their roles as histone deacetylase (HDAC) and peptidylglycine alpha-amidating monooxygenase (PAM) inhibitors, and explores the prospective therapeutic applications in oncology and inflammatory diseases. Detailed experimental methodologies and quantitative data from studies on these related compounds are presented to guide future research into the specific activities of this compound.
Introduction
This compound is a phenyl-substituted unsaturated carboxylic acid with the chemical formula C₁₀H₁₀O₂.[1][2] Its structural similarity to biologically active compounds like 4-phenylbutyric acid (4-PBA) and 4-phenyl-3-butenoic acid suggests that it may possess significant pharmacological properties. Research into these analogs has revealed potent inhibitory effects on histone deacetylases (HDACs) and peptidylglycine alpha-amidating monooxygenase (PAM), enzymes implicated in a variety of pathological conditions, including cancer and inflammation.[3][4][5] This whitepaper will synthesize the current understanding of these related molecules to build a predictive framework for the biological activities and therapeutic potential of this compound.
Potential Biological Activities
Based on the activities of its structural analogs, this compound is hypothesized to exhibit two primary biological functions: HDAC inhibition and PAM inhibition.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in gene silencing. In various diseases, including cancer, aberrant HDAC activity contributes to the downregulation of tumor suppressor genes.[6]
The structural analog, 4-phenylbutyric acid (4-PBA), is a well-established pan-HDAC inhibitor.[3][7][8][9] It has been shown to induce hyperacetylation of histones, leading to the re-expression of silenced genes, which in turn can trigger cell cycle arrest, differentiation, and apoptosis in cancer cells.[6] Another related compound, 4-phenyl-3-butenoic acid, has also been identified as a novel HDAC inhibitor.[5] Given these precedents, it is highly probable that this compound also functions as an HDAC inhibitor.
Potential Therapeutic Implications of HDAC Inhibition:
-
Anticancer Activity: By reactivating tumor suppressor genes, HDAC inhibitors can suppress the growth of various cancer cells. Studies on 4-PBA have demonstrated its efficacy in inhibiting the proliferation of glioma cells.[6] Furthermore, a disulfide derivative of this compound, 1-(4-methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane, has been synthesized and shown to significantly inhibit the proliferation and induce apoptosis of nasopharyngeal carcinoma (CNE2) cells in a dose-dependent manner.[10] This finding provides direct evidence that modifications of the this compound scaffold can yield compounds with potent anticancer effects.
-
Anti-inflammatory Activity: HDAC inhibitors have demonstrated anti-inflammatory properties. A comparative study of different HDAC inhibitors, including 4-PBA, showed their effectiveness in attenuating inflammatory pain in animal models.[11] Derivatives of 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acid have also been synthesized and shown to possess moderate anti-inflammatory and analgesic activities.[12]
Peptidylglycine alpha-Amidating Monooxygenase (PAM) Inhibition
PAM is a crucial enzyme in the biosynthesis of many neuroendocrine peptides and hormones. It catalyzes the C-terminal amidation of these peptides, a modification that is often essential for their biological activity. Inhibition of PAM can, therefore, modulate a wide range of physiological processes. The compound 4-phenyl-3-butenoic acid is a known inhibitor of PAM, and this inhibition is linked to its anti-inflammatory effects.[4]
Potential Therapeutic Implications of PAM Inhibition:
-
Anti-inflammatory Effects: By inhibiting the production of pro-inflammatory amidated peptides, PAM inhibitors can reduce inflammation. The anti-inflammatory activity of 4-phenyl-3-butenoic acid has been demonstrated in a rat model of adjuvant-induced polyarthritis.[4]
Quantitative Data on Related Compounds
While specific quantitative data for this compound is not available, the following table summarizes the inhibitory concentrations of its analog, 4-phenylbutyric acid (4-PBA), against cancer cell lines.
| Compound | Cell Line | Activity | Concentration | Reference |
| 4-Phenylbutyric Acid (4-PBA) | RG2 and C6 glioma cells | Inhibition of proliferation | 2-40 mM | [6] |
| 1-(4-methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane | CNE2 nasopharyngeal carcinoma cells | Inhibition of proliferation | 50-150 µmol/L | [10] |
Experimental Protocols
To facilitate the investigation of this compound, this section provides detailed methodologies for key experiments based on protocols used for its analogs.
HDAC Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of a test compound against HDAC enzymes.
Materials:
-
HeLa nuclear extract (as a source of HDACs)
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Lysine developer
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Trichostatin A (TSA) as a positive control inhibitor
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control (TSA) in the assay buffer.
-
In a 96-well plate, add the assay buffer, HeLa nuclear extract, and the HDAC fluorometric substrate to each well.
-
Add the diluted test compound or positive control to the respective wells. For the negative control, add only the solvent.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding the lysine developer to each well.
-
Incubate the plate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 390 nm excitation and 460 nm emission for AMC-based substrates).
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., CNE2, HeLa)
-
Complete cell culture medium
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent).
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway potentially modulated by this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of action of this compound as an HDAC inhibitor.
Caption: A typical experimental workflow for evaluating the therapeutic potential of this compound.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound is currently lacking, the extensive research on its close structural analogs, 4-phenylbutyric acid and 4-phenyl-3-butenoic acid, provides a strong rationale for its investigation as a potential therapeutic agent. The well-documented roles of these analogs as HDAC and PAM inhibitors suggest that this compound may possess valuable anticancer and anti-inflammatory properties.
Future research should focus on the synthesis and direct biological evaluation of this compound. The experimental protocols outlined in this whitepaper provide a clear roadmap for determining its efficacy as an HDAC and PAM inhibitor and for assessing its cytotoxic effects on various cancer cell lines. Positive in vitro results would warrant further investigation in preclinical animal models to establish its therapeutic potential and safety profile. The exploration of this compound and its derivatives represents a promising avenue for the development of novel therapeutics for a range of diseases.
References
- 1. 4-Phenyl-but-2-enoic acid | C10H10O2 | CID 10749505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Phenyl-2-butenoic acid | C10H10O2 | CID 53401858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of histone deacetylase (HDAC) by 4-phenylbutyrate results in increased junctional conductance between rat corpora smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Identification and Anti-Cancer Activity of 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Different Histone Deacetylase Inhibitors in Attenuating Inflammatory Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
4-Phenylbut-2-enoic Acid: A Synthetic Building Block, Not a Natural Product
An extensive review of scientific literature and chemical databases reveals no evidence of 4-Phenylbut-2-enoic acid as a naturally occurring compound. All available information identifies it as a synthetic molecule used in organic chemistry.
This technical guide addresses the current understanding of this compound, focusing on its synthetic nature and clarifying its status as a non-natural product. This information is crucial for researchers, scientists, and drug development professionals who may be investigating its properties or potential applications.
Absence in Nature
Despite comprehensive searches of chemical and biological databases, there are no reports of the isolation of this compound from any plant, fungal, bacterial, or other natural source. Furthermore, no biosynthetic pathways leading to the formation of this compound have been identified in any organism. The consistent appearance of this compound in the catalogs of chemical suppliers, rather than in databases of natural products, further substantiates its synthetic origin.
Role in Organic Synthesis
This compound serves as a useful building block in organic synthesis.[1] Its chemical structure, featuring a carboxylic acid and a conjugated double bond, allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules.[1]
Chemical Synthesis
While a detailed guide on the natural isolation of this compound cannot be provided due to its synthetic nature, it is relevant to briefly mention its chemical synthesis. One common method for its preparation is the Knoevenagel condensation, which involves the reaction of phenylacetic acid derivatives with acetaldehyde.[1]
Conclusion for Researchers
For researchers, scientists, and professionals in drug development, it is essential to recognize that this compound is not a natural product. Any study involving this compound should be based on the premise of its synthetic origin. As there is no evidence of its natural occurrence, there are no associated quantitative data from natural sources, experimental protocols for its isolation from nature, or biosynthetic signaling pathways to be diagrammed.
References
Spectroscopic Characterization of 4-Phenylbut-2-enoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Phenylbut-2-enoic acid (C₁₀H₁₀O₂), a valuable building block in organic synthesis.[1] Due to the limited availability of direct, experimentally verified spectra for this specific compound in public databases, this document presents a combination of computed properties and predicted data based on closely related analogs. This information is intended to serve as a reliable reference for the expected spectral characteristics of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | PubChem |
| Molecular Weight | 162.18 g/mol | PubChem[2] |
| IUPAC Name | (E)-4-phenylbut-2-enoic acid | PubChem[2] |
| CAS Number | 60341-39-1 | PubChem[2] |
| SMILES | C1=CC=C(C=C1)C/C=C/C(=O)O | PubChem[2] |
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20 - 7.40 | m | 5H | Ar-H |
| 7.10 | dt, J ≈ 15.6, 6.8 Hz | 1H | =CH-COOH |
| 5.85 | dt, J ≈ 15.6, 1.6 Hz | 1H | Ph-CH₂-CH= |
| 3.50 | d, J ≈ 6.8 Hz | 2H | Ph-CH₂ |
| 11.5 (broad) | s | 1H | COOH |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 172.0 | C =O |
| 148.0 | =C H-COOH |
| 138.0 | Ar-C (quaternary) |
| 129.0 | Ar-C H |
| 128.5 | Ar-C H |
| 126.5 | Ar-C H |
| 122.0 | Ph-CH₂-C H= |
| 38.0 | Ph-C H₂ |
Table 3: Predicted IR Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 1680-1710 | Strong | C=O stretch (α,β-unsaturated acid) |
| 1620-1640 | Medium | C=C stretch (alkene) |
| 1450-1600 | Medium-Weak | C=C stretch (aromatic) |
| 960-980 | Strong | =C-H bend (trans alkene) |
| 690-770 | Strong | C-H bend (monosubstituted benzene) |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 162 | 80 | [M]⁺ (Molecular Ion) |
| 145 | 30 | [M - OH]⁺ |
| 117 | 100 | [M - COOH]⁺ |
| 91 | 90 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 40 | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of small organic molecules.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher field) NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Analysis: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, typically 16-32 scans are co-added. For ¹³C NMR, a larger number of scans (e.g., 1024) is usually required to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet of the sample can be prepared.
-
Analysis: The spectrum is recorded over the range of 4000-400 cm⁻¹. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
-
Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared.
-
Analysis: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
Commercial Availability and Technical Guide: 4-Phenylbut-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for 4-Phenylbut-2-enoic acid. Intended for professionals in research and drug development, this document consolidates essential information to facilitate procurement and application of this compound.
Compound Identification and Properties
This compound is a carboxylic acid containing a phenyl group and a carbon-carbon double bond within its backbone. It is a valuable building block in organic synthesis.[1] The most commonly available isomer is the (E)-isomer, also known as (E)-4-Phenyl-2-butenoic acid.
Table 1: Physicochemical Properties of (E)-4-Phenylbut-2-enoic acid
| Property | Value | Source |
| CAS Number | 2243-52-9, 60341-39-1 | [2][3][4] |
| Molecular Formula | C10H10O2 | [2][3] |
| Molecular Weight | 162.19 g/mol | [2][3] |
| IUPAC Name | (E)-4-phenylbut-2-enoic acid | [2][3] |
| SMILES | C1=CC=C(C=C1)C/C=C/C(=O)O | [2] |
| InChI | InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8H,7H2,(H,11,12)/b8-4+ | [2] |
| InChIKey | SCBUQIQXUBOQAI-XBXARRHUSA-N | [2] |
A related compound, (E)-4-oxo-4-phenylbut-2-enoic acid, is also commercially available and sometimes mistaken for the target compound. It is critical to verify the CAS number before procurement.
Table 2: Physicochemical Properties of (E)-4-oxo-4-phenylbut-2-enoic acid
| Property | Value | Source |
| CAS Number | 17812-07-6, 583-06-2 | [5][6][7] |
| Molecular Formula | C10H8O3 | [5][6] |
| Molecular Weight | 176.17 g/mol | [5] |
| Melting Point | 94-97 °C | [5][8] |
| Appearance | White solid / Light yellow patchy crystals | [8][9] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, and hot water. | [8] |
Commercial Suppliers and Availability
A number of chemical suppliers offer this compound, primarily the (E)-isomer, for research and development purposes. Availability, purity, and quantity vary among suppliers.
Table 3: Commercial Suppliers of (E)-4-Phenylbut-2-enoic acid
| Supplier | CAS Number | Purity | Available Quantities |
| Alfa Chemistry | 2243-52-9 | N/A | Research quantities |
| BenchChem | 2243-52-9 | N/A | Research quantities |
| Advanced ChemBlocks | 60341-39-1 | 95% | Research quantities |
| AccelPharmTech | 2243-52-9 | N/A | Research quantities |
Table 4: Commercial Suppliers of (E)-4-oxo-4-phenylbut-2-enoic acid
| Supplier | CAS Number(s) | Purity | Available Quantities |
| Sigma-Aldrich | 17812-07-6 | 98% | 50mg |
| Arctom | 17812-07-6 | >=98% | 10g, 25g, 100g |
| Key Organics | 583-06-2 | N/A | 1mg, 10g, 25g, 100g |
| MOLBASE | 583-06-2 | N/A | Research quantities |
| BLDpharm | 17812-07-6 | N/A | Research quantities |
Safety and Handling
(E)-4-oxo-4-phenylbut-2-enoic acid is classified as an irritant, affecting the eyes, skin, and respiratory system.[8][9] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[10] Work should be conducted in a well-ventilated area or a fume hood.[9]
Hazard Statements:
-
H302: Harmful if swallowed.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] Some suppliers recommend refrigeration.[9]
Experimental Protocols
Visualizations
Logical Relationship: Compound Identification
Caption: Key CAS numbers for identification.
Experimental Workflow: Procurement Process
References
- 1. This compound | 2243-52-9 | Benchchem [benchchem.com]
- 2. 4-Phenyl-but-2-enoic acid | C10H10O2 | CID 10749505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-phenyl-but-2-enoic acid 95% | CAS: 60341-39-1 | AChemBlock [achemblock.com]
- 4. 4-Phenyl-2-butenoic acid | C10H10O2 | CID 53401858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (E)-4-Oxo-4-phenylbut-2-enoic acid | 17812-07-6 [sigmaaldrich.com]
- 6. keyorganics.net [keyorganics.net]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 4-oxo-4-phenylbut-2-enoic acid [chembk.com]
- 9. MOLBASE [key.molbase.com]
- 10. chemos.de [chemos.de]
- 11. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
Stereoisomers of 4-Hydroxy-2-phenylbutanoic Acid: A Technical Guide to Their Synthesis, Separation, and Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-2-phenylbutanoic acid is a chiral carboxylic acid of significant interest in the pharmaceutical industry. Its stereoisomers, the (R)- and (S)-enantiomers, serve as crucial building blocks in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of the stereoisomers of 4-hydroxy-2-phenylbutanoic acid, detailing their synthesis, chiral separation, and distinct biological significance. The document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant chemical and analytical workflows to support researchers and drug development professionals in this field.
Introduction
Chirality is a fundamental concept in drug design and development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. 4-Hydroxy-2-phenylbutanoic acid possesses a single chiral center at the second carbon atom, giving rise to two enantiomers: (R)-4-hydroxy-2-phenylbutanoic acid and (S)-4-hydroxy-2-phenylbutanoic acid. While these enantiomers share identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems, such as enzymes and receptors, can differ significantly.
The primary significance of 4-hydroxy-2-phenylbutanoic acid stereoisomers lies in their application as key intermediates in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used in the management of hypertension and heart failure.[1] Notably, the (R)-enantiomer is the preferred precursor for the synthesis of several ACE inhibitors.[2] This guide will delve into the specifics of each enantiomer, providing a detailed examination of their synthesis, separation, and known biological relevance.
Stereoisomers and Their Significance
The spatial arrangement of the hydroxyl and phenyl groups around the chiral center of 4-hydroxy-2-phenylbutanoic acid dictates the molecule's three-dimensional structure and its ability to interact with biological targets.
-
(R)-4-Hydroxy-2-phenylbutanoic acid: This enantiomer is a critical chiral building block for the synthesis of a number of ACE inhibitors.[3] Its specific stereoconfiguration is essential for the desired therapeutic activity of the final drug molecule.
-
(S)-4-Hydroxy-2-phenylbutanoic acid: While the biological activity of the (S)-enantiomer is not as extensively documented in publicly available literature, it is understood that different enantiomers can exhibit varied pharmacological profiles.[4] In some cases, one enantiomer may be inactive or even contribute to undesirable side effects.[5] Therefore, the enantioselective synthesis and separation of the (R)-isomer are of paramount importance.
Enantioselective Synthesis
The production of enantiomerically pure 4-hydroxy-2-phenylbutanoic acid is a key objective for its use in pharmaceutical manufacturing. Various strategies for enantioselective synthesis have been developed.
Synthesis of (R)-4-Hydroxy-2-phenylbutanoic acid
The synthesis of the (R)-enantiomer often involves asymmetric reduction of a prochiral precursor. A common route is the biocatalytic reduction of 2-oxo-4-phenylbutanoic acid or its esters.
Table 1: Quantitative Data for the Biocatalytic Synthesis of (R)-2-Hydroxy-4-phenylbutanoic Acid Precursors
| Parameter | Value | Reference |
| Substrate | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | [6] |
| Biocatalyst | Recombinant E. coli with carbonyl reductase and glucose dehydrogenase | [6] |
| Conversion Rate | 98.3% | [6] |
| Enantiomeric Excess (ee) | >99% | [6] |
| Final Product Concentration | 912 mM (with substrate feeding) | [6] |
Synthesis of (S)-4-Hydroxy-2-phenylbutanoic acid
The (S)-enantiomer can be synthesized using specific enzymes that exhibit the opposite stereoselectivity. For instance, a novel hydroxy acid dehydrogenase (HADH) from Enterobacter sp. BK2K has been shown to enantioselectively reduce 2-oxo-4-phenylbutanoic acid to (S)-2-hydroxy-4-phenylbutanoic acid.
Table 2: Quantitative Data for the Biocatalytic Synthesis of (S)-2-Hydroxy-4-phenylbutanoic Acid
| Parameter | Value |
| Substrate | 2-oxo-4-phenylbutanoic acid |
| Biocatalyst | Recombinant E. coli expressing HADH and formate (B1220265) dehydrogenase |
| Product Concentration | 95 mM |
| Enantiomeric Excess (ee) | >94% |
Chiral Separation
The analytical and preparative separation of the (R) and (S) enantiomers is crucial for quality control and for obtaining the desired stereoisomer in high purity. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common method for this purpose.
Table 3: Chiral HPLC Separation Parameters for 4-Hydroxy-2-phenylbutanoic Acid
| Parameter | Condition | Reference |
| Column | Polysaccharide-based or anion-exchange CSPs | [4] |
| Mobile Phase | Normal Phase, Reversed-Phase, or Polar Organic modes | [4] |
| Sample Concentration | ~50 µg/mL | [4] |
| Detection | UV | [4] |
Experimental Protocols
Protocol for Enantioselective Synthesis of (S)-2-Hydroxy-4-phenylbutanoic Acid
This protocol is based on the use of a recombinant hydroxy acid dehydrogenase (HADH).
-
Strain Cultivation: Cultivate recombinant E. coli cells expressing HADH and formate dehydrogenase in a suitable growth medium.
-
Biocatalyst Preparation: Harvest the cells by centrifugation and prepare a crude cell extract.
-
Reaction Setup: In a buffered solution (e.g., 500 mM phosphate (B84403) buffer, pH 6.5), combine the crude cell extract, 100 mM 2-oxo-4-phenylbutanoic acid, and a cofactor regeneration system (e.g., formate).
-
Reaction Execution: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle agitation.
-
Monitoring and Work-up: Monitor the reaction progress by HPLC. Upon completion, terminate the reaction and purify the (S)-2-hydroxy-4-phenylbutanoic acid using standard extraction and crystallization techniques.
Protocol for Chiral HPLC Separation
This protocol provides a general guideline for the chiral separation of 4-hydroxy-2-phenylbutanoic acid enantiomers.[4]
-
Sample Preparation: Prepare a stock solution of racemic 4-hydroxy-2-phenylbutanoic acid at 1.0 mg/mL in a suitable solvent (e.g., Methanol). Dilute the stock solution with the initial mobile phase to a final concentration of approximately 50 µg/mL.
-
HPLC System and Column: Use an HPLC system equipped with a UV detector and a chiral stationary phase column (e.g., a polysaccharide-based column).
-
Chromatographic Conditions:
-
Mobile Phase: Screen different mobile phase compositions (e.g., n-hexane/isopropanol for normal phase, or an aqueous buffer with an organic modifier for reversed-phase).
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintain a constant temperature (e.g., 25°C).
-
Detection: Monitor the eluent at a suitable UV wavelength.
-
-
Data Analysis: The two enantiomers should be resolved as two distinct peaks. Calculate the resolution and enantiomeric excess.
Significance in Drug Development
The primary pharmacological significance of 4-hydroxy-2-phenylbutanoic acid is its role as a precursor to ACE inhibitors.
Role in ACE Inhibitor Synthesis
The (R)-enantiomer of 4-hydroxy-2-phenylbutanoic acid is a key intermediate in the synthesis of several ACE inhibitors, such as enalapril, benazepril, and lisinopril.[3][6] The stereochemistry of this precursor is critical for the final drug's ability to bind to the active site of the angiotensin-converting enzyme and exert its therapeutic effect.
Caption: Synthetic pathway from 4-hydroxy-2-phenylbutanoic acid to ACE inhibitors.
Angiotensin-Converting Enzyme Inhibition Pathway
While 4-hydroxy-2-phenylbutanoic acid itself is not an ACE inhibitor, it is a building block for drugs that are. The following diagram illustrates the general mechanism of ACE inhibition.
Caption: Generalized signaling pathway of the Renin-Angiotensin system and the action of ACE inhibitors.
Conclusion
The stereoisomers of 4-hydroxy-2-phenylbutanoic acid represent a compelling example of the importance of chirality in drug development. The (R)-enantiomer is a well-established and critical precursor for the synthesis of a major class of cardiovascular drugs, the ACE inhibitors. While the specific biological profile of the (S)-enantiomer remains less characterized, the principles of stereochemistry in pharmacology suggest that its activity would likely differ from that of the (R)-enantiomer. The continued development of efficient enantioselective synthetic routes and robust chiral separation methods for these stereoisomers is essential for the production of safe and effective pharmaceuticals. This guide provides a foundational resource for researchers and professionals engaged in the synthesis, analysis, and application of these important chiral building blocks.
References
- 1. 2-Amino-4-hydroxy-4-phenylbutanoic Acid|RUO [benchchem.com]
- 2. 4-Hydroxy-3-phenylbutanoic acid | C10H12O3 | CID 38719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, conformational considerations, and estrogen receptor binding of diastereoisomers and enantiomers of 1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutane (dihydrotamoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Biological Evaluation of 4-Hydroxy-2-phenylbutanoic Acid Stereoisomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-phenylbutanoic acid is a chiral molecule that exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. In the landscape of pharmacology and drug development, the stereochemistry of a molecule is a pivotal factor that governs its biological activity. The distinct three-dimensional arrangement of atoms in enantiomers can lead to significant differences in their pharmacokinetics, pharmacodynamics, and toxicology. This technical guide provides a comprehensive overview of the biological evaluation of the stereoisomers of 4-hydroxy-2-phenylbutanoic acid, with a particular focus on their significance as chiral precursors in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.
The Biological Target: Angiotensin-Converting Enzyme and the Renin-Angiotensin-Aldosterone System
To comprehend the significance of the stereochemistry of 4-hydroxy-2-phenylbutanoic acid, it is essential to first understand the biological pathway its derivatives target. The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] A key enzyme in this system is the Angiotensin-Converting Enzyme (ACE).
The RAAS cascade begins with the release of renin from the kidneys in response to low blood pressure.[1] Renin cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I.[1] ACE then converts the inactive angiotensin I into the potent vasoconstrictor, angiotensin II.[1] Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the release of aldosterone, which promotes sodium and water retention, further elevating blood pressure.[1]
ACE inhibitors are a class of drugs that block the action of ACE, thereby reducing the production of angiotensin II.[2][3] This leads to vasodilation (widening of blood vessels) and reduced sodium and water retention, resulting in a lowering of blood pressure.[2][3]
Stereospecificity in ACE Inhibition
The biological significance of 4-hydroxy-2-phenylbutanoic acid stereoisomers is primarily manifested in the stereoselective synthesis of ACE inhibitors, such as Enalapril.[4][5] The (R)-enantiomer of 4-hydroxy-2-phenylbutanoic acid is a crucial chiral building block for the synthesis of these drugs.[6]
The active site of the ACE enzyme is inherently chiral, being composed of L-amino acids. This chirality dictates a specific three-dimensional conformation for optimal binding of an inhibitor. ACE inhibitors mimic the structure of the natural substrate, angiotensin I, and bind to the active site with high affinity. For the dicarboxylate-containing ACE inhibitors, it has been established that a specific stereochemistry is required for potent inhibition. Specifically, the stereocenters corresponding to the amino acids in a peptide substrate must have the S-configuration for effective binding.[7][8]
This stereospecificity underscores the importance of using the enantiomerically pure (R)-4-hydroxy-2-phenylbutanoic acid in the synthesis of ACE inhibitors. The use of the (S)-enantiomer would result in a final drug molecule with the incorrect stereochemistry, leading to a significant loss of or complete lack of inhibitory activity against the ACE enzyme.
Quantitative Data on Biological Activity
As previously stated, direct comparative biological activity data for the individual stereoisomers of 4-hydroxy-2-phenylbutanoic acid is not available in the literature. However, to illustrate the expected differences in activity based on their downstream products, the following table presents a hypothetical comparison of the half-maximal inhibitory concentration (IC50) of the resulting ACE inhibitors synthesized from the pure (R)- and (S)-enantiomers.
| Stereoisomer of Precursor | Resulting ACE Inhibitor Stereoisomer | Hypothetical IC50 for ACE Inhibition (nM) |
| (R)-4-hydroxy-2-phenylbutanoic acid | (S,S,S)-Enalaprilat | 1 - 10 |
| (S)-4-hydroxy-2-phenylbutanoic acid | (R,S,S)-Enalaprilat | > 10,000 |
Note: The IC50 values in this table are illustrative and not based on experimental data for these specific compounds. They are intended to demonstrate the principle of stereoselectivity in ACE inhibition.
Experimental Protocols
Synthesis of (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline (Enalapril)
This protocol describes the synthesis of Enalapril via reductive amination, a common method for producing ACE inhibitors from their precursors.
Materials:
-
(R)-4-hydroxy-2-phenylbutanoic acid derived ethyl 2-oxo-4-phenylbutanoate
-
L-alanyl-L-proline
-
Raney nickel catalyst
-
Hydrogen gas
-
Ethanol
-
Ethyl acetate (B1210297)
-
Potassium phosphate (B84403) dibasic (K2HPO4)
-
Phosphoric acid (H3PO4)
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Catalyst Activation: A weighed amount of Raney nickel catalyst is placed in a hydrogenation reactor under a solvent such as ethanol. The catalyst is activated by stirring under a hydrogen atmosphere for 20-30 minutes.[5]
-
Reaction Mixture Preparation: L-alanyl-L-proline and ethyl 2-oxo-4-phenylbutanoate (derived from (R)-4-hydroxy-2-phenylbutanoic acid) are added to the reactor under a continuous flow of hydrogen.[5]
-
Reductive Amination: The reaction mixture is stirred at a constant rate (e.g., 900-1100 rpm) under a hydrogen pressure of approximately 1 atm at a controlled temperature (e.g., 45°C).[5]
-
Work-up: Upon completion of the reaction, the mixture is filtered to remove the catalyst. The filtrate is concentrated by evaporation to yield a crude oily residue.[5]
-
Extraction and Purification: The oily residue is dispersed in a solution of sodium chloride in water, and the pH is adjusted to 8.5 with K2HPO4. The aqueous solution is washed with ethyl acetate to remove unreacted starting materials. The aqueous layer is then acidified to pH 4.2 with phosphoric acid and extracted multiple times with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to yield Enalapril.[5]
In Vitro ACE Inhibition Assay
This protocol details a common in vitro assay to determine the inhibitory activity of a compound against ACE. The assay is based on the spectrophotometric measurement of hippuric acid produced from the hydrolysis of the substrate Hippuryl-Histidyl-Leucine (HHL) by ACE.[9]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL) (substrate)
-
Test compound (e.g., ACE inhibitor synthesized from 4-hydroxy-2-phenylbutanoic acid stereoisomers)
-
Captopril (positive control)
-
Sodium borate (B1201080) buffer (50 mM, pH 8.3) containing 300 mM NaCl
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Deionized water
-
Microcentrifuge tubes
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM sodium borate buffer (pH 8.3) containing 300 mM NaCl.[9]
-
Prepare a stock solution of ACE (e.g., 100 mU/mL) in cold sodium borate buffer.[9]
-
Prepare a 5 mM solution of the substrate HHL in the sodium borate buffer.[9]
-
Prepare serial dilutions of the test compound and the positive control (Captopril) in the buffer.[9]
-
-
Assay Procedure:
-
In microcentrifuge tubes, add 20 µL of the test compound solution (or buffer for the control).[9]
-
Add 20 µL of the ACE solution to all tubes except the blank. Add 20 µL of buffer to the blank.[9]
-
Pre-incubate the tubes at 37°C for 10 minutes.[9]
-
Initiate the reaction by adding 100 µL of the HHL substrate solution to all tubes.[9]
-
Incubate the reaction mixture at 37°C for 30-60 minutes.[9]
-
-
Reaction Termination and Extraction:
-
Measurement and Analysis:
-
Carefully transfer a known volume of the upper ethyl acetate layer to a new tube and evaporate the solvent.[9]
-
Reconstitute the dried hippuric acid in a suitable volume of buffer or mobile phase.
-
Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer.[9]
-
Calculate the percentage of ACE inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
While a direct biological evaluation of the individual stereoisomers of 4-hydroxy-2-phenylbutanoic acid is not prominently featured in scientific literature, their profound biological significance is unequivocally established through their application in the stereospecific synthesis of life-saving Angiotensin-Converting Enzyme inhibitors. The chirality of the (R)-enantiomer is paramount for the synthesis of potent ACE inhibitors like Enalapril, as the stereochemistry of the final drug molecule dictates its ability to effectively bind to the chiral active site of the ACE enzyme. This technical guide underscores the principle that for chiral molecules destined for pharmaceutical applications, a thorough understanding of their stereochemistry is not merely an academic exercise but a critical determinant of their therapeutic efficacy. The provided experimental protocols for synthesis and in vitro ACE inhibition assays serve as a foundational framework for researchers engaged in the development of novel ACE inhibitors and other stereospecific drugs. Future research focusing on the direct biological activities of the stereoisomers of 4-hydroxy-2-phenylbutanoic acid could potentially unveil novel pharmacological properties beyond their role as synthetic intermediates.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 3. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enalapril synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Stereochemistry–activity relationships of ACE inhibitors. Conformational studies by 1H and 13C NMR of perindopril and selected stereoisomers | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
A Comprehensive Review of the Synthesis and Biological Activity of Substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a thorough examination of the synthesis, experimental protocols, and biological activities of a promising class of compounds: substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. These compounds have garnered significant interest due to their potential therapeutic applications, demonstrating a range of biological effects including anti-inflammatory, analgesic, and antimicrobial activities.[1] This document is intended to be a comprehensive resource, offering detailed methodologies and comparative data to facilitate further research and development in this area.
Synthesis of Substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic Acids
The synthesis of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives, such as anilides and esters, primarily involves the reaction of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids (also known as aroylpyruvic acids) and their corresponding amides and esters with various hydrazones.[1] Key reactants include benzophenone (B1666685) hydrazone, benzyl (B1604629) monohydrazone, and triphenylphosphazines.[1]
A general synthetic pathway is the condensation reaction between the starting aroylpyruvic acid and a suitable hydrazone in a solvent like toluene (B28343), often under reflux conditions.[1] An alternative route involves the decyclization of 3-(1,2-diphenyl-2-oxoethylidenehydrazino)-5-(4-chlorophenyl)-3H-furan-2-one with methanol (B129727) to yield the methyl ester of the target compound.[1]
The initial starting materials, 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, can be prepared by the condensation of commercially available acetophenones with dimethyl oxalate (B1200264) in the presence of a base like sodium methoxide, followed by acidic hydrolysis.
Synthetic Workflow
Biological Activity
Substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids have been reported to exhibit moderate anti-inflammatory, analgesic, and antimicrobial activities.[1] The biological potential of hydrazone derivatives is well-documented, with various compounds from this class showing a wide array of pharmacological effects.
Anti-inflammatory and Analgesic Activity
The anti-inflammatory properties of these compounds have been evaluated using the carrageenan-induced paw edema model in rats.[1] This assay is a standard method for screening acute anti-inflammatory activity. Analgesic effects are typically assessed using models such as the hot plate test or the acetic acid-induced writhing test.[2]
Antimicrobial Activity
The antimicrobial activity of these compounds has been tested against a panel of microorganisms. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activity of a series of synthesized substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acid derivatives.
Table 1: Anti-inflammatory and Analgesic Activity of Synthesized Compounds
| Compound | Ar (Aryl Group) | R¹ | R² | Anti-inflammatory Activity (% inhibition of edema) | Analgesic Activity (% increase in pain threshold) |
| Va | C₆H₅ | Ph | Ph | 35 | 30 |
| Vb | 4-ClC₆H₄ | Ph | Ph | 42 | 38 |
| Vc | 4-BrC₆H₄ | Ph | Ph | 45 | 40 |
| Vd | 4-CH₃C₆H₄ | Ph | Ph | 38 | 33 |
| Ve | 4-CH₃OC₆H₄ | Ph | Ph | 33 | 28 |
| Vf | C₆H₅ | H | Ph | 25 | 20 |
| Vg | 4-ClC₆H₄ | H | Ph | 30 | 25 |
| Vh | 4-BrC₆H₄ | H | Ph | 33 | 28 |
| Vi | C₆H₅ | H | H | 15 | 12 |
| Diclofenac | - | - | - | 55 | 50 |
Data sourced from Pulina et al., Pharmaceutical Chemistry Journal, 2009.[1]
Table 2: Antimicrobial Activity of Synthesized Compounds (MIC, µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Va | 50 | 100 | >100 |
| Vb | 25 | 50 | 100 |
| Vc | 25 | 50 | 100 |
| Vd | 50 | 100 | >100 |
| Ve | 100 | >100 | >100 |
| Vf | >100 | >100 | >100 |
| Vg | 50 | 100 | >100 |
| Vh | 50 | 100 | >100 |
| Vi | >100 | >100 | >100 |
| Dioxidine | 6.25 | 6.25 | - |
Data sourced from Pulina et al., Pharmaceutical Chemistry Journal, 2009.[1]
Experimental Protocols
General Synthesis of Substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic Acids (Representative Protocol)
A solution of a 4-aryl-2-hydroxy-4-oxobut-2-enoic acid (0.01 mol) in 50 mL of toluene is prepared. To this, a solution of the corresponding hydrazone (e.g., benzophenone hydrazone, 0.01 mol) in 20 mL of toluene is added.[1] The reaction mixture is refluxed for 4 hours.[1] After cooling, the precipitated solid is filtered off, washed with toluene, and recrystallized from a suitable solvent such as acetonitrile (B52724) or benzene (B151609) to yield the pure product.[1]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The anti-inflammatory activity is determined using the carrageenan-induced paw edema method in rats.[1] The test compounds are administered intraperitoneally at a dose of 50 mg/kg. One hour after administration, 0.1 mL of a 1% carrageenan solution is injected into the subplantar region of the right hind paw.[3] The paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[4] The percentage inhibition of edema is calculated by comparing the paw volume in the treated group with that of the control group. Diclofenac sodium (10 mg/kg) is typically used as a reference drug.[1]
Antimicrobial Susceptibility Testing
The antimicrobial activity is assessed by determining the Minimum Inhibitory Concentration (MIC) using the serial dilution method.[1] Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions of the compounds are made in a liquid growth medium in microtiter plates. Standardized suspensions of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are added to each well. The plates are incubated under appropriate conditions for each microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Dioxidine can be used as a reference antibacterial agent.[1]
Potential Signaling Pathways
While the precise molecular mechanisms of action for substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids are not yet fully elucidated, the known biological activities of hydrazone derivatives suggest potential involvement in key signaling pathways related to inflammation and cell death.
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and chemokines. Inhibition of this pathway would lead to a reduction in the inflammatory response, which is consistent with the observed anti-inflammatory activity of the title compounds.
Apoptosis Signaling Pathway
Hydrazone derivatives have been shown to induce apoptosis (programmed cell death) in various cell lines.[5][6] This is a desirable trait for potential anticancer agents. Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute cell death. The potential of these compounds to induce apoptosis warrants further investigation, particularly in cancer cell lines.
Conclusion
Substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids represent a versatile scaffold with promising, albeit moderate, biological activities. This guide has provided a detailed overview of their synthesis and a summary of their anti-inflammatory, analgesic, and antimicrobial properties, supported by quantitative data and experimental protocols. The potential for these compounds to modulate key signaling pathways such as NF-κB and apoptosis suggests that further structural optimization could lead to the development of more potent therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Apoptosis: THE Role of Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of 4-Phenylbutyric Acid in Attenuating Renal Ischemia-Reperfusion Injury
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Executive Summary
Renal ischemia-reperfusion injury (IRI) is a significant cause of acute kidney injury (AKI), characterized by a complex pathophysiology involving cellular stress, apoptosis, inflammation, and oxidative damage.[1] A critical instigator in this cascade is the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), leading to a condition known as ER stress. 4-phenylbutyric acid (4-PBA), a low molecular weight fatty acid, has emerged as a promising therapeutic agent.[1][2][3] Functioning as a chemical chaperone, 4-PBA aids in proper protein folding, thereby alleviating ER stress and mitigating its downstream detrimental effects.[2][4] This technical guide provides an in-depth exploration of the molecular mechanisms through which 4-PBA confers protection against renal IRI, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.
The Core Mechanism: Alleviation of Endoplasmic Reticulum Stress
The primary mechanism of 4-PBA in the context of renal IRI is its function as a chemical chaperone that alleviates ER stress.[2][4] Ischemia and subsequent reperfusion disrupt cellular homeostasis, leading to an accumulation of unfolded proteins in the ER, which triggers the Unfolded Protein Response (UPR). While initially a pro-survival response, prolonged UPR activation leads to apoptosis and cellular damage.
4-PBA intervenes by facilitating the correct folding of proteins, which reduces the load on the ER and dampens the UPR signaling cascade.[2] This action primarily involves the modulation of key ER stress sensor proteins and their downstream effectors.
Modulation of Key ER Stress Markers
Studies have consistently shown that 4-PBA treatment significantly reduces the expression of key markers of ER stress in renal cells following ischemia-reperfusion.
-
Glucose-Regulated Protein 78 (GRP78/BiP): GRP78 is a master regulator of the UPR. During ER stress, it dissociates from transmembrane sensors to bind to unfolded proteins. While GRP78 is initially protective, its sustained high expression is a hallmark of severe ER stress. 4-PBA treatment has been shown to decrease the elevated expression of GRP78 in response to renal IRI.[1][2][5][6]
-
C/EBP Homologous Protein (CHOP/GADD153): CHOP is a pro-apoptotic transcription factor that is strongly induced during prolonged ER stress.[4] Its upregulation is a critical step in committing the cell to apoptosis. 4-PBA effectively represses the expression of CHOP, thereby blocking a major pathway to cell death.[4][5][6][7]
-
Eukaryotic Translation Initiation Factor 2α (eIF2α): Phosphorylation of eIF2α is an early event in the UPR that attenuates global protein synthesis to reduce the protein load on the ER. 4-PBA has been observed to decrease the levels of phosphorylated eIF2α, indicating a restoration of normal protein translation and a reduction in ER stress.[1][2]
The central role of 4-PBA in mitigating ER stress is depicted in the following signaling pathway.
Caption: Mechanism of 4-PBA in renal IRI.
Downstream Protective Effects of 4-PBA
By targeting the root cause of cellular dysfunction—ER stress—4-PBA initiates a cascade of protective effects that collectively preserve kidney structure and function.
Anti-Apoptotic Effects
Apoptosis of renal tubular epithelial cells is a major contributor to the pathogenesis of IRI. 4-PBA significantly reduces apoptosis, primarily by inhibiting the CHOP-mediated apoptotic pathway.[4][5] Additionally, 4-PBA has been shown to decrease the expression of other pro-apoptotic proteins such as Cyclophilin D (CypD) and the release of Cytochrome c from mitochondria, further preventing the activation of the intrinsic apoptotic cascade.[1][2][8]
Anti-Inflammatory and Anti-Adhesion Effects
Ischemia-reperfusion triggers a potent inflammatory response, characterized by the upregulation of adhesion molecules and infiltration of leukocytes. 4-PBA has been demonstrated to significantly decrease the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) in the kidney.[1][2] By reducing the expression of these molecules, 4-PBA limits the adhesion and transmigration of inflammatory cells into the renal tissue, thereby reducing inflammation-mediated damage.
Reduction of Oxidative Stress
The reperfusion phase of IRI is associated with a burst of reactive oxygen species (ROS), leading to significant oxidative damage. The protective effects of 4-PBA are also linked to a reduction in cellular oxygen free radicals.[1][2] This is likely an indirect effect of mitigating ER stress and mitochondrial dysfunction, as a stressed ER can contribute to ROS production.
Quantitative Data on the Efficacy of 4-PBA
The following tables summarize the quantitative and qualitative effects of 4-PBA on key molecular and cellular markers in models of renal ischemia-reperfusion injury.
Table 1: Effect of 4-PBA on ER Stress and Apoptosis Markers
| Marker | Model System | Treatment Group | Outcome | Reference |
| GRP78 | Hypoxia/Reoxygenation (HK-2 Cells) | 4-PBA | Significantly decreased expression compared to H/R model | [1][2][8] |
| GRP78 | Tunicamycin-induced AKI (Mice) | 4-PBA | Inhibited the increase in GRP78 expression in the medulla | [5] |
| CHOP | Tunicamycin-induced AKI (Mice & HK-2 Cells) | 4-PBA | Significantly repressed TM-induced CHOP expression | [4][5] |
| eIF2α | Hypoxia/Reoxygenation (HK-2 Cells) | 4-PBA | Significantly decreased expression compared to H/R model | [1][2][8] |
| CypD | Hypoxia/Reoxygenation (HK-2 Cells) | 4-PBA | Significantly decreased expression compared to H/R model | [1][2][8] |
| Cytochrome c | Hypoxia/Reoxygenation (HK-2 Cells) | 4-PBA | Significantly decreased expression compared to H/R model | [1][2][8] |
| Apoptosis | Hypoxia/Reoxygenation (HK-2 Cells) | 4-PBA | Significantly decreased H/R-induced apoptosis | [1][2] |
| Apoptosis | Tunicamycin-induced AKI (Mice) | 4-PBA | Prevented TM-induced apoptosis in the medulla | [5] |
Table 2: Effect of 4-PBA on Inflammatory Markers and Renal Function
| Marker | Model System | Treatment Group | Outcome | Reference |
| ICAM-1 | Renal IRI (Mice) | 4-PBA | Significantly decreased expression | [1][2] |
| VCAM-1 | Renal IRI (Mice) | 4-PBA | Significantly decreased expression | [1][2] |
| Renal Arterial Resistance Index (RRI) | Renal IRI (Mice) | 4-PBA | Significantly decreased | [1][2] |
| Blood Urea Nitrogen (BUN) | Renal IRI (Mice) | 4-PBA | Significantly ameliorated the increase | [9] |
| Serum Creatinine (B1669602) (Cre) | Renal IRI (Mice) | 4-PBA | Significantly ameliorated the increase | [9] |
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in the cited literature for studying the effects of 4-PBA in renal IRI.
In Vivo Model: Murine Renal Ischemia-Reperfusion Injury
This protocol describes the induction of bilateral renal IRI in mice or rats to assess the protective effects of 4-PBA.[1][2][10]
Caption: Experimental workflow for the in vivo renal IRI model.
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old) are commonly used.
-
Groups:
-
Anesthesia: Anesthetize the animal using an appropriate agent (e.g., ketamine 100 mg/kg and xylazine (B1663881) 10 mg/kg, IP).[1]
-
Surgical Procedure:
-
Place the animal on a heating pad to maintain body temperature at 37°C.
-
Perform a midline laparotomy to expose the kidneys.
-
Carefully dissect the renal pedicles.
-
Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for 45 minutes.[1][10] Successful clamping is indicated by the kidney turning a dark, purplish color.
-
After the ischemic period, remove the clamps to initiate reperfusion. Successful reperfusion is confirmed by the kidney returning to a reddish color.
-
Close the abdominal incision in layers.
-
-
Post-Operative Care: Provide appropriate analgesia and allow the animal to recover.
-
Sample Collection: At 24 hours post-reperfusion, euthanize the animal.[2] Collect blood samples for serum creatinine and BUN analysis. Perfuse and harvest the kidneys for histology, Western blotting, and other molecular analyses.
Western Blotting for GRP78 and CHOP
This protocol is for detecting the protein expression levels of ER stress markers in kidney tissue homogenates.[1][11][12]
-
Protein Extraction: Homogenize kidney tissue samples in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Anti-GRP78 antibody (e.g., 1:1000 dilution)
-
Anti-CHOP antibody (e.g., 1:1000 dilution)
-
Anti-β-actin antibody (loading control, e.g., 1:5000 dilution)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Perform densitometric analysis of the bands using software like ImageJ, normalizing the expression of GRP78 and CHOP to the β-actin loading control.[12]
TUNEL Assay for Apoptosis in Kidney Tissue
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[13][14][15]
-
Tissue Preparation: Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm thick sections and mount them on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Permeabilization: Incubate the sections with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature to retrieve antigenic sites.
-
TUNEL Reaction:
-
Use a commercial in situ cell death detection kit (e.g., from Roche or similar).
-
Incubate the sections with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, in a humidified chamber for 60 minutes at 37°C. This allows TdT to label the 3'-OH ends of fragmented DNA.
-
-
Washing: Rinse the slides with phosphate-buffered saline (PBS).
-
Counterstaining: Counterstain the nuclei with a DNA stain such as DAPI or Hoechst to visualize all cell nuclei.
-
Mounting: Mount the coverslips using an anti-fade mounting medium.
-
Visualization and Quantification:
-
Visualize the sections using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show bright fluorescence (e.g., green with fluorescein-dUTP).
-
Quantify apoptosis by counting the number of TUNEL-positive nuclei per high-powered field (HPF) in the renal cortex and medulla.[5] Express the result as an apoptotic index (percentage of TUNEL-positive cells relative to the total number of cells).
-
Conclusion and Future Directions
4-phenylbutyric acid demonstrates significant therapeutic potential in the management of renal ischemia-reperfusion injury. Its primary mechanism of action is the alleviation of endoplasmic reticulum stress, which in turn inhibits downstream pathways of apoptosis, inflammation, and oxidative stress. The data consistently show that 4-PBA preserves renal function and structure in preclinical models.
For drug development professionals, 4-PBA represents a compelling candidate due to its well-defined mechanism and established clinical use for other indications.[4] Future research should focus on optimizing dosing strategies, exploring combination therapies, and conducting clinical trials to translate these promising preclinical findings into effective treatments for patients at risk of or experiencing renal IRI.
References
- 1. Therapeutic effect and mechanism of 4-phenyl butyric acid on renal ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 4‑Phenylbutyrate protects rat skin flaps against ischemia‑reperfusion injury and apoptosis by inhibiting endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Phenylbutyrate inhibits tunicamycin-induced acute kidney injury via CHOP/GADD153 repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Phenylbutyrate Inhibits Tunicamycin-Induced Acute Kidney Injury via CHOP/GADD153 Repression | PLOS One [journals.plos.org]
- 6. Chemical chaperon 4-phenylbutyrate protects against the endoplasmic reticulum stress-mediated renal fibrosis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endoplasmic Reticulum Stress in Ischemic and Nephrotoxic Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Frontiers | Comprehensive molecular and cellular characterization of endoplasmic reticulum stress-related key genes in renal ischemia/reperfusion injury [frontiersin.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the enzymatic synthesis of L-Homophenylalanine using 2-Oxo-4-phenylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homophenylalanine (L-HPA) is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like enalapril, ramipril, and imidapril.[1][2] The enzymatic synthesis of L-HPA from 2-Oxo-4-phenylbutanoic acid (OPBA) offers a highly stereoselective and environmentally benign alternative to traditional chemical methods, which often involve complex steps and harsh conditions.[2][3] This document provides detailed protocols for two primary enzymatic routes: transamination and reductive amination.
Enzymatic Approaches to L-Homophenylalanine Synthesis
There are two principal enzymatic strategies for converting 2-Oxo-4-phenylbutanoic acid to L-Homophenylalanine:
-
Transamination: This method employs transaminase enzymes to transfer an amino group from a donor molecule to the keto acid OPBA.
-
Reductive Amination: This pathway utilizes dehydrogenases to catalyze the direct amination of OPBA in the presence of an ammonia (B1221849) source and a reducing cofactor.
Protocol 1: Synthesis using Transaminases
Transaminases, particularly those with activity towards aromatic amino acids, are highly effective for this conversion. The choice of enzyme and amino donor can significantly influence reaction efficiency and equilibrium position. A key advantage of some transaminase systems is the potential for in-situ product crystallization, which drives the reaction towards completion.[1][4]
Signaling Pathway: Transaminase-Catalyzed Synthesis of L-Homophenylalanine
Caption: Transaminase-catalyzed conversion of OPBA to L-HPA.
Experimental Workflow: Transaminase Synthesis
Caption: Experimental workflow for transaminase-based L-HPA synthesis.
Materials and Reagents
-
2-Oxo-4-phenylbutanoic acid (OPBA)
-
Amino Donor (e.g., L-Glutamine, L-Lysine)
-
Transaminase (e.g., α-transaminase from Megasphaera elsdenii or engineered E. coli aspartate aminotransferase)[4][5]
-
Pyridoxal-5'-phosphate (PLP)
-
Phosphate Buffer (50 mM, pH 8.0)
-
Hydrochloric Acid (for reaction termination in analytics)
Protocol: Fed-Batch Synthesis using α-Transaminase
This protocol is based on a fed-batch approach that allows for high product titers by overcoming substrate inhibition.[1]
-
Initial Reactor Setup: In a 500 mL reactor, prepare an initial volume of 100 mL containing 50 mM phosphate buffer (pH 8.0), 30 mM OPBA (0.53 g), 34.5 mM L-Glutamine (0.5 g), and 5 mM PLP (36 mg).[1]
-
Enzyme Addition: Add 3 g of whole-cell biocatalyst expressing the α-transaminase (e.g., from Megasphaera elsdenii).[1]
-
Reaction Conditions: Maintain the reaction at 40°C with stirring at 700 rpm.[1]
-
Feed Solution Preparation: In a separate vessel, prepare 280 mL of a feed solution containing 50 mM phosphate buffer (pH 8.0), 400 mM OPBA (19.96 g), and 480 mM L-Glutamine (18.82 g).[1]
-
Fed-Batch Operation: Continuously add the feed solution to the reactor at a rate of 10 mL/h over 24 hours.[1]
-
Product Crystallization: L-Homophenylalanine will precipitate out of the solution as it is formed due to its low solubility.[1][4]
-
Product Recovery: After the reaction, collect the solid L-HPA by filtration or centrifugation. Wash the product with cold water and dry under vacuum.[2]
Quantitative Data Summary: Transaminase Methods
| Enzyme Source | Amino Donor | Reaction Type | OPBA Concentration | Yield | Enantiomeric Excess (ee) | Reference |
| Engineered E. coli Aspartate Aminotransferase | L-Lysine | Batch | Not specified | 97% | >99.9% | [5] |
| α-Transaminase (Megasphaera elsdenii) | L-Glutamine | Fed-Batch | 30 mM initial, 400 mM feed | >18 g isolated | Chemically pure | [1][4] |
| Aromatic Amino Acid Transaminase (Enterobacter sp.) | L-Aspartate | Batch (intermittent feed) | Up to 840 mM | >94% | >99% | [6] |
| Engineered Tyrosine Aminotransferase | L-Glutamic Acid | Batch | ~2 M | >95% | Not specified | [7] |
Protocol 2: Synthesis using L-Phenylalanine Dehydrogenase (PheDH)
This method involves the reductive amination of OPBA using L-phenylalanine dehydrogenase (PheDH) in the presence of an ammonia source and the cofactor NADH. A key aspect of this protocol is the in-situ regeneration of NADH to ensure economic viability.[2][8]
Signaling Pathway: PheDH-Catalyzed Synthesis of L-Homophenylalanine
Caption: PheDH-catalyzed synthesis of L-HPA with NADH regeneration.
Experimental Workflow: PheDH Synthesis
Caption: Experimental workflow for PheDH-based L-HPA synthesis.
Materials and Reagents
-
2-Oxo-4-phenylbutanoic acid (OPBA)
-
Ammonium Formate (serves as both amine donor and substrate for FDH)[8]
-
L-Phenylalanine Dehydrogenase (PheDH) (e.g., from Rhodococcus sp.)[2][8]
-
Formate Dehydrogenase (FDH) (e.g., from Candida boidinii)[2]
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Ammonium Hydroxide (1 N, for pH adjustment)
-
Hydrochloric Acid (for pH adjustment during workup)
Protocol: Batch Synthesis using PheDH with Cofactor Regeneration
This protocol describes a batch reaction system with integrated cofactor regeneration.[2][8]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing OPBA, ammonium formate, and a catalytic amount of NAD+. The synthesis is preferably conducted in deionized water.[2]
-
Set Reaction Conditions: Equilibrate the reaction mixture to the optimal temperature (e.g., 25°C) and adjust the pH to 8.5.[2][8] Note that PheDH from Rhodococcus sp. shows a sharp pH optimum at 8.5 and deactivates rapidly at temperatures above 30°C.[2]
-
Initiate Reaction: Add L-phenylalanine dehydrogenase (PheDH) and formate dehydrogenase (FDH) to the reaction mixture to start the synthesis.
-
pH Control: Maintain the pH of the reaction at 8.5 throughout the process by the automated addition of 1 N ammonium hydroxide.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the consumption of OPBA or the formation of L-HPA using HPLC.
-
Product Isolation: Upon reaction completion, acidify the solution to pH 5.5 with hydrochloric acid to precipitate the L-HPA.[2]
-
Recovery: Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield L-Homophenylalanine.[2]
Quantitative Data Summary: PheDH Method
| Enzyme Source | Cofactor Regeneration | Optimal pH | Optimal Temperature | Yield | Enantiomeric Excess (ee) | Reference |
| PheDH (Rhodococcus sp.) | FDH (Candida boidinii) | 8.5 | < 30°C | High Yield | >99% | [2][3] |
| Immobilized PheDH (Rhodococcus sp.) | FDH | 8.5 | 50°C | >80% | >99% | [9] |
Conclusion
The enzymatic synthesis of L-Homophenylalanine from 2-Oxo-4-phenylbutanoic acid presents a robust and highly selective manufacturing route. The choice between a transaminase-based or dehydrogenase-based protocol will depend on factors such as substrate cost, enzyme availability, and desired process setup (batch vs. fed-batch). Both methods are capable of producing L-HPA with excellent yield and enantiopurity, making them highly attractive for industrial and pharmaceutical applications.
References
- 1. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ProQuest - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetrical synthesis of L-homophenylalanine using engineered Escherichia coli aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the HPLC Analysis and Purification of 2-oxo-4-phenylbutanoic Acid
These application notes provide detailed methodologies for the analytical determination and preparative purification of 2-oxo-4-phenylbutanoic acid using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
2-Oxo-4-phenylbutanoic acid is an alpha-keto acid of interest in various research areas. Accurate and reliable analytical methods are crucial for its quantification in different matrices, while efficient purification methods are necessary for obtaining high-purity material for further studies. This document outlines two primary HPLC-based approaches: a high-sensitivity analytical method involving pre-column derivatization with fluorescence detection, and a direct UV-based method suitable for both analysis and purification.
Analytical Methods
Method 1: High-Sensitivity Analysis via Pre-Column Derivatization
This method is ideal for quantifying low concentrations of 2-oxo-4-phenylbutanoic acid in complex biological samples. The principle involves the derivatization of the α-keto acid moiety with 1,2-diamino-4,5-methylenedioxybenzene (DMB) to form a stable and highly fluorescent quinoxalinone derivative, which is then analyzed by reverse-phase HPLC.[1][2][3][4]
2.1.1. Experimental Protocol: Derivatization and HPLC-Fluorescence Detection
Sample Preparation (from biological matrix):
-
To 100 µL of the sample (e.g., cell lysate, plasma), add 100 µL of ice-cold 0.6 M perchloric acid to precipitate proteins.[4]
-
Vortex the mixture vigorously for 30 seconds.[4]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Neutralize the supernatant by adding a calculated amount of 2 M potassium carbonate.
-
Centrifuge at 14,000 x g for 5 minutes to pellet the potassium perchlorate (B79767) precipitate.[4]
-
The resulting supernatant is ready for the derivatization procedure.
Derivatization Procedure:
-
Prepare the DMB derivatization reagent fresh: Dissolve 1.6 mg of DMB·2HCl, 4.9 mg of sodium sulfite, and 70 µL of 2-mercaptoethanol (B42355) in 0.87 mL of water. Carefully add 58 µL of concentrated HCl.[1][4]
-
In a sealed, reaction-vial, mix 40 µL of the prepared sample or standard with 40 µL of the DMB derivatization reagent.[1][4]
-
Cool the reaction mixture on ice for 5 minutes.[1]
-
Dilute the solution five-fold with a 65 mM NaOH aqueous solution before injection.[1]
HPLC Conditions:
| Parameter | Setting |
|---|---|
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | Fluorescence Detector |
| Excitation λ | 365 nm |
| Emission λ | 448 nm |
2.1.2. Expected Performance Data
The following table summarizes the expected performance characteristics of the derivatization method, based on typical results for α-keto acids.[1][2][3]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 1 - 10 nM |
| Limit of Quantification (LOQ) | 4 - 20 nM |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 90 - 105% |
Method 2: Direct Analysis and Purification by RP-HPLC-UV
This method is suitable for the quantification of higher concentrations of 2-oxo-4-phenylbutanoic acid and for its purification from reaction mixtures or other samples. It relies on the native UV absorbance of the phenyl group in the molecule.
2.2.1. Experimental Protocol: RP-HPLC-UV
Sample Preparation:
-
Dissolve the sample containing 2-oxo-4-phenylbutanoic acid in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Dilute as necessary to ensure the concentration falls within the linear range of the calibration curve.[5]
Analytical HPLC Conditions:
| Parameter | Setting |
|---|---|
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 50:50 v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30°C[5] |
| Injection Volume | 10 µL[5] |
| Detection | UV-Vis Detector at 254 nm[5] |
Preparative HPLC Conditions:
| Parameter | Setting |
|---|---|
| Column | C18 preparative column (e.g., 250 mm x 21.2 mm, 10 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water with 0.1% Formic Acid (for MS compatibility and easier removal) |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 1 - 5 mL (depending on sample concentration and column capacity) |
| Detection | UV-Vis Detector at 254 nm |
| Fraction Collection | Triggered by UV signal corresponding to the target peak |
Post-Purification Processing:
-
Pool the collected fractions containing the pure product.
-
Remove the acetonitrile and water, typically by rotary evaporation.
-
The remaining aqueous solution containing the purified product and formic acid can be lyophilized to yield the final solid product.
2.2.2. Expected Performance Data (Analytical Method)
The following table outlines the expected validation parameters for the direct RP-HPLC-UV method.[5]
| Parameter | Expected Value |
| Limit of Quantification (LOQ) | 0.1 - 1 µg/mL |
| Linearity (R²) | > 0.998 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 95 - 105% |
| Retention Time | Dependent on exact conditions, but expected to be well-retained on a C18 column |
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical and purification processes described.
Caption: Workflow for the sensitive analysis of 2-oxo-4-phenylbutanoic acid.
Caption: Workflow for the purification of 2-oxo-4-phenylbutanoic acid.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application of 4-Phenylbut-2-enoic Acid Derivatives in the Synthesis of ACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols on the utilization of 4-phenylbut-2-enoic acid derivatives in the asymmetric synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, with a specific focus on the synthesis of Benazepril. The core of this synthetic strategy involves an asymmetric aza-Michael addition reaction to a derivative of this compound, establishing the crucial stereochemistry of the final active pharmaceutical ingredient. This methodology offers a convergent and efficient pathway to this important class of antihypertensive drugs.
Introduction
Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and congestive heart failure. These drugs act by inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II within the Renin-Angiotensin-Aldosterone System (RAAS).[1] A key structural motif in many ACE inhibitors, such as Benazepril, Enalapril, and Lisinopril, is a substituted amino acid derivative. Chiral derivatives of 4-phenylbutanoic acid are crucial precursors for the synthesis of these complex molecules.[2][3] Specifically, derivatives of this compound serve as valuable Michael acceptors in asymmetric synthesis, allowing for the stereocontrolled introduction of key functionalities. This document outlines a validated synthetic approach to a key intermediate of Benazepril HCl employing an asymmetric aza-Michael addition to a this compound derivative.
Signaling Pathway of ACE Inhibition
ACE inhibitors exert their therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.[4] The following diagram illustrates the RAAS cascade and the point of intervention for ACE inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of ACE inhibitors.
Experimental Protocols
The synthesis of the key Benazepril intermediate, (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester, is achieved through a three-step process starting from commercially available materials.
Step 1: Synthesis of 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester
This initial step involves an aldol (B89426) condensation reaction.
Reagents:
-
40% Aqueous glyoxylic acid
-
o-Nitroacetophenone
-
Methanol
-
Concentrated Sulfuric Acid
Protocol:
-
In a round-bottom flask, concentrate a 40% aqueous solution of glyoxylic acid to two-thirds of its original volume under reduced pressure.
-
To the concentrated solution, add methanol, toluene, and a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 5 hours.
-
Distill off the methanol.
-
Add a solution of o-nitroacetophenone in toluene to the reaction mixture.
-
Heat the mixture to 110-130 °C and remove water via azeotropic distillation for 36 hours.
-
After completion of the reaction, cool the mixture and purify the product by recrystallization or column chromatography to yield 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester. A large coupling constant (15.6 Hz) for the olefinic protons in the 1H NMR spectrum indicates a trans geometry for the double bond.[5]
Step 2: Asymmetric Aza-Michael Addition
This key step establishes the desired stereochemistry through the addition of a chiral amine.[6]
Reagents:
-
4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester
-
L-homophenylalanine ethyl ester (LHPE)
-
Solvent (e.g., Toluene)
Protocol:
-
In a 50 mL flask, dissolve 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (10 mmol) and L-homophenylalanine ethyl ester (11 mmol) in the desired solvent (20 mL).[6]
-
Stir the mixture at ambient temperature. The reaction time will vary depending on the solvent used (see Table 1).
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to afford (2S,2'S)-2-(1-(methoxycarbonyl)-3-(2-nitrophenyl)-3-oxopropylamino)-4-phenylbutyric acid ethyl ester as a mixture of two diastereomers.[6]
Step 3: Reductive Cyclization to Benazepril Intermediate
The final step involves a hydrogenation reaction that leads to the formation of the benzazepine ring system.[6][7]
Reagents:
-
(2S,2'S)-2-(1-(methoxycarbonyl)-3-(2-nitrophenyl)-3-oxopropylamino)-4-phenylbutyric acid ethyl ester
-
Palladium on carbon (5% Pd-C)
-
Tetrahydrofuran (THF)
-
1 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate
Protocol:
-
In a pressure vessel, dissolve the product from Step 2 (1.0 mmol) in THF (20 mL).
-
Add 5% Pd-C (0.14 g) to the solution.
-
Hydrogenate the mixture at 40 °C under 150 psi of H₂ for 24 hours.
-
Add 1 N HCl (6 mL) to the reaction mixture and continue hydrogenation at 40 °C under 150 psi of H₂ for another 16 hours.[7]
-
Filter the reaction mixture to remove the catalyst.
-
Basify the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic layers with MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired (S,S)-diastereomer.[7]
-
Reflux the purified product in a 10% acetic acid-toluene solution for 24 hours to yield the final key intermediate, (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester.[7]
Data Presentation
The diastereoselectivity of the key aza-Michael addition is highly dependent on the solvent used. The following table summarizes the effect of different solvents on the reaction.
| Entry | Solvent | Time (h) | Diastereomeric Ratio (S,S) : (R,S) | Yield (%) |
| 1 | Toluene | 24 | 10.1 : 1 | ~90 |
| 2 | CH₂Cl₂ | 48 | 2.15 : 1 | ~90 |
| 3 | THF | 72 | 1.53 : 1 | ~90 |
| 4 | CH₃CN | 72 | 1.87 : 1 | ~90 |
| 5 | Methanol | 12 | 1.62 : 1 | ~90 |
Data adapted from Yu, L.-T., et al. (2006). Molecules, 11(8), 641-648.[6][5]
Visualizations
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for the key intermediate of Benazepril.
Conclusion
The use of this compound derivatives as Michael acceptors in asymmetric synthesis represents a powerful and efficient strategy for the construction of key structural motifs in ACE inhibitors. The detailed protocols and data presented herein provide a solid foundation for researchers in the field of medicinal chemistry and drug development to synthesize Benazepril and potentially other related ACE inhibitors. The solvent-dependent diastereoselectivity of the aza-Michael addition highlights a critical parameter for optimization in achieving high yields of the desired enantiomerically pure final product.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiazole (B30560) and its derivatives are privileged heterocyclic structures that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Similarly, α,β-unsaturated ketones, such as chalcones, are known for their biological significance.[5][6][7] The synthesis of hybrid molecules incorporating both benzothiazole and chalcone-like fragments presents a promising strategy for the development of novel therapeutic agents.
This document details a convenient one-pot, three-component approach for the synthesis of novel (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. This method involves the reaction of benzothiazole, an alkyl chloroformate, and benzylideneacetone (B49655) under mild conditions. The reaction proceeds via the in-situ formation of electrophilic N-alkoxycarbonylbenzothiazolium species, which then reacts with benzylideneacetone in an α-amidoalkylation reaction.[8] This efficient one-pot procedure offers a straightforward route to novel benzothiazole derivatives for further investigation in drug discovery and development.
Data Presentation
The following table summarizes the optimized reaction conditions and yields for the synthesis of methyl and ethyl (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates.[8]
| Entry | R | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | CH₃ | CH₃CN | Room Temp. | 5 | 28 |
| 2 | CH₃ | CH₂Cl₂ | Room Temp. | 80 | 65 |
| 3 | CH₃ | CHCl₃ | Room Temp. | 80 | 58 |
| 4 | CH₃ | 1,2-dichloroethane (B1671644) | Room Temp. | 80 | 72 |
| 5 | C₂H₅ | CH₃CN | Room Temp. | 5 | 24 |
| 6 | C₂H₅ | CH₂Cl₂ | Room Temp. | 80 | 62 |
| 7 | C₂H₅ | CHCl₃ | Room Temp. | 80 | 55 |
| 8 | C₂H₅ | 1,2-dichloroethane | Room Temp. | 80 | 68 |
Reactions were carried out with benzothiazole (2 mmol), alkyl chloroformate (2 mmol), and benzylideneacetone (2 mmol), except where noted. In some cases, a 1:2:1 molar ratio of benzylideneacetone to benzothiazole and alkyl chloroformate was used.[8]
Experimental Protocols
General Procedure for the One-Pot Synthesis of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates (4a,b) [8]
-
To a magnetically stirred solution of benzothiazole (0.270 g, 2 mmol, 0.22 mL) in 1,2-dichloroethane (5 mL/mmol), add dropwise either methyl chloroformate (0.189 g, 2 mmol, 0.16 mL) for the synthesis of the methyl carboxylate derivative (4a) or ethyl chloroformate (0.217 g, 2 mmol, 0.19 mL) for the ethyl carboxylate derivative (4b).
-
Immediately following the addition of the chloroformate, add benzylideneacetone (0.292 g, 2 mmol).
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Based on the optimization data, continue stirring for 80 hours to achieve optimal yields.
-
Upon completion of the reaction, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to afford the pure (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylate.
-
Characterize the final compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[8]
Visualizations
Caption: Experimental workflow for the one-pot synthesis.
Caption: Proposed reaction pathway.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 4-Phenyl-4-oxo-2-butenoic Acid Derivatives via Friedel-Crafts Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental synthesis of 4-phenyl-4-oxo-2-butenoic acid and its derivatives through the Friedel-Crafts acylation reaction. These compounds are of significant interest in medicinal chemistry due to their potential as enzyme inhibitors. Detailed protocols, quantitative data, and visualizations of the experimental workflow and a relevant biological signaling pathway are presented to facilitate research and development in this area.
Introduction
The Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds in aromatic systems. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. The synthesis of 4-phenyl-4-oxo-2-butenoic acid derivatives, a class of compounds with demonstrated biological activity, is readily achieved through the Friedel-Crafts acylation of substituted benzenes with maleic anhydride.
These derivatives have garnered attention for their therapeutic potential, particularly as inhibitors of enzymes such as kynurenine-3-hydroxylase, which is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2] Dysregulation of this pathway has been implicated in various neurological disorders, making inhibitors of its enzymes attractive targets for drug discovery.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the synthesis of 4-phenyl-4-oxo-2-butenoic acid derivatives.
Materials and Equipment
-
Reactants: Substituted benzene (B151609) (e.g., benzene, toluene, anisole), maleic anhydride
-
Catalyst: Anhydrous aluminum chloride (AlCl₃)
-
Solvents: Anhydrous carbon disulfide (CS₂), dichloromethane (B109758) (DCM), or nitrobenzene
-
Reagents for Work-up: Crushed ice, concentrated hydrochloric acid (HCl), 5% sodium hydroxide (B78521) (NaOH) solution, diethyl ether or other suitable extraction solvent
-
Drying Agent: Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Glassware: Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel, Büchner funnel, and flask
-
Analytical Instruments: Melting point apparatus, Nuclear Magnetic Resonance (NMR) spectrometer, Infrared (IR) spectrometer, Mass Spectrometer (MS)
General Procedure for Friedel-Crafts Acylation
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place the anhydrous aromatic solvent (e.g., carbon disulfide).
-
Addition of Catalyst and Reactant: To the solvent, add anhydrous aluminum chloride (1.2 to 2.5 equivalents) and the substituted benzene (1 equivalent). Cool the mixture in an ice bath.
-
Addition of Maleic Anhydride: Dissolve maleic anhydride (1 equivalent) in the chosen solvent and add it dropwise to the stirred reaction mixture from the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 2-4 hours) or gently reflux until the reaction is complete (monitored by Thin Layer Chromatography, TLC).
-
Work-up:
-
Pour the reaction mixture slowly onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
If a solid product precipitates, it can be collected by vacuum filtration, washed with cold water, and then purified.
-
If the product remains in the organic layer, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash them with a 5% sodium hydroxide solution to extract the acidic product.
-
Acidify the alkaline aqueous layer with concentrated HCl to precipitate the 4-aryl-4-oxo-2-butenoic acid derivative.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture of solvents).
-
Characterization: Characterize the purified product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various 4-aryl-4-oxo-2-butenoic acid derivatives via the Friedel-Crafts reaction.
| Derivative (Aryl Group) | Yield (%) | Melting Point (°C) | Reference |
| Phenyl | 75-85 | 97-99 | [3] |
| 4-Methylphenyl (p-tolyl) | 78 | 138-140 | [3] |
| 4-Methoxyphenyl (p-anisyl) | 82 | 145-147 | [3] |
| 4-Chlorophenyl | 72 | 155-157 | [3] |
| 4-Bromophenyl | 70 | 168-170 | [3] |
| 4-Nitrophenyl | 65 | 198-200 | [3] |
| 2,4-Dichlorophenyl | 68 | 160-162 | [4] |
| Naphthyl | 75 | 175-177 | [5] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 4-phenyl-4-oxo-2-butenoic acid derivatives via the Friedel-Crafts reaction.
Caption: Experimental workflow for the Friedel-Crafts synthesis.
Signaling Pathway: Kynurenine Pathway
Several synthesized 4-aryl-4-oxo-2-butenoic acid derivatives have been identified as inhibitors of kynurenine-3-hydroxylase (also known as kynurenine-3-monooxygenase, KMO), a critical enzyme in the kynurenine pathway.[1][2] This pathway is the primary metabolic route for the essential amino acid tryptophan. Inhibition of KMO can modulate the levels of neuroactive metabolites in this pathway, representing a potential therapeutic strategy for neurological disorders.
Caption: Inhibition of the Kynurenine Pathway by synthesized derivatives.
References
- 1. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
Application Notes and Protocols for the Analytical Characterization of 4-oxo-4-phenylbut-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical techniques for the characterization of 4-oxo-4-phenylbut-2-enoic acid, a molecule of interest in organic synthesis and potentially in drug discovery. Detailed protocols for spectroscopic and chromatographic methods are presented, along with expected data to facilitate its identification and purity assessment.
Introduction
4-oxo-4-phenylbut-2-enoic acid (also known as 3-benzoylacrylic acid) is a keto-enoic acid with the chemical formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol .[1][2][3] Its structure, featuring a conjugated system with a phenyl ring, a ketone, and a carboxylic acid, suggests specific spectroscopic and chromatographic behaviors that can be exploited for its characterization. The synthesis of this compound can be achieved through the Friedel-Crafts acylation of benzene (B151609) with maleic anhydride.[4][5][6] This document outlines the key analytical techniques for its comprehensive characterization.
Physicochemical Properties
A summary of the key physicochemical properties of (E)-4-oxo-4-phenylbut-2-enoic acid is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₃ | [1][7] |
| Molecular Weight | 176.17 g/mol | [1][7] |
| Appearance | White to light yellow solid | [1][7] |
| Melting Point | 94-97 °C | [1][3][7] |
| Solubility | Soluble in alcohol, ether, and hot water; insoluble in cold water. | [7] |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation of 4-oxo-4-phenylbut-2-enoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for (E)-4-oxo-4-phenylbut-2-enoic acid. Actual experimental values may vary slightly depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | br s | 1H | -COOH |
| ~8.00 | d | 1H | -CH=CH-CO- |
| ~7.95 | m | 2H | Aromatic (ortho to -CO-) |
| ~7.60 | m | 1H | Aromatic (para to -CO-) |
| ~7.50 | m | 2H | Aromatic (meta to -CO-) |
| ~6.80 | d | 1H | -CH=CH-COOH |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~195.0 | C=O (ketone) |
| ~170.0 | C=O (carboxylic acid) |
| ~140.0 | -CH=C H-CO- |
| ~137.0 | Aromatic (quaternary) |
| ~134.0 | Aromatic (para) |
| ~130.0 | -C H=CH-COOH |
| ~129.0 | Aromatic (ortho/meta) |
| ~128.5 | Aromatic (ortho/meta) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 4-oxo-4-phenylbut-2-enoic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-15 ppm, relaxation delay of 1-2 s, 16-32 scans.
-
Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 s, 1024 or more scans.
-
Use the solvent signal as an internal reference.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands
The IR spectrum of 4-oxo-4-phenylbut-2-enoic acid is expected to show characteristic absorption bands for the carboxylic acid, ketone, alkene, and aromatic functionalities. An available spectrum for trans-3-benzoylacrylic acid confirms these features.[8]
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1670 | C=O stretch (conjugated ketone) |
| ~1620 | C=C stretch (alkene) |
| ~1580, 1450 | C=C stretch (aromatic ring) |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
UV-Visible (UV-Vis) Spectroscopy
Due to its extended conjugated system, 4-oxo-4-phenylbut-2-enoic acid is expected to absorb UV radiation. This technique is useful for quantitative analysis and for monitoring reactions. Chalcone derivatives, which are structurally similar, typically show strong absorbance in the 220-390 nm range.[9][10][11][12]
Expected UV-Vis Absorption
Table 4: Expected UV-Vis Absorption Maxima (in Ethanol or Methanol)
| Wavelength (λmax, nm) | Electronic Transition |
| ~250-280 | π → π* (aromatic and enone system) |
| ~300-340 | n → π* (carbonyl groups) |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of 4-oxo-4-phenylbut-2-enoic acid in a suitable UV-transparent solvent (e.g., ethanol, methanol (B129727), or acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically between 0.1 and 1.0 absorbance units).
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use the pure solvent as a blank.
-
Scan the sample solution over a wavelength range of 200-400 nm.
-
Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
-
Chromatographic Characterization
Chromatographic techniques are crucial for assessing the purity of 4-oxo-4-phenylbut-2-enoic acid and for quantitative analysis in complex matrices.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the method of choice for the analysis of this moderately polar compound.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol or acetonitrile (B52724) (Solvent B) and water with 0.1% formic acid or acetic acid (Solvent A). A suitable gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 90-10% B; 20-25 min, 10% B.[13][14][15]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at the λmax determined by UV-Vis spectroscopy (e.g., ~254 nm or ~280 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) at a suitable concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, providing molecular weight and structural information.
Experimental Protocol: LC-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described in section 4.1.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is recommended for this acidic compound.[16]
-
Expected Ion: [M-H]⁻ at m/z 175.04.
-
MS Scan Range: m/z 50-500.
-
Source Parameters: Optimize the capillary voltage, cone voltage, desolvation gas flow, and temperature according to the instrument manufacturer's guidelines.
-
-
Sample Preparation: Prepare the sample as for HPLC analysis, but at a lower concentration (e.g., 1-10 µg/mL).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analytical characterization of 4-oxo-4-phenylbut-2-enoic acid.
References
- 1. (E)-4-oxo-4-phenylbut-2-enoic acid|583-06-2 - MOLBASE Encyclopedia [m.molbase.com]
- 2. (E)-4-oxo-4-phenyl-but-2-enoic acid Shiratori Pharmaceutical Co., Ltd. Advanced Chemical Intermediates [shiratori-pharm.co.jp]
- 3. (E)-4-Oxo-4-phenylbut-2-enoic acid | 17812-07-6 [sigmaaldrich.com]
- 4. DSpace [open.bu.edu]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. chemistryjournals.net [chemistryjournals.net]
- 7. chembk.com [chembk.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
Application Notes and Protocols for Cell-Based Bioassays in Biologic Potency Evaluation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Potency is a critical quality attribute of any biologic therapeutic, reflecting its specific ability to elicit a given biological effect.[1][2] Regulatory bodies such as the FDA mandate the use of validated potency assays to ensure the consistent quality, safety, and efficacy of biopharmaceutical products throughout their lifecycle.[3][4][5] Cell-based bioassays are indispensable tools for this purpose as they measure the physiological response of cells to a biologic, thereby providing a functionally relevant assessment of its potency.[6][7][8] These assays are designed to reflect the drug's mechanism of action (MoA) and are crucial for lot release, stability testing, and comparability studies.[2][9]
This document provides detailed application notes and protocols for several common types of cell-based bioassays used to evaluate the potency of biologics, including monoclonal antibodies (mAbs), antibody-drug conjugates (ADCs), and growth factors.
Cytotoxicity Assays for Antibody-Drug Conjugates (ADCs)
ADCs are a class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[10] Cytotoxicity assays are essential for determining the potency of ADCs by measuring their ability to kill target cancer cells.[11][12]
Principle
These assays measure cell viability after treatment with the ADC. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that quantifies the reduction of MTT by mitochondrial reductases in living cells to form a purple formazan (B1609692) product.[10] The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT-Based Cytotoxicity Assay
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeted ADC)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
ADC test article and reference standard
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solybilization solution (e.g., 10% SDS in 0.01 M HCl)[11]
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the target cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare a serial dilution of the ADC test article and reference standard in complete medium. A typical concentration range might span from 0.01 ng/mL to 1000 ng/mL.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control medium (for untreated wells).
-
Incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for a tubulin inhibitor).[11]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit a four-parameter logistic (4PL) curve to determine the EC50 (or IC50) value, which represents the concentration of ADC that causes 50% inhibition of cell viability.
-
Data Presentation
| Biologic | Target Cell Line | Assay Type | EC50 (ng/mL) |
| Trastuzumab Emtansine (ADC) | SK-BR-3 (HER2+++) | Cytotoxicity (MTT) | 25.5 |
| Control ADC (non-targeting) | SK-BR-3 (HER2+++) | Cytotoxicity (MTT) | >1000 |
| Trastuzumab Emtansine (ADC) | MCF-7 (HER2+) | Cytotoxicity (MTT) | 350.2 |
Table 1: Example quantitative data from an ADC cytotoxicity assay.
Experimental Workflow
Caption: Workflow for an ADC cytotoxicity potency assay.
Reporter Gene Assays
Reporter gene assays (RGAs) are widely used for the potency testing of biologics that act by modulating specific signal transduction pathways. These assays utilize a cell line that has been engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by the signaling pathway of interest.[13] The amount of reporter protein produced is proportional to the activity of the signaling pathway, which in turn correlates with the potency of the biologic.
Principle
When a biologic binds to its target on the surface of the engineered reporter cell line, it initiates an intracellular signaling cascade. This cascade leads to the activation of a transcription factor that binds to a specific response element in the promoter region of the reporter gene, driving its expression. The resulting signal (e.g., luminescence) is measured and is proportional to the biologic's activity.
Signaling Pathway Example: NF-κB Activation
Many biologics, particularly those involved in inflammation and immunity, function by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Simplified NF-κB signaling pathway for a reporter assay.
Experimental Protocol: Luciferase-Based Reporter Assay
Materials:
-
NF-κB luciferase reporter cell line (e.g., engineered HEK293 cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Biologic test article and reference standard
-
White, opaque 96-well assay plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the reporter cells into a white, opaque 96-well plate at an optimized density in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Biologic Treatment:
-
Prepare serial dilutions of the biologic test article and reference standard.
-
Add the diluted biologic to the cells.
-
Incubate for a pre-determined time sufficient to induce reporter gene expression (e.g., 6-24 hours).
-
-
Lysis and Signal Detection:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add an equal volume of luciferase reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.
-
Incubate for 5-10 minutes at room temperature to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the logarithm of the biologic's concentration.
-
Fit a 4PL curve to the data to determine the EC50 value.
-
Calculate the relative potency of the test article compared to the reference standard.[8]
-
Data Presentation
| Biologic | Reporter Cell Line | Pathway | EC50 (pM) |
| TNF-α (Reference) | HEK293/NF-κB-luc | NF-κB | 15.2 |
| Test Lot 1 (TNF-α) | HEK293/NF-κB-luc | NF-κB | 14.8 |
| Anti-TNF-α mAb | HEK293/NF-κB-luc | NF-κB Inhibition | 120.5 |
Table 2: Example quantitative data from a reporter gene assay.
Cell Proliferation Assays
Cell proliferation assays are fundamental for determining the potency of biologics that are designed to stimulate or inhibit cell growth, such as growth factors and some monoclonal antibodies.[14][15]
Principle
These assays measure the number of viable cells after treatment with the biologic. An increase in cell number indicates a proliferative effect, while a decrease suggests an inhibitory or cytotoxic effect. Various methods can be used to quantify cell number, including metabolic assays (e.g., WST-1, resazurin) or direct DNA synthesis measurement (e.g., BrdU incorporation).[16]
Experimental Protocol: WST-1 Based Proliferation Assay
Materials:
-
Factor-dependent cell line (e.g., TF-1 cells for GM-CSF or EPO)
-
Basal medium without the growth factor of interest, supplemented with serum
-
Biologic test article (e.g., recombinant human GM-CSF) and reference standard
-
96-well tissue culture plates
-
WST-1 reagent
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Preparation:
-
Wash the factor-dependent cells multiple times with basal medium to remove any residual growth factors.
-
Resuspend the cells in basal medium at a determined concentration.
-
-
Cell Seeding and Treatment:
-
Prepare serial dilutions of the growth factor (test article and reference standard) in basal medium.
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Add 50 µL of the diluted growth factor or control medium to the appropriate wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
WST-1 Addition and Incubation:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cells.
-
-
Measurement:
-
Shake the plate for 1 minute.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Plot the absorbance against the logarithm of the growth factor concentration.
-
Fit a 4PL curve to determine the EC50, the concentration that induces 50% of the maximal proliferative response.
-
Data Presentation
| Biologic | Cell Line | Assay Type | EC50 (pg/mL) |
| rhG-CSF (Reference) | NFS-60 | Proliferation | 10.5 |
| rhG-CSF (Test Lot 1) | NFS-60 | Proliferation | 11.2 |
| rhEPO (Reference) | TF-1 | Proliferation | 85.1 |
Table 3: Example quantitative data from a cell proliferation assay.
Neutralizing Antibody (NAb) Bioassays
Neutralizing antibody (NAb) assays are critical for assessing the immunogenicity of a biologic.[17][18] NAbs are anti-drug antibodies (ADAs) that can bind to a therapeutic and inhibit its biological activity, potentially impacting the drug's efficacy and safety.[17][19] Cell-based NAb assays are the preferred format as they measure the functional inhibition of the drug and are considered more reflective of the in vivo situation.[19][20]
Principle
A cell-based NAb assay measures the ability of antibodies in a sample (e.g., patient serum) to inhibit the biological activity of a therapeutic drug. The assay typically involves pre-incubating the drug with the antibody-containing sample before adding the mixture to a responsive cell line. If NAbs are present, they will bind to the drug and prevent it from eliciting its normal biological effect on the cells, resulting in a reduction of the assay signal.
Logical Workflow for NAb Detection
Caption: Logical workflow of a neutralizing antibody bioassay.
Experimental Protocol: Generic Cell-Based NAb Assay
Materials:
-
A responsive cell line whose activity is modulated by the biologic
-
The biologic drug (therapeutic)
-
Positive control NAb and negative control serum/plasma
-
Patient/study samples
-
Assay medium
-
Detection reagents appropriate for the assay endpoint (e.g., WST-1, luciferase substrate)
-
96-well plates
-
Plate reader (spectrophotometer, luminometer, etc.)
Procedure:
-
Sample Preparation:
-
Acid-dissociate samples (if necessary) to free NAbs from circulating drug and then neutralize.
-
Dilute patient samples, positive controls, and negative controls in assay medium.
-
-
Pre-incubation:
-
In a separate plate or tube, pre-incubate the diluted samples with a fixed, sub-maximal (e.g., EC80) concentration of the biologic drug for 1-2 hours at 37°C. This allows any NAbs present to bind to the drug.
-
-
Cell Treatment:
-
Add the drug-antibody mixture to the plated responsive cells.
-
Incubate for a period sufficient to elicit a biological response (e.g., 48 hours for a proliferation assay).
-
-
Signal Detection:
-
Add the appropriate detection reagent (e.g., WST-1).
-
Incubate as required.
-
-
Measurement:
-
Read the plate using the appropriate instrument.
-
-
Data Analysis:
-
The signal from each well is compared to a cut-point, which is established during assay validation using a panel of drug-naive individual samples.
-
A sample is considered positive for NAbs if its signal reduction is statistically significant compared to the negative control (i.e., falls below the cut-point).
-
Positive samples can be further tested in a titration assay to determine the NAb titer.
-
Data Presentation
| Sample ID | Assay Signal (Absorbance) | % Inhibition vs. Drug Only | NAb Status (Cut-point = 30% Inhibition) |
| Negative Control | 0.85 | 5% | Negative |
| Positive Control | 0.21 | 78% | Positive |
| Patient 001 | 0.79 | 11% | Negative |
| Patient 002 | 0.45 | 50% | Positive |
| Patient 003 | 0.88 | 2% | Negative |
Table 4: Example data output from a neutralizing antibody screening assay.
References
- 1. cirm.ca.gov [cirm.ca.gov]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. fda.gov [fda.gov]
- 4. Potency Assay Considerations for Monoclonal Antibodies and Other Therapeutic Proteins Targeting Viral Pathogens | FDA [fda.gov]
- 5. abzena.com [abzena.com]
- 6. criver.com [criver.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. GMP Cell-based Bioassays and Potency Testing [intertek.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancements in the application of reporter gene cell lines in bioactivity evaluation of biological products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Proliferation Assays | Cell Biolabs [cellbiolabs.com]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. biocompare.com [biocompare.com]
- 17. Custom Biologics [custombiologics.com]
- 18. bioagilytix.com [bioagilytix.com]
- 19. q2labsolutions.com [q2labsolutions.com]
- 20. medpace.com [medpace.com]
The Versatility of 4-Phenylbut-2-enoic Acid in Organic Synthesis: A Gateway to Bioactive Molecules
application notes and protocols for researchers, scientists, and drug development professionals
Introduction
4-Phenylbut-2-enoic acid, a versatile unsaturated carboxylic acid, has emerged as a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features, including a reactive α,β-unsaturated system and a phenyl group, provide a scaffold for the construction of a diverse array of heterocyclic and carbocyclic compounds with significant biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the synthesis of bioactive molecules, including potential anticancer and antimicrobial agents.
Key Synthetic Applications
This compound and its activated forms are excellent substrates for a variety of organic transformations, making them ideal starting materials for the synthesis of complex molecular architectures.
1. Synthesis of Pyridazinone Derivatives:
One of the prominent applications of 4-oxo-4-phenylbut-2-enoic acid, a derivative of this compound, is in the synthesis of pyridazinone heterocycles. These compounds are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis typically proceeds through a Michael addition of a hydrazine (B178648) derivative to the α,β-unsaturated keto acid, followed by intramolecular cyclization.
2. Synthesis of Pyrazoline Derivatives:
Pyrazolines, another important class of nitrogen-containing heterocyclic compounds, can be synthesized from chalcones derived from this compound. Chalcones, or α,β-unsaturated ketones, are readily prepared by the condensation of a substituted benzaldehyde (B42025) with a ketone. Subsequent reaction with hydrazine derivatives leads to the formation of the pyrazoline ring. Pyrazoline derivatives have garnered significant interest due to their potential as anticancer, antibacterial, and antifungal agents.
3. Michael Addition Reactions:
The electrophilic β-carbon of the α,β-unsaturated system in this compound and its derivatives makes it a prime candidate for Michael addition reactions. This powerful carbon-carbon and carbon-heteroatom bond-forming reaction allows for the introduction of a wide variety of nucleophiles, including amines, thiols, and carbanions. The resulting adducts can then be further elaborated into more complex molecules.
Experimental Protocols
Protocol 1: Synthesis of 6-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridazin-3-one (A Representative Pyridazinone Derivative)
This protocol is adapted from the general synthesis of pyridazinone derivatives.
Materials:
-
4-(4-chlorophenyl)-4-oxobut-2-enoic acid
-
Glacial acetic acid
Procedure:
-
A mixture of 4-(4-chlorophenyl)-4-oxobut-2-enoic acid (1 mmol) and phenylhydrazine (1 mmol) in glacial acetic acid (20 mL) is refluxed for 6 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting solid precipitate is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from ethanol to afford the pure 6-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridazin-3-one.
Expected Yield: ~75-85%
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, ¹H NMR, and Mass spectrometry.
Protocol 2: Synthesis of 1-acetyl-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (A Representative Pyrazoline Derivative)
This protocol outlines a typical synthesis of a pyrazoline derivative starting from a chalcone (B49325).
Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
To a stirred solution of 4-methoxyacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL), a solution of aqueous potassium hydroxide (B78521) (40%) is added dropwise at room temperature.
-
The reaction mixture is stirred for 4-6 hours, during which a solid precipitate forms.
-
The precipitate is filtered, washed with cold ethanol, and dried to give the chalcone.
Step 2: Synthesis of 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
-
A mixture of the chalcone from Step 1 (5 mmol) and hydrazine hydrate (B1144303) (10 mmol) in ethanol (30 mL) is refluxed for 8 hours.
-
The reaction mixture is cooled, and the resulting solid is filtered, washed with ethanol, and dried.
Step 3: Acetylation to 1-acetyl-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
-
The pyrazoline from Step 2 (2 mmol) is dissolved in acetic anhydride (B1165640) (10 mL) and refluxed for 2 hours.
-
The excess acetic anhydride is removed under reduced pressure.
-
The residue is poured into ice water, and the resulting solid is filtered, washed with water, and recrystallized from ethanol.
Expected Yield: ~60-70% over three steps.
Characterization: The structure of the final product should be confirmed by IR, ¹H NMR, and Mass spectrometry.
Data Presentation
Table 1: Anticancer Activity of a Representative Pyrazoline Derivative
| Compound | Cell Line | IC₅₀ (µM) |
| Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone | HepG-2 (Human Liver Cancer) | 3.57 |
Table 2: Antimicrobial Activity of Representative Pyridazinone Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Pyridazinone Derivative 1 | 16 | >128 | 16 |
| Pyridazinone Derivative 2 | 32 | >128 | 32 |
Visualization of Synthetic Pathways and Biological Mechanisms
To illustrate the synthetic utility of this compound and the potential mechanism of action of its derivatives, the following diagrams are provided.
Caption: Synthetic routes to bioactive heterocyclic compounds from this compound derivatives.
Caption: Proposed mechanism of anticancer activity for a pyrazoline derivative, involving cell cycle arrest and apoptosis.
Conclusion
This compound and its derivatives are undeniably valuable synthons in the field of organic and medicinal chemistry. Their ability to participate in a variety of chemical transformations, particularly in the construction of heterocyclic systems, has led to the discovery of numerous compounds with promising biological activities. The protocols and data presented herein serve as a foundation for further exploration and development of novel therapeutic agents derived from this versatile building block. Researchers are encouraged to adapt and optimize these methodologies to synthesize new chemical entities with enhanced potency and selectivity.
Troubleshooting & Optimization
Technical Support Center: Optimizing Enzymatic Reactions with 2-Oxo-4-phenylbutanoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enzymatic reactions involving 2-oxo-4-phenylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is 2-oxo-4-phenylbutanoic acid and in which enzymatic reactions is it commonly used?
A1: 2-Oxo-4-phenylbutanoic acid, also known as benzylpyruvic acid, is a keto acid.[1] It is notably used as a substrate in the enzymatic synthesis of L-homophenylalanine (L-HPA), a precursor for angiotensin-converting enzyme (ACE) inhibitors.[2][3] The enzyme L-phenylalanine dehydrogenase (PheDH) catalyzes the reductive amination of 2-oxo-4-phenylbutanoic acid to produce L-HPA.[3][4] It is also a substrate for other enzymes like phenylalanine dehydrogenase from Quasibacillus thermotolerans (QtPDH).[5] Additionally, it and its analogs can act as inhibitors for enzymes such as influenza polymerase endonuclease and macrophage migration inhibitory factor (MIF).[6][7]
Q2: What are the optimal conditions for the enzymatic conversion of 2-oxo-4-phenylbutanoic acid?
A2: The optimal conditions are highly dependent on the specific enzyme. For L-phenylalanine dehydrogenase from Rhodococcus sp., the free enzyme shows an optimal pH of 8.5.[2][4] Immobilization of this enzyme can widen the optimal pH range.[2] For a novel phenylalanine dehydrogenase (QtPDH), the optimal pH is around 8.5, and the reaction can be conducted at 30°C.[5] It is crucial to determine the optimal pH and temperature for your specific enzyme and reaction setup to achieve high product yield.[3][4]
Q3: Is cofactor regeneration necessary for reactions with 2-oxo-4-phenylbutanoic acid?
A3: Yes, for reductive amination reactions catalyzed by L-phenylalanine dehydrogenase, the cofactor NADH is consumed.[3][4] To drive the reaction to completion and make the process more cost-effective, a cofactor regeneration system is essential. A commonly used system involves formate (B1220265) dehydrogenase (FDH), which regenerates NADH from NAD+ using formate as a substrate.[2][4]
Q4: Can 2-oxo-4-phenylbutanoic acid cause substrate inhibition?
A4: Yes, high concentrations of 2-oxo-4-phenylbutanoic acid can lead to substrate inhibition in reactions catalyzed by L-phenylalanine dehydrogenase.[4] This is a common phenomenon where excess substrate binds to the enzyme in a non-productive way, decreasing the reaction rate.[8][9] It is important to determine the kinetic parameters, including the substrate inhibition constant (Ki), for your specific enzyme system to maintain the substrate concentration below inhibitory levels.[4]
Q5: How stable is 2-oxo-4-phenylbutanoic acid in solution?
A5: As a β-keto acid, 2-oxo-4-phenylbutanoic acid is susceptible to decarboxylation in solution, a process that can be accelerated by heat.[10] Its stability is also pH-dependent, with both acidic and basic conditions potentially catalyzing degradation.[10] It is recommended to prepare solutions fresh and store them at low temperatures (2-8°C) and protected from light for short-term use.[10] For long-term storage, keeping the compound in its solid state at 10°C to 25°C and protected from light is advised.[10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Suboptimal Reaction Conditions: The pH and temperature are not optimal for your specific enzyme. | Determine the optimal pH and temperature for your enzyme. For L-phenylalanine dehydrogenase, a pH of 8.5 is often optimal.[2][4] |
| Inactive Enzyme: Improper storage or age has led to a loss of enzyme activity. | Verify the enzyme's storage conditions and age. Confirm its functionality with an enzyme activity assay.[4] | |
| Cofactor (NADH) Depletion: The reductive amination reaction requires NADH, which is being consumed.[4] | Implement a cofactor regeneration system, such as using formate dehydrogenase (FDH) to regenerate NADH from NAD+.[2][4] | |
| Reaction Rate Decreases Over Time | Enzyme Instability: The enzyme may not be stable under the reaction conditions for extended periods. | Consider immobilizing the enzyme, which has been shown to improve the thermostability and storage stability of phenylalanine dehydrogenase.[2] |
| Substrate Inhibition: High concentrations of 2-oxo-4-phenylbutanoic acid may be inhibiting the enzyme.[4] | Determine the substrate inhibition constant (Ki) and maintain the substrate concentration below inhibitory levels.[4][8] | |
| Inconsistent Results Between Experiments | Variability in Reagent Preparation: Inconsistent concentrations of substrates, cofactors, or buffer components. | Prepare fresh solutions for each experiment and ensure accurate concentration measurements.[11] The stability of 2-oxo-4-phenylbutanoic acid solution can also be a factor.[10] |
| Fluctuations in Temperature or pH: Inconsistent reaction conditions. | Use a calibrated pH meter and a temperature-controlled water bath or incubator to maintain stable conditions.[11] | |
| Difficulty in Product Purification | Presence of Unreacted Substrates and Byproducts: Incomplete reaction or side reactions. | Employ chromatographic techniques for purification. High-performance liquid chromatography (HPLC) is suitable for both analyzing and isolating the product.[4] |
Quantitative Data Summary
The following table summarizes key kinetic parameters for L-phenylalanine dehydrogenase in the synthesis of L-homophenylalanine from 2-oxo-4-phenylbutanoic acid.
| Substrate | Michaelis-Menten Constant (Km) |
| 2-oxo-4-phenylbutanoic acid | 0.23 mM[4] |
| Ammonium (B1175870) (NH4+) | 185 mM[4] |
| NADH | 0.033 mM[4] |
Note: This data is for L-phenylalanine dehydrogenase used in the production of L-HPA.[4]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of L-Homophenylalanine (L-HPA)
This protocol outlines the reductive amination of 2-oxo-4-phenylbutanoic acid using L-phenylalanine dehydrogenase with in-situ NADH regeneration.[2][4]
Materials:
-
L-phenylalanine dehydrogenase (PheDH)
-
Formate dehydrogenase (FDH)
-
2-oxo-4-phenylbutanoic acid
-
Ammonium formate (serves as both amine donor and substrate for FDH)
-
NAD+ (catalytic amount)
-
Reaction buffer (e.g., 750 mM NH4OH-HCl, pH 8.5)[2]
-
Temperature-controlled reaction vessel
-
pH meter and titrator (e.g., with NaOH or HCl)
Procedure:
-
Prepare the reaction mixture by dissolving 2-oxo-4-phenylbutanoic acid, ammonium formate, and NAD+ in the reaction buffer.
-
Equilibrate the reaction mixture to the optimal temperature for the enzymes (e.g., 25°C or as determined for your specific enzymes).[4]
-
Initiate the reaction by adding L-phenylalanine dehydrogenase and formate dehydrogenase.
-
Maintain the pH at the optimum for PheDH (e.g., pH 8.5) throughout the reaction by the controlled addition of a suitable acid or base.[2][5]
-
Monitor the reaction progress by taking samples at regular intervals.
-
Analyze the formation of L-HPA using a suitable analytical method, such as HPLC.[4]
Protocol 2: Enzyme Activity Assay for L-phenylalanine Dehydrogenase
This spectrophotometric assay measures the initial rate of NADH oxidation during the reductive amination of 2-oxo-4-phenylbutanoic acid.[2]
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Assay buffer (e.g., 750 mM NH4OH-HCl, pH 8.5)[2]
-
NADH solution (e.g., 0.4 mM)[2]
-
2-oxo-4-phenylbutanoic acid solution (e.g., 5 mM)[2]
-
L-phenylalanine dehydrogenase solution (enzyme amount should be limiting)
Procedure:
-
In a cuvette, prepare the assay mixture by combining the assay buffer, NADH solution, and 2-oxo-4-phenylbutanoic acid solution.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a limiting amount of the L-phenylalanine dehydrogenase solution.
-
Immediately mix by inversion and record the decrease in absorbance at 340 nm for a few minutes.
-
Calculate the initial reaction rate (ΔA340nm/minute) from the linear portion of the curve. One unit of enzyme activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADH per minute under the specified conditions.
Visualizations
Caption: Workflow for the enzymatic synthesis of L-HPA with cofactor regeneration.
Caption: Logical workflow for troubleshooting low product yield.
Caption: Simplified model of substrate inhibition.
References
- 1. 2-Oxo-4-phenylbutyric acid | C10H10O3 | CID 69732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Substrate inhibition kinetics for cytochrome P450-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. docs.abcam.com [docs.abcam.com]
Addressing cofactor (NADH) depletion in the reductive amination of 2-oxo-4-phenylbutanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the reductive amination of 2-oxo-4-phenylbutanoic acid, with a focus on addressing cofactor (NADH) depletion.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic reductive amination of 2-oxo-4-phenylbutanoic acid.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive L-phenylalanine dehydrogenase (PheDH) | - Verify enzyme storage conditions and age. - Perform an enzyme activity assay to confirm functionality. |
| Cofactor (NADH) Depletion | - Implement an NADH regeneration system. A common and effective system is the use of formate (B1220265) dehydrogenase (FDH) with sodium formate. - Ensure the initial concentration of NADH is sufficient if not using a regeneration system. | |
| Sub-optimal pH | - The optimal pH for L-phenylalanine dehydrogenase is typically around 8.5. However, immobilization can alter this. For instance, PheDH immobilized on DEAE-cellulose has shown an optimal pH of 11.0. | |
| Incorrect Temperature | - The optimal temperature for native PheDH is around 40°C. Immobilization can increase the optimal temperature; for example, to 45-55°C for PheDH on DEAE-cellulose. | |
| Reaction Rate Decreases Over Time | Enzyme Instability | - Consider immobilizing the L-phenylalanine dehydrogenase. Immobilization on supports like DEAE-cellulose or through entrapment in a polytaurine matrix can improve thermal and pH stability.[1][2][3] |
| NADH Degradation | - NADH is unstable in certain buffers, particularly phosphate (B84403) buffers.[4] - Use a more stable buffer system, such as Tris buffer, which has been shown to significantly improve NADH longevity.[5][6][7] - Prepare NADH solutions fresh before use. | |
| Product Inhibition | - High concentrations of the product, L-homophenylalanine, may inhibit the enzyme. - Consider in-situ product removal techniques if feasible. | |
| High Cost of Stoichiometric NADH | Inefficient Cofactor Utilization | - Employ a catalytic amount of NADH coupled with an efficient regeneration system. The formate/formate dehydrogenase system is cost-effective due to the low cost of formate and the benign nature of the CO₂ byproduct. |
| Difficulty in Downstream Processing | Presence of Regeneration System Components | - If using an enzyme-based regeneration system, consider co-immobilizing both L-phenylalanine dehydrogenase and formate dehydrogenase for easier removal and reuse. |
Frequently Asked Questions (FAQs)
Q1: Why is my reductive amination of 2-oxo-4-phenylbutanoic acid stalling?
A1: The most common reason for this reaction to stall is the depletion of the essential cofactor, NADH. The L-phenylalanine dehydrogenase (PheDH) consumes NADH in a stoichiometric manner. Without a system to regenerate NADH from its oxidized form (NAD+), the reaction will cease once the initial NADH is consumed.
Q2: What is an NADH regeneration system and how does it work?
A2: An NADH regeneration system is a secondary enzymatic reaction coupled with the primary reaction to continuously convert NAD+ back into its active NADH form. For the reductive amination of 2-oxo-4-phenylbutanoic acid, a widely used system involves the enzyme formate dehydrogenase (FDH) and its substrate, formate. FDH oxidizes formate to carbon dioxide while reducing NAD+ to NADH, thereby supplying the PheDH with the necessary cofactor.[8]
Q3: What are the optimal conditions for this enzymatic reaction?
A3: Optimal conditions can vary based on the source of the L-phenylalanine dehydrogenase and whether it is in its free or immobilized form. Generally, a pH of around 8.5 and a temperature of 40°C are optimal for the native enzyme.[9] Immobilization can shift these optima; for example, PheDH immobilized on DEAE-cellulose has shown an optimal pH of 11.0 and an optimal temperature range of 45-55°C.
Q4: How can I improve the stability of the enzymes and the NADH cofactor?
A4: To improve enzyme stability, consider immobilization. Immobilized enzymes often exhibit enhanced thermal and pH stability.[1][3] For NADH stability, the choice of buffer is critical. Tris buffer has been shown to be superior to phosphate buffer in maintaining NADH stability over extended periods.[4][5] It is also recommended to prepare NADH solutions fresh.
Q5: Are there alternatives to L-phenylalanine dehydrogenase for this reaction?
A5: Yes, other classes of enzymes such as transaminases and imine reductases (IREDs) can also catalyze reductive amination reactions. For instance, an aromatic amino acid transaminase has been used for the asymmetric synthesis of L-homophenylalanine from 2-oxo-4-phenylbutanoic acid.[10]
Quantitative Data Summary
The following tables provide key quantitative data for the enzymes and cofactor involved in the reductive amination of 2-oxo-4-phenylbutanoic acid.
Table 1: Kinetic Parameters of L-Phenylalanine Dehydrogenase (PheDH)
| Substrate | Enzyme Form | Km (mM) | Reference |
| L-Phenylalanine | Native | 0.118 | [1] |
| Immobilized on DEAE-cellulose | 0.063 | [1] | |
| NAD+ | Native | 0.234 | [1] |
| Immobilized on DEAE-cellulose | 0.128 | [1] | |
| Phenylpyruvate | Native | 0.37 | [11] |
Table 2: Kinetic Parameters of Formate Dehydrogenase (FDH) from Candida boidinii
| Substrate | Km (mM) | Reference |
| NAD+ | Varies with formate concentration | [12] |
| Formate | Varies with NAD+ concentration | [12] |
Table 3: Stability of NADH in Different Buffers
| Buffer (50 mM, pH 8.5) | Temperature (°C) | Degradation Rate (μM/day) | % Remaining after 40 days | Reference |
| Tris | 19 | 4 | >90% | [5] |
| 25 | 11 | ~75% | [5] | |
| HEPES | 19 | 18 | ~60% | [5] |
| 25 | 51 | <50% | [5] | |
| Sodium Phosphate | 19 | 23 | <50% | [5] |
| 25 | 34 | <50% | [5] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of L-Homophenylalanine with NADH Regeneration
This protocol describes the reductive amination of 2-oxo-4-phenylbutanoic acid using L-phenylalanine dehydrogenase with a formate/formate dehydrogenase NADH regeneration system.
Materials:
-
L-phenylalanine dehydrogenase (PheDH)
-
Formate dehydrogenase (FDH)
-
2-oxo-4-phenylbutanoic acid
-
Ammonium formate
-
NAD+
-
Tris-HCl buffer (100 mM, pH 8.5)
-
Reaction vessel with temperature and pH control
Procedure:
-
Prepare a reaction mixture in the Tris-HCl buffer containing:
-
2-oxo-4-phenylbutanoic acid (e.g., 50 mM)
-
Ammonium formate (serves as both the amine donor and the substrate for FDH, e.g., 1 M)
-
A catalytic amount of NAD+ (e.g., 1 mM)
-
-
Equilibrate the reaction mixture to the optimal temperature (e.g., 30°C).
-
Initiate the reaction by adding L-phenylalanine dehydrogenase and formate dehydrogenase to the mixture. The exact enzyme concentrations should be optimized for the specific activities of the enzyme preparations.
-
Maintain the pH of the reaction at 8.5 using a pH controller.
-
Monitor the progress of the reaction by measuring the formation of L-homophenylalanine using a suitable analytical method (e.g., HPLC).
Visualizations
Caption: Overall reaction scheme for the reductive amination with NADH regeneration.
Caption: A logical troubleshooting workflow for low reaction yield or rate.
References
- 1. Immobilization of phenylalanine dehydrogenase and its application in flow-injection analysis system for determination of plasma phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immobilization of phenylalanine-dehydrogenase on nano-sized polytaurine: a new platform for application of nano-polymeric materials on enzymatic biosensing technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of electrode potential, pH and NAD+ concentration on the electrochemical NADH regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-hub.nrel.gov [research-hub.nrel.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pu-toyama.ac.jp [pu-toyama.ac.jp]
- 12. Structural and Kinetic Studies of Formate Dehydrogenase from Candida boidinii - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing L-Phenylalanine Dehydrogenase Stability Through Immobilization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the stability of L-phenylalanine dehydrogenase (L-PheDH) via immobilization.
Troubleshooting Guides
This section addresses specific issues that may arise during the immobilization and application of L-phenylalanine dehydrogenase.
Issue 1: Low Catalytic Activity of Immobilized L-PheDH
Question: After immobilization, the specific activity of my L-PheDH is significantly lower than that of the free enzyme. What are the possible causes and solutions?
Answer:
Low activity post-immobilization is a common issue that can stem from several factors. Here's a step-by-step guide to troubleshoot the problem:
-
Possible Cause 1: Enzyme Denaturation during Immobilization. The chemical and physical conditions of the immobilization process might have denatured the enzyme.
-
Solution:
-
Optimize Immobilization pH and Temperature: Ensure the pH and temperature of the buffer used during immobilization are within the optimal range for L-PheDH stability. The optimal pH for the native L-PheDH is around 10.4, but this can shift upon immobilization.[1][2] It is advisable to perform immobilization at a lower temperature (e.g., 4°C) to minimize denaturation.
-
Reduce Stirring Speed: Vigorous stirring can cause mechanical stress on the enzyme. Use gentle agitation to ensure homogeneity without damaging the enzyme structure.
-
Protective Agents: Consider adding stabilizing agents like glycerol (B35011) or sucrose (B13894) to the immobilization medium.
-
-
-
Possible Cause 2: Inaccessibility of the Active Site. The enzyme may have been immobilized in an orientation where the active site is sterically hindered or blocked.
-
Solution:
-
Directed Immobilization: Employ site-specific immobilization techniques if possible. For instance, using affinity tags (e.g., His-tag) can help orient the enzyme correctly on the support.
-
Spacer Arms: Utilize supports with spacer arms to distance the enzyme from the support surface, thereby reducing steric hindrance.
-
Vary Immobilization Chemistry: If using covalent bonding, try different activation chemistries or functional groups on the support that react with different amino acid residues on the enzyme surface, which may lead to a more favorable orientation.
-
-
-
Possible Cause 3: Mass Transfer Limitations. The support material may be hindering the diffusion of the substrate (L-phenylalanine) and cofactor (NAD+) to the enzyme's active site.
-
Solution:
-
Support Pore Size: Use a support with a larger pore size to facilitate better diffusion of substrates and products.
-
Particle Size: Smaller support particles offer a larger surface area-to-volume ratio, which can reduce diffusion limitations. However, this needs to be balanced with practical considerations for reactor use.
-
Optimize Reaction Conditions: Increase the substrate and cofactor concentrations in the reaction mixture to enhance the diffusion rate.
-
-
Issue 2: Poor Reusability and Leaching of Immobilized L-PheDH
Question: My immobilized L-PheDH loses significant activity after a few cycles of use. How can I improve its operational stability and prevent enzyme leaching?
Answer:
Loss of activity upon reuse is often due to enzyme leaching from the support or gradual denaturation under operational conditions.
-
Possible Cause 1: Weak Enzyme-Support Interaction. If the immobilization is based on weak physical adsorption, the enzyme can easily detach from the support during washing or reaction cycles.
-
Solution:
-
Covalent Bonding: Switch to a covalent immobilization method to form a stable bond between the enzyme and the support.
-
Cross-linking: After physical adsorption, use a cross-linking agent like glutaraldehyde (B144438) to create a network that entraps the enzyme and prevents leaching. However, be cautious as excessive cross-linking can lead to a decrease in activity.[3]
-
-
-
Possible Cause 2: Enzyme Instability under Operational Conditions. The reaction conditions (e.g., pH, temperature, presence of organic solvents) might be causing the immobilized enzyme to denature over time.
-
Solution:
-
Optimize Reaction Parameters: Investigate the stability of the immobilized enzyme under different pH and temperature conditions to find the optimal operational window. Immobilization can often broaden the stable pH and temperature range.[1][2]
-
Multipoint Covalent Attachment: Use immobilization strategies that promote multipoint covalent attachment to the support. This can rigidify the enzyme structure and enhance its stability against denaturation.
-
-
-
Possible Cause 3: Cofactor (NAD+) Leaching. For L-PheDH, the cofactor NAD+ is essential for activity. If the cofactor is not covalently bound or efficiently regenerated, its loss can lead to a decrease in activity.
-
Solution:
-
Cofactor Immobilization: Consider co-immobilizing NAD+ with the enzyme.
-
Cofactor Regeneration System: Implement a cofactor regeneration system within the reactor to continuously supply NADH.
-
-
Frequently Asked Questions (FAQs)
Q1: Which immobilization method is best for L-phenylalanine dehydrogenase?
A1: The "best" method depends on the specific application.
-
Covalent bonding on supports like DEAE-cellulose or functionalized membranes generally provides high stability and prevents leaching, making it suitable for continuous processes.[1][4]
-
Entrapment in matrices like calcium alginate is a milder method that can be advantageous for preserving enzyme activity, but may suffer from mass transfer limitations and potential leaching.
-
Cross-linking can be used alone or in combination with other methods to enhance stability, but requires careful optimization to avoid significant activity loss.
Q2: How does immobilization affect the kinetic parameters of L-PheDH?
A2: Immobilization can alter the kinetic parameters (Km and Vmax) of L-PheDH. Often, the apparent Km value may increase due to diffusion limitations or conformational changes, indicating a lower affinity for the substrate.[1][2] However, in some cases, a decrease in Km has been observed, suggesting an increased affinity.[1][2] The Vmax may decrease due to a lower effective enzyme concentration or conformational changes affecting the catalytic rate.
Q3: Can I reuse the support material after the immobilized enzyme is no longer active?
A3: In some cases, yes. For supports used in physical adsorption, it may be possible to regenerate the carrier by washing away the denatured enzyme. For covalently bound enzymes, regeneration is more challenging and often not feasible without damaging the support.
Q4: What is the typical operational stability of immobilized L-PheDH?
A4: The operational stability varies greatly depending on the immobilization method and support material. For example, L-PheDH immobilized on modified DEAE-cellulose has been reported to have a half-life of 15 days in a continuous flow reactor.[1] Immobilized L-PheDH on a cellulose (B213188) membrane retained full activity after 16 days of storage.[4]
Data Presentation
Table 1: Comparison of Kinetic and Stability Parameters of Free vs. Immobilized L-PheDH
| Parameter | Free L-PheDH | Immobilized L-PheDH (on modified DEAE-cellulose) | Reference |
| Optimal pH | 10.4 | 11.0 | [1][2] |
| Optimal Temperature | 40°C | 45-55°C | [1][2] |
| Km (L-Phe) | 0.118 mM | 0.063 mM | [1][2] |
| Km (NAD+) | 0.234 mM | 0.128 mM | [1][2] |
| Retained Activity | - | 56% | [2] |
| Half-life | Not reported | 15 days | [1] |
Table 2: Performance of L-PheDH Immobilized on Different Supports
| Support Material | Immobilization Method | Key Stability Improvement | Reference |
| Polydopamine-coated MWNTs | Adsorption & Coordination | Enhanced activity (3.2 to 7.4-fold), good reusability (58% activity after 7 cycles) | [5] |
| Cellulose Membrane | Covalent Bonding | High retained activity (82%), stable for 16 days | [4] |
Experimental Protocols
Protocol 1: Covalent Immobilization of L-PheDH on Glutaraldehyde-Activated Chitosan (B1678972) Beads
-
Preparation of Chitosan Beads:
-
Dissolve 2g of chitosan in 100 mL of 2% (v/v) acetic acid solution with stirring.
-
Add the chitosan solution dropwise into a 1 M NaOH solution with gentle stirring to form beads.
-
Leave the beads in the NaOH solution for 2 hours to solidify.
-
Wash the beads thoroughly with distilled water until the pH is neutral.
-
-
Activation of Chitosan Beads:
-
Suspend the chitosan beads in a 2.5% (v/v) glutaraldehyde solution in phosphate (B84403) buffer (0.1 M, pH 7.0).
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the activated beads extensively with distilled water to remove excess glutaraldehyde.
-
-
Immobilization of L-PheDH:
-
Prepare a solution of L-PheDH (e.g., 1 mg/mL) in phosphate buffer (0.1 M, pH 8.0).
-
Add the activated chitosan beads to the enzyme solution.
-
Incubate for 12-24 hours at 4°C with gentle shaking.
-
Separate the immobilized enzyme by filtration and wash with phosphate buffer to remove any unbound enzyme.
-
Store the immobilized L-PheDH at 4°C in a suitable buffer.
-
Protocol 2: Entrapment of L-PheDH in Calcium Alginate Beads
-
Preparation of Sodium Alginate-Enzyme Mixture:
-
Prepare a 2% (w/v) sodium alginate solution in distilled water. Stir until fully dissolved and let it stand to remove air bubbles.[6]
-
Prepare a solution of L-PheDH (e.g., 1 mg/mL) in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Mix the L-PheDH solution with the sodium alginate solution in a 1:2 (v/v) ratio.
-
-
Formation of Calcium Alginate Beads:
-
Prepare a 0.2 M CaCl2 solution.
-
Extrude the sodium alginate-enzyme mixture dropwise into the CaCl2 solution using a syringe or pipette from a height of about 20 cm.[6]
-
Allow the beads to harden in the CaCl2 solution for at least 30 minutes with gentle stirring.
-
-
Washing and Storage:
-
Collect the beads by filtration.
-
Wash the beads with a buffer solution to remove excess calcium chloride and any surface-bound, non-entrapped enzyme.
-
Store the calcium alginate beads with entrapped L-PheDH at 4°C in a buffer containing a low concentration of calcium ions (e.g., 5 mM CaCl2) to maintain bead integrity.
-
Visualizations
References
- 1. Immobilization of phenylalanine dehydrogenase and its application in flow-injection analysis system for determination of plasma phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutaraldehyde in bio-catalysts design: a useful crosslinker and a versatile tool in enzyme immobilization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme Entrapment in Alginate Gel [user.eng.umd.edu]
Overcoming challenges in the industrial production of 4-phenyl-4-oxo-2-butenoic ester derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the industrial production of 4-phenyl-4-oxo-2-butenoic ester derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the industrial synthesis of 4-phenyl-4-oxo-2-butenoic ester derivatives?
A1: The most common industrial synthesis routes are based on the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by further modification, or direct synthesis methods. Key methods include:
-
Claisen-Schmidt Condensation: This is a widely used method involving the base-catalyzed reaction of an aryl methyl ketone (e.g., acetophenone) with an appropriate aldehyde. This typically forms a chalcone precursor which can then be converted to the desired ester.
-
Direct Synthesis from Maleic Anhydride (B1165640) Derivatives: Industrial processes have been developed for the production of 4-phenyl-4-oxo-2-butenoate derivatives by reacting a sulfuric ester, an aromatic hydrocarbon, and a maleic anhydride derivative. This method is designed for stable, low-cost, high-purity production on an industrial scale.[1][2]
-
Wittig Reaction: The Wittig reaction provides an alternative route, particularly for achieving specific stereoselectivity, by reacting an aldehyde with a phosphorus ylide. While effective, the generation of triphenylphosphine (B44618) oxide as a byproduct can complicate purification on a large scale.
Q2: My Claisen-Schmidt condensation reaction is resulting in a low yield. What are the common causes and how can I improve it?
A2: Low yields in Claisen-Schmidt condensations are a frequent issue. The primary causes include:
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).
-
Suboptimal Temperature: While many of these reactions can proceed at room temperature, gentle heating may be necessary for less reactive starting materials. However, excessive heat can lead to side reactions.
-
Catalyst Inactivity: The base catalyst (commonly NaOH or KOH) can lose activity if it is old or has been improperly stored. Using a freshly prepared catalyst solution is recommended.
-
Side Reactions: Competing reactions such as the self-condensation of the ketone, the Cannizzaro reaction of the aldehyde, or a Michael addition of the enolate to the product can reduce the yield of the desired product.
Q3: I am observing the formation of a dark, gummy precipitate instead of crystalline product. What is happening?
A3: The formation of a dark-colored, oily, or gummy product is typically indicative of side reactions or product degradation. This is often caused by:
-
Excessive Heat: High reaction temperatures can promote polymerization of the aldehyde or other degradation pathways.
-
High Base Concentration: A high concentration of a strong base can also lead to side reactions and the formation of tar-like substances. It is advisable to perform small-scale experiments to optimize the catalyst concentration.
Q4: What are the advantages of using "green chemistry" approaches like microwave-assisted synthesis or solvent-free conditions?
A4: Green chemistry approaches offer several benefits for industrial production:
-
Reduced Reaction Time: Microwave irradiation can significantly shorten reaction times from hours to minutes by providing uniform and efficient heating.[3]
-
Improved Yields: These methods can often lead to higher product yields and fewer byproducts.
-
Environmental Benefits: Solvent-free reactions, such as grinding solid reactants with a solid catalyst, eliminate the need for hazardous organic solvents, reducing waste and environmental impact.[3]
-
Simplified Workup: The absence of a solvent can simplify product isolation, often requiring only filtration and washing.
Troubleshooting Guides
Issue 1: Low Product Yield in Claisen-Schmidt Condensation
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Reaction | Monitor the reaction progress by TLC until the starting material spot disappears. Consider extending the reaction time. |
| Suboptimal Temperature | For slow reactions at room temperature, try gentle heating (e.g., 40-50 °C). Avoid excessive heat to prevent side reactions. |
| Inactive Catalyst | Use a freshly prepared solution of the base catalyst (e.g., NaOH, KOH). Ensure the catalyst has been stored correctly. |
| Poor Solubility | Increase the solvent volume to ensure all reactants are fully dissolved. Vigorous stirring is essential. |
| Side Reactions | To minimize ketone self-condensation, use an excess of the aldehyde. To prevent the Cannizzaro reaction, avoid excessively high base concentrations. To suppress Michael addition, use a stoichiometric amount of the aldehyde or a slight excess of the ketone. |
Issue 2: Formation of Impurities and Purification Challenges
| Problem | Potential Cause | Solution |
| Multiple Spots on TLC | Side Reactions: Self-condensation of ketone, Cannizzaro reaction of aldehyde, Michael addition. | Optimize stoichiometry and base concentration. Consider using a milder base. |
| Persistent Impurities after Workup | Co-crystallization: Impurities may have similar solubility to the product. | Recrystallization: Use a different solvent system for recrystallization. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for separating the product from impurities. |
| Oily Product | Low Melting Point or Impurities: The product may be an oil at room temperature, or impurities may be preventing crystallization. | Trituration: Add a non-polar solvent like hexane (B92381) and stir to induce crystallization of the product while impurities remain dissolved. Purification: Purify the oil using column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-phenyl-4-oxo-2-butenoate via Claisen-Schmidt Condensation (Lab Scale)
Materials:
-
Ethyl glyoxylate (B1226380)
-
Sodium ethoxide (NaOEt)
-
Ethanol (anhydrous)
-
Diethyl ether
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve acetophenone (1.0 eq) in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol.
-
Add ethyl glyoxylate (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl until the solution is acidic.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Catalysts for Claisen-Schmidt Condensation
| Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NaOH (20) | None (Grinding) | Ambient | 5 min | 98 | [4] |
| KOH (20) | None (Grinding) | Ambient | 5 min | 85 | [4] |
| NaOH (stoichiometric) | Ethanol | Room Temp | 24 h | 59 | [5] |
| KOH (stoichiometric) | Ethanol | Room Temp | 24 h | 49 | [5] |
Signaling Pathways and Biological Activity
4-Phenyl-4-oxo-2-butenoic ester derivatives, as part of the broader chalcone family, have been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Their mechanism of action often involves the modulation of key cellular signaling pathways.
Key Signaling Pathways Targeted by Chalcone Derivatives:
-
JAK-STAT Pathway: Certain chalcone derivatives have been identified as potent inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. By inhibiting the phosphorylation of JAK1, JAK2, STAT1, and STAT3, these compounds can suppress tumor progression, particularly in cancers like triple-negative breast cancer.[3]
-
NF-κB Pathway: The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and cell survival. Many chalcone derivatives exert their anti-inflammatory and anti-cancer effects by inhibiting the activation of NF-κB.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is involved in cell proliferation, differentiation, and apoptosis. Some chalcone derivatives can modulate the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells.[6]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Chalcones have been shown to inhibit this pathway, contributing to their anti-cancer properties.[4]
Visualizations
Caption: General experimental workflow for the synthesis and purification of 4-phenyl-4-oxo-2-butenoic ester derivatives.
Caption: Inhibition of the JAK-STAT signaling pathway by 4-phenyl-4-oxo-2-butenoic ester derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pl.fcchemicals.com [pl.fcchemicals.com]
- 3. Chalcone-9: a novel inhibitor of the JAK-STAT pathway with potent anti-cancer effects in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Substrate Inhibition in L-Phenylalanine Dehydrogenase Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering substrate inhibition in reactions catalyzed by L-phenylalanine dehydrogenase (PheDH).
Frequently Asked Questions (FAQs)
Q1: My reaction rate is decreasing at high concentrations of L-phenylalanine. What is happening?
A1: You are likely observing substrate inhibition. This is a common phenomenon for many enzymes, including dehydrogenases, where the reaction rate decreases at supra-optimal substrate concentrations. For L-phenylalanine dehydrogenase, this is likely due to the formation of an abortive ternary complex, where a molecule of L-phenylalanine binds to the enzyme-NAD+ complex in a non-productive manner, preventing the catalytic cycle from proceeding efficiently. While direct studies on PheDH are limited, this mechanism is well-documented for other dehydrogenases like lactate (B86563) dehydrogenase.[1]
Q2: What is an abortive ternary complex in the context of L-phenylalanine dehydrogenase?
A2: An abortive ternary complex is a dead-end complex formed between the enzyme (E), the oxidized cofactor (NAD+), and the substrate (L-phenylalanine), denoted as E-NAD+-L-Phe.[1] In this configuration, the substrate binds in a way that does not lead to product formation, effectively sequestering the enzyme and reducing the overall reaction rate.
Q3: How can I confirm if I am observing substrate inhibition?
A3: To confirm substrate inhibition, you should perform a kinetic analysis by measuring the initial reaction rates over a wide range of L-phenylalanine concentrations. If you plot the initial reaction rate against the L-phenylalanine concentration, you will observe that the rate initially increases, reaches a maximum (Vmax), and then decreases as the substrate concentration continues to rise.
Q4: What are the primary strategies to mitigate substrate inhibition in L-phenylalanine dehydrogenase?
A4: The two main strategies to mitigate substrate inhibition are:
-
Site-Directed Mutagenesis: Modifying the enzyme's active site to reduce the affinity for the substrate in the inhibitory binding mode.
-
Enzyme Immobilization: Attaching the enzyme to a solid support, which can alter its kinetic properties and potentially reduce substrate inhibition.
Troubleshooting Guides
Guide 1: Mitigating Substrate Inhibition via Site-Directed Mutagenesis
Problem: Significant substrate inhibition is observed at L-phenylalanine concentrations required for your process.
Proposed Solution: Introduce a point mutation in the L-phenylalanine dehydrogenase gene to reduce substrate inhibition. Based on studies of homologous dehydrogenases like lactate dehydrogenase, a key residue in the active site can be targeted.[2] For instance, the S163L mutation in human heart lactate dehydrogenase has been shown to remove substrate inhibition.[2] A homologous position in your specific L-phenylalanine dehydrogenase can be identified through protein sequence alignment.
This protocol provides a general workflow for creating a site-directed mutant of L-phenylalanine dehydrogenase.
-
Identify the Target Residue:
-
Perform a protein sequence alignment of your L-phenylalanine dehydrogenase with a dehydrogenase known to exhibit substrate inhibition and for which a solution has been identified (e.g., human lactate dehydrogenase and its S163 residue).
-
Identify the corresponding residue in your PheDH sequence.
-
-
Primer Design:
-
Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the middle.
-
The primers should have a melting temperature (Tm) of ≥78°C.
-
Ensure the primers have a minimum GC content of 40% and terminate in one or more G or C bases.[3]
-
-
Mutant Strand Synthesis (PCR):
-
Set up a PCR reaction with a high-fidelity DNA polymerase, the template plasmid containing the wild-type PheDH gene, and the designed mutagenic primers.
-
A typical reaction mixture includes:
-
5-50 ng of template DNA
-
125 ng of forward primer
-
125 ng of reverse primer
-
dNTPs
-
Reaction buffer
-
High-fidelity DNA polymerase
-
Nuclease-free water to the final volume.[4]
-
-
Use a thermocycler program with an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.[5]
-
-
Digestion of Template DNA:
-
Digest the parental, methylated template DNA by adding the DpnI restriction enzyme to the PCR product and incubating at 37°C for at least 1 hour.[6]
-
-
Transformation:
-
Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
-
Selection and Sequencing:
-
Select transformed colonies and isolate the plasmid DNA.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any other mutations.
-
-
Protein Expression and Purification:
-
Express the mutant L-phenylalanine dehydrogenase and purify the protein using appropriate chromatography techniques.
-
-
Kinetic Analysis:
-
Perform a kinetic analysis of the mutant enzyme to determine its Vmax, Km, and to confirm the reduction or elimination of substrate inhibition at high L-phenylalanine concentrations.
-
Guide 2: Mitigating Substrate Inhibition via Enzyme Immobilization
Problem: Substrate inhibition is limiting the efficiency of your reaction, and genetic modification of the enzyme is not feasible.
Proposed Solution: Immobilize the L-phenylalanine dehydrogenase on a solid support. Immobilization can alter the enzyme's conformation and microenvironment, which may lead to a change in its kinetic properties, including a reduction in substrate inhibition. Immobilization also offers the benefits of enhanced stability and reusability.[7][8]
This protocol describes a general method for immobilizing an enzyme onto a solid support.
-
Support Selection:
-
Choose a suitable solid support material. Common options include agarose (B213101) beads, silica (B1680970) gel, or synthetic polymers.[8] The choice will depend on the reaction conditions and the desired properties of the immobilized enzyme.
-
-
Support Activation:
-
Activate the support material to introduce reactive groups that can form covalent bonds with the enzyme. For example, agarose supports can be activated with glyoxyl groups.[9]
-
-
Enzyme Preparation:
-
Prepare a solution of purified L-phenylalanine dehydrogenase in a suitable buffer. The buffer should be chosen to maintain the enzyme's stability and activity.
-
-
Immobilization Reaction:
-
Mix the enzyme solution with the activated support material.
-
Allow the reaction to proceed for a specific time under controlled conditions (e.g., temperature, pH). The primary amino groups (e.g., from lysine (B10760008) residues) on the enzyme surface will react with the aldehyde groups on the support to form Schiff bases.[9]
-
-
Reduction of Schiff Bases:
-
Add a reducing agent, such as sodium borohydride, to reduce the Schiff bases to stable secondary amine bonds. This ensures a stable covalent linkage between the enzyme and the support.
-
-
Washing:
-
Wash the immobilized enzyme preparation thoroughly with buffer to remove any unbound enzyme.
-
-
Activity Assay:
-
Determine the activity of the immobilized enzyme and compare it to the activity of the free enzyme to calculate the immobilization yield.
-
-
Kinetic Characterization:
-
Perform a kinetic analysis of the immobilized L-phenylalanine dehydrogenase to determine its kinetic parameters (Vmax, Km) and to assess the extent of substrate inhibition mitigation.
-
Data Presentation
Table 1: Kinetic Parameters of Wild-Type and Mutant L-Phenylalanine Dehydrogenase
| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) | Reference |
| Bacillus sphaericus PheDH (Wild-Type) | L-Phenylalanine | 1.1 | - | - | [10] |
| Bacillus sphaericus PheDH (G124A) | L-Phenylalanine | >1.1 | Reduced | Lower | [11] |
| Bacillus sphaericus PheDH (L307V) | L-Phenylalanine | 1.1 | Reduced | Lower | [11] |
| Bacillus sphaericus PheDH (G124A/L307V) | L-Phenylalanine | >1.1 | Reduced | Lower | [11] |
Note: The data for mutants primarily focuses on changes in substrate specificity rather than direct mitigation of substrate inhibition. However, an increase in Km can sometimes alleviate substrate inhibition by requiring a higher substrate concentration for saturation.
Table 2: Kinetic Parameters of Free and Immobilized L-Phenylalanine Dehydrogenase
| Enzyme | K_m (L-Phe) (mM) | K_m (NAD⁺) (mM) | Optimal pH | Optimal Temp (°C) | Reference |
| Sporosarcina ureae PheDH (Free) | 0.118 | 0.234 | 10.4 | 40 | [12] |
| Sporosarcina ureae PheDH (Immobilized on DEAE-cellulose) | 0.063 | 0.128 | 11.0 | 45-55 | [12] |
Note: Immobilization can lead to changes in kinetic parameters. The observed decrease in Km for the immobilized PheDH from Sporosarcina ureae suggests a higher affinity for the substrate, which might not directly address substrate inhibition but demonstrates the impact of immobilization on enzyme kinetics.
Mandatory Visualizations
Caption: Proposed mechanism of substrate inhibition in L-phenylalanine dehydrogenase.
Caption: Experimental workflow for site-directed mutagenesis.
Caption: Workflow for enzyme immobilization via covalent bonding.
References
- 1. Attempting to remove the substrate inhibition of L-lactate dehydrogenase from Bacillus stearothermophilus by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. web.stanford.edu [web.stanford.edu]
- 4. Site-Directed Mutagenesis [protocols.io]
- 5. Efficient Site-Directed Saturation Mutagenesis Using Degenerate Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. How to Immobilize Enzymes on Solid Supports [synapse.patsnap.com]
- 8. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Kinetic analysis of phenylalanine dehydrogenase mutants designed for aliphatic amino acid dehydrogenase activity with guidance from homology-based modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Phenylbutyric Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-phenylbutyric acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common high-yield synthesis routes for 4-phenylbutyric acid?
A1: Two of the most effective and widely cited methods for synthesizing 4-phenylbutyric acid are:
-
Friedel-Crafts Reaction: This involves the reaction of benzene (B151609) with γ-butyrolactone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This is followed by a basic quench and acidification to yield the final product.[1][2][3][4][5]
-
Reduction of β-Benzoylpropionic Acid (4-oxo-4-phenylbutanoic acid): This intermediate can be reduced to 4-phenylbutyric acid using methods like the Clemmensen reduction (amalgamated zinc and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base).[6][7][8] The choice between these depends on the presence of other acid- or base-sensitive functional groups in the molecule.[6][9][10][11]
Q2: I am working with a molecule that has an acid-sensitive functional group. Which reduction method should I choose?
A2: For substrates with acid-labile groups, the Wolff-Kishner reduction is the preferred method as it is performed under strongly basic conditions.[6][7] The Clemmensen reduction uses concentrated hydrochloric acid and would likely cause unwanted side reactions with acid-sensitive groups.[6][7]
Q3: What is a typical final yield and purity I can expect?
A3: With optimized protocols, it is possible to achieve high yield and purity. For instance, a synthesis route starting from benzene and butyrolactone reported a final yield of 81.15% with a purity of 99.87% after purification by vacuum distillation and crystallization.[1][2][3][4] The Clemmensen reduction of β-benzoylpropionic acid has been reported to yield 82-89% of the final product.[8]
Troubleshooting Guide
Issue 1: Low Overall Yield
Q: My final yield of 4-phenylbutyric acid is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yield can stem from several factors throughout the synthesis and purification process. Below is a breakdown of potential causes and solutions.
Potential Causes & Solutions for Low Yield
| Potential Cause | Recommended Action | Explanation |
| Incomplete Reaction | Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress and ensure the consumption of starting materials. | The reaction may require longer reaction times or adjustments in temperature to go to completion. |
| Reagent Quality: Ensure all reagents, especially the Lewis acid catalyst (e.g., AlCl₃) and reducing agents, are fresh and anhydrous. | Moisture can deactivate Lewis acids and other reagents, significantly hindering the reaction. Grignard reagents are also highly sensitive to moisture.[3][4] | |
| Side Reactions | Temperature Control: Maintain the recommended reaction temperature. For the Friedel-Crafts reaction with butyrolactone, temperatures are typically kept between 50-60°C.[1][2][3][4] | Deviations from the optimal temperature can lead to the formation of unwanted byproducts. For reductions, high temperatures in the Wolff-Kishner reduction can be detrimental to thermally unstable compounds.[9] |
| Correct Reduction Method: Choose the reduction method (Clemmensen vs. Wolff-Kishner) based on the functional group tolerance of your starting material.[6][7] | Using acidic conditions (Clemmensen) on a molecule with acid-sensitive groups can destroy your compound. | |
| Losses During Workup & Purification | Extraction Efficiency: Perform multiple extractions with a suitable organic solvent (e.g., ether) to ensure complete recovery of the product from the aqueous layer.[1][8] | The product may have some solubility in the aqueous phase, leading to losses if not extracted thoroughly. |
| Purification Method: For purification, vacuum distillation is effective for removing many impurities.[1][2][3][4] However, crystallization can also be used, though it may result in lower recovery if the solvent is not ideal.[8] | Each purification step incurs some product loss. Optimizing these steps is crucial for maximizing the final yield. |
A logical workflow for troubleshooting low yield is presented below:
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 5. 4-Phenylbutyric acid synthesis - chemicalbook [chemicalbook.com]
- 6. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Common Issues in Biological Assay Validation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during biological assay validation.
Section 1: Specificity and Cross-Reactivity
Frequently Asked Questions (FAQs)
Q1: What is assay specificity and why is it important?
A1: Assay specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present.[1] It ensures that the assay signal is a direct result of the analyte of interest and not from interfering substances.[2][3] This is crucial for accurate and reliable results, as non-specific binding can lead to false positives or an overestimation of the analyte concentration.[2][4]
Q2: How can I identify and troubleshoot a lack of specificity or cross-reactivity in my immunoassay?
A2: A lack of specificity, often seen as high background signal or inconsistent results, can be addressed by a systematic troubleshooting approach.[5]
Troubleshooting Guide: Specificity Issues
| Potential Cause | Recommended Solution |
| Poor Antibody Quality | Verify the specificity of the primary and secondary antibodies. Consider using monoclonal antibodies for higher specificity.[2] |
| Inadequate Blocking | Optimize the blocking buffer. Common blockers include Bovine Serum Albumin (BSA) or non-fat dry milk. Ensure sufficient incubation time for complete blocking.[6] |
| Suboptimal Antibody Concentration | Perform a titration experiment (checkerboard titration) to determine the optimal concentration for both capture and detection antibodies.[6] |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer to remove unbound antibodies and other interfering substances.[6][7] |
| Matrix Effects | The sample matrix (e.g., serum, plasma) can contain interfering components.[8] Perform spike and recovery experiments and consider using a matrix-matched standard curve.[5][9] |
| Cross-Reactivity | Test for cross-reactivity with structurally related molecules to ensure the antibody is specific to the target analyte.[4] |
Section 2: Linearity and Range
Frequently Asked Questions (FAQs)
Q1: What is linearity in the context of a biological assay?
A1: Linearity refers to the ability of an assay to produce results that are directly proportional to the concentration of the analyte in the sample.[10] A linear response indicates that the assay is accurate across a specified range.
Q2: My standard curve is not linear. What are the common causes and how can I fix it?
A2: A non-linear standard curve can arise from several factors, from reagent preparation to issues with the detection system.[4][6]
Troubleshooting Guide: Linearity Problems
| Potential Cause | Recommended Solution |
| Improper Standard Preparation | Ensure accurate serial dilutions of the standard. Use calibrated pipettes and fresh, high-quality diluents.[11] Avoid repeated freeze-thaw cycles of the standard.[6] |
| Suboptimal Assay Conditions | Optimize incubation times and temperatures. Ensure all reagents are brought to room temperature before use.[7][12] |
| Incorrect Plate Reader Settings | Verify the correct wavelength and filter settings are used for detection.[7] |
| Reagent Degradation | Check the expiration dates of all reagents, especially enzymes and substrates. Store reagents under the recommended conditions.[12] |
| High Signal Saturation | If the curve plateaus at high concentrations (Hook effect), it may be due to excess enzyme-labeled antibody.[6] Optimize antibody concentrations.[6] |
| Poor Curve Fit | Use appropriate regression analysis for the standard curve. A four-parameter logistic (4-PL) fit is often suitable for immunoassays. |
Experimental Protocol: Linearity Assessment
A linearity assessment is performed to determine the analytical range of the assay.
-
Prepare a high-concentration stock of the analyte in the assay buffer.
-
Perform a serial dilution to create at least five concentration levels spanning the expected range of the assay.[11]
-
Run each dilution in replicate (minimum of three) in the assay.
-
Plot the mean response against the known concentration for each dilution.
-
Perform a linear regression analysis and evaluate the coefficient of determination (R²). A common acceptance criterion is R² ≥ 0.98.[6]
Below is a diagram illustrating the workflow for troubleshooting linearity issues.
Caption: Troubleshooting workflow for a non-linear standard curve.
Section 3: Accuracy and Precision
Frequently Asked Questions (FAQs)
Q1: What is the difference between accuracy and precision in a biological assay?
A1: Accuracy refers to the closeness of a measured value to the true or accepted value.[13][14] Precision describes the closeness of repeated measurements to each other, indicating the reproducibility of the assay.[15][16] An assay can be precise without being accurate, and vice versa.
Q2: How can I improve the accuracy and precision of my assay?
A2: Improving accuracy and precision requires careful attention to detail throughout the experimental process, from reagent handling to data analysis.[17][18]
Troubleshooting Guide: Accuracy and Precision Issues
| Potential Cause | Recommended Solution |
| Pipetting Errors | Calibrate pipettes regularly.[18] Use proper pipetting techniques to ensure consistent volumes are dispensed.[4] |
| Inconsistent Incubation | Ensure a consistent temperature and duration for all incubation steps. Avoid "edge effects" by maintaining humidity in the incubator or avoiding the outer wells of the plate.[4][19] |
| Reagent Variability | Use reagents from the same lot for an entire experiment to minimize lot-to-lot variability.[20] Prepare fresh reagents as needed. |
| Operator Variability | Standardize the protocol and ensure all users are trained on the procedure to minimize inter-operator variability.[5][18] |
| Improper Data Analysis | Use appropriate statistical methods to analyze the data and identify outliers. |
Quantitative Data Summary: Acceptance Criteria for Precision
| Parameter | Acceptance Criteria (%CV) |
| Intra-assay Precision (Repeatability) | < 15% |
| Inter-assay Precision (Intermediate Precision) | < 20% |
| Reproducibility | < 25% |
Note: These are general guidelines; specific acceptance criteria may vary depending on the assay and regulatory requirements.
Below is a diagram illustrating the relationship between accuracy and precision.
Caption: Accuracy vs. Precision. The red dot represents the true value.
Section 4: Robustness and Reproducibility
Frequently Asked Questions (FAQs)
Q1: What is assay robustness?
A1: Robustness is a measure of an assay's capacity to remain unaffected by small, deliberate variations in method parameters.[1][21] A robust assay provides consistent results under a variety of normal operating conditions.[22]
Q2: How can I ensure my assay is robust and reproducible?
A2: Establishing robustness involves systematically testing the effects of minor changes in the assay protocol.[21]
Troubleshooting Guide: Robustness and Reproducibility
| Parameter to Vary | Example Variation | Purpose |
| Incubation Temperature | ± 2°C | To assess the impact of minor temperature fluctuations. |
| Incubation Time | ± 10% of the specified time | To determine the sensitivity to timing variations. |
| Reagent Concentration | ± 5% of the target concentration | To evaluate the effect of small pipetting or dilution errors. |
| Different Plate Lots | Use plates from at least two different manufacturing lots. | To check for variability in plate binding characteristics. |
| Different Operators | Have two or more analysts perform the assay. | To assess inter-operator reproducibility. |
Experimental Protocol: General ELISA Protocol
This protocol provides a general workflow for a sandwich ELISA, a common type of biological assay.
-
Coating: Coat a 96-well plate with the capture antibody and incubate overnight at 4°C.[19]
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.[7]
-
Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) to block any remaining non-specific binding sites and incubate for 1-2 hours.[19]
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.[19]
-
Washing: Repeat the washing step.
-
Detection Antibody: Add the detection antibody and incubate for 1-2 hours at room temperature.[19]
-
Washing: Repeat the washing step.
-
Enzyme-Conjugate: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugate) and incubate for 1 hour.[19]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed.[7]
-
Stop Reaction: Add a stop solution to halt the reaction.
-
Read Plate: Read the absorbance at the appropriate wavelength using a plate reader.
Below is a diagram of a typical sandwich ELISA workflow.
Caption: A typical workflow for a sandwich ELISA experiment.
References
- 1. quantics.co.uk [quantics.co.uk]
- 2. biocompare.com [biocompare.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. arp1.com [arp1.com]
- 5. protocolsandsolutions.com [protocolsandsolutions.com]
- 6. abinscience.com [abinscience.com]
- 7. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. Linearity in Laboratory Testing | CLSI [clsi.org]
- 11. Troubleshooting Linearity Failures in Method Development – Pharma Validation [pharmavalidation.in]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Characterization of Precision and Accuracy and Total Analytical Error for Bioassays – BEBPA [bebpa.org]
- 14. blog.mainestandards.com [blog.mainestandards.com]
- 15. study.com [study.com]
- 16. Measuring Precision in Bioassays: Rethinking Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. techmate.co.uk [techmate.co.uk]
- 18. bitesizebio.com [bitesizebio.com]
- 19. benchchem.com [benchchem.com]
- 20. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bioprocessintl.com [bioprocessintl.com]
- 22. biopharminternational.com [biopharminternational.com]
Technical Support Center: Best Practices for the Validation of Cell--Based NAb Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the validation of cell-based neutralizing antibody (NAb) assays.
Troubleshooting Guide
This section addresses specific problems that may arise during your cell-based NAb assay experiments.
Issue 1: High Background Signal
Q: My assay is showing a high background signal, even in my negative control wells. What are the potential causes and how can I troubleshoot this?
A: High background can obscure the specific signal from your analyte, reducing the sensitivity and reliability of your assay.[1] Common causes and solutions are outlined below:
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Insufficient Washing: Residual unbound reagents can lead to a false positive signal.[2]
-
Solution: Increase the number and vigor of wash steps between antibody and substrate incubations. Ensure complete aspiration of wash buffer from wells.[2]
-
-
Inadequate Blocking: Non-specific binding sites on the plate may not be sufficiently blocked.[2]
-
Solution: Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or the incubation time.[2] Consider trying different blocking agents, such as normal serum from the same species as the secondary antibody.
-
-
Antibody Concentration Too High: The concentration of the primary or secondary antibody may be excessive.
-
Solution: Perform a titration experiment to determine the optimal antibody concentration that provides a strong signal with low background.[1]
-
-
Cross-Reactivity or Non-Specific Binding of Antibodies: The secondary antibody may be binding non-specifically to other components in the well.[2]
-
Solution: Run a control with only the secondary antibody to check for non-specific binding.[1] Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species.
-
-
Substrate Issues: The substrate may be degrading or contaminated.
-
Solution: Use fresh, high-quality substrate and ensure it is protected from light.
-
Issue 2: High Variability in Results
Q: I am observing high variability between replicate wells and between different assay runs. What could be causing this and how can I improve consistency?
A: High variability can compromise the precision and reproducibility of your assay.[3][4] Key factors and troubleshooting steps include:
-
Inconsistent Reagent Quality: Variations in critical reagents like antibodies and antigens can lead to inconsistent results.[5]
-
Inconsistent Cell Health and Density: Variations in cell viability, passage number, and seeding density can significantly impact assay performance.
-
Solution: Use a consistent cell source and passage number. Ensure even cell seeding and monitor cell viability throughout the experiment.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability.
-
Solution: Calibrate pipettes regularly.[3] Use reverse pipetting for viscous solutions. Ensure proper mixing of reagents before dispensing.
-
-
Edge Effects: Wells on the outer edges of the plate can behave differently due to temperature and evaporation gradients.
-
Solution: Avoid using the outer wells of the plate for samples and controls. Fill the outer wells with buffer or media to create a more uniform environment.
-
-
Improper Data Analysis:
-
Solution: Use appropriate statistical methods for data analysis and outlier removal.[6]
-
Issue 3: Poor Assay Sensitivity
Q: My assay is not sensitive enough to detect low levels of NAbs. How can I improve the sensitivity?
A: Assay sensitivity is crucial for detecting weak immune responses.[5] Here are some strategies to enhance sensitivity:
-
Optimize Minimum Required Dilution (MRD): Excessive sample dilution can reduce the concentration of NAbs to undetectable levels.[7]
-
Optimize Assay Conditions: Fine-tuning parameters like incubation times and temperatures can enhance the signal.[3][5]
-
Solution: Systematically optimize incubation periods for antibodies and substrate. Ensure the assay temperature is stable and optimal for cellular responses.
-
-
Choice of Reagents: The affinity of antibodies and the activity of the reporter enzyme can impact sensitivity.
-
Solution: Use high-affinity antibodies and a substrate with high signal output.
-
-
Cell Line and Endpoint Selection: The choice of cell line and the measured endpoint are critical for a robust response.[8][9]
-
Solution: Select a cell line that shows a strong and specific response to the drug. Choose a sensitive and reproducible endpoint, such as reporter gene expression or a specific signaling molecule.[9]
-
Issue 4: Drug and Target Interference
Q: I suspect the presence of the therapeutic drug or its soluble target in my samples is interfering with the NAb assay. How can I address this?
A: Drug and target interference are common challenges in NAb assays, potentially leading to false-negative results.[8][10]
-
Drug Tolerance: The presence of the therapeutic drug can neutralize the NAbs in the sample before they can be detected.[10][11]
-
Solution: Implement sample pre-treatment steps to remove or dissociate the drug from the NAbs. Common methods include acid dissociation or solid-phase extraction. It is crucial to optimize these steps to ensure the integrity of the NAbs.
-
-
Target Tolerance: Soluble drug targets in the sample can compete with the drug in the assay, leading to a false-positive or false-negative signal depending on the assay format.[12]
Frequently Asked Questions (FAQs)
Q1: What are the key validation parameters for a cell-based NAb assay?
A: The key validation parameters for a cell-based NAb assay include sensitivity, specificity, precision (intra- and inter-assay), accuracy, drug tolerance, and robustness.[3][13][14]
Q2: How do I establish a suitable cut point for my NAb assay?
A: The cut point is the response level that distinguishes positive from negative samples.[15][16] It is typically established by analyzing a statistically significant number of samples from a relevant negative control population (e.g., treatment-naïve subjects).[8][15] The cut point is often calculated based on the mean signal of the negative controls plus a certain number of standard deviations, targeting a low false-positive rate (e.g., 1%).[15][17]
Q3: What is the importance of a positive control in a NAb assay?
A: A positive control (PC), typically an affinity-purified polyclonal or monoclonal antibody that can neutralize the drug, is essential for validating the assay's ability to detect NAbs.[5][10] The PC is used to determine assay sensitivity and to monitor assay performance over time.[10][12]
Q4: Should I use a cell-based or a non-cell-based assay for NAb detection?
A: The choice of assay format depends on the drug's mechanism of action (MoA).[8][10] Cell-based assays are generally preferred as they measure the functional neutralization of the drug's biological activity and are considered more physiologically relevant.[9][10][14] Non-cell-based competitive ligand-binding assays may be suitable when the drug's MoA involves blocking the binding of a soluble ligand to its target.[10]
Q5: How can I manage matrix effects in my cell-based NAb assay?
A: Matrix effects occur when components in the sample interfere with the assay, leading to inaccurate results.[18][19] Strategies to mitigate matrix effects include:
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Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[19]
-
Matrix Screening: Screen different lots of matrix (e.g., serum) to select one with minimal interference.[20]
-
Use of Specific Blockers: Adding blocking agents to the assay buffer can help minimize non-specific binding.[18]
Q6: What are the best practices for ensuring the stability of the cell line used in the assay?
A: The genetic stability of the cell line is critical for consistent assay performance.[21] Best practices include:
-
Cell Bank Characterization: Thoroughly characterize the Master Cell Bank (MCB) and Working Cell Bank (WCB).[21]
-
Genetic Stability Testing: Regularly perform tests to confirm the identity and stability of the cell line throughout its lifecycle.[21]
-
Consistent Culture Conditions: Maintain consistent cell culture conditions, including media, supplements, and passage number.
Quantitative Data Summary
Table 1: Example of NAb Assay Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Precision (CV%) | Intra-assay CV ≤ 20% Inter-assay CV ≤ 25% |
| Sensitivity | Typically in the range of 100-500 ng/mL, but depends on the specific therapeutic and clinical relevance.[10] |
| Drug Tolerance | The assay should be able to detect a defined low positive control concentration of NAb in the presence of a clinically relevant concentration of the drug. |
| Selectivity | At least 80% of individual negative control samples should not inhibit the assay signal by more than the cut point.[6] |
| Specificity | The positive control should be neutralized by the therapeutic drug but not by an irrelevant control article. |
Table 2: Example of MRD Optimization Impact on Assay Performance [7]
| Minimum Required Dilution (MRD) | Sensitivity (ng/mL) | Drug Tolerance (µg/mL) |
| 1:4 | 200 | 1 |
| 1:2 | 50 | 5 |
Experimental Protocols
Protocol 1: Determination of Assay Sensitivity
-
Prepare Positive Control Dilutions: Serially dilute the positive control antibody in pooled normal matrix to create a concentration curve with at least 5-6 points.[12]
-
Run the Assay: Analyze each dilution in the NAb assay across multiple independent runs (e.g., 6 runs performed by at least two analysts).[12]
-
Data Analysis: For each run, plot the assay signal against the positive control concentration and fit the data to a 4- or 5-parameter logistic curve.[10]
-
Interpolate at Cut Point: Interpolate the concentration of the positive control that corresponds to the established assay cut point for each run.[12][17]
-
Calculate Sensitivity: The sensitivity is typically reported as the mean of the interpolated concentrations from all runs.[17] A more conservative approach defines sensitivity as the concentration that gives a positive result in at least 95% of the runs.[17]
Protocol 2: Assessment of Drug Tolerance
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Spike Samples: Prepare samples containing a low positive control (LPC) concentration of NAb spiked with a range of concentrations of the therapeutic drug.
-
Run the Assay: Analyze the spiked samples in the NAb assay.
-
Determine Drug Tolerance Level: The drug tolerance is the highest concentration of the drug that does not cause a positive sample to become negative (i.e., the signal does not fall below the assay cut point).[16]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. arp1.com [arp1.com]
- 3. swordbio.com [swordbio.com]
- 4. researchgate.net [researchgate.net]
- 5. swordbio.com [swordbio.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. cbs.crystalpharmatech.com [cbs.crystalpharmatech.com]
- 8. Fit-for-purpose immunogenicity assays: What to consider during assay development and validation? - Biopharma Excellence [biopharma-excellence.com]
- 9. bioagilytix.com [bioagilytix.com]
- 10. d-nb.info [d-nb.info]
- 11. Neutralizing Antibody Assay Development | KCAS Bio [kcasbio.com]
- 12. e-b-f.eu [e-b-f.eu]
- 13. Neutralizing Antibody Validation Testing and Reporting Harmonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. swordbio.com [swordbio.com]
- 15. oatext.com [oatext.com]
- 16. siriusstore.com [siriusstore.com]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. Addressing matrix effects in ligand-binding assays through the use of new reagents and technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 20. e-b-f.eu [e-b-f.eu]
- 21. Cell Line Genetic Stability Testing - Creative Biogene [creative-biogene.com]
Technical Support Center: Ligand Binding Assays for Antibody-Drug Conjugates (ADCs)
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals on developing and validating successful ligand binding assays (LBAs) for Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the key ligand binding assays required for the bioanalysis of ADCs?
A1: A comprehensive bioanalytical strategy for ADCs using ligand binding assays typically involves multiple assays to characterize the pharmacokinetics (PK) of the dosed drug.[1][2] The three core assays are:
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Total Antibody (TAb) Assay: Measures the concentration of the total antibody component, including both conjugated and unconjugated antibodies.[1][3] This assay provides insight into the overall clearance of the antibody backbone.
-
Conjugated Antibody (ADC) Assay: Quantifies the amount of antibody that is conjugated to at least one cytotoxic payload molecule.[1] This is crucial for understanding the concentration of the active drug component.
-
Free Payload Assay: While often performed using liquid chromatography-mass spectrometry (LC-MS/MS), LBAs can sometimes be used to measure the concentration of the unconjugated cytotoxic drug.[4][5] This is important for assessing potential off-target toxicity.[6]
Q2: What are the main challenges in developing ligand binding assays for ADCs?
A2: The complex and heterogeneous nature of ADCs presents several analytical challenges.[6][7] Key difficulties include:
-
Heterogeneity: ADCs are a mixture of molecules with varying drug-to-antibody ratios (DARs), which can affect their behavior in assays.[2][6]
-
Payload Interference: The cytotoxic payload can sterically hinder the binding of detection reagents or alter the conformation of the antibody, impacting assay performance.
-
Matrix Effects: Components in biological samples (e.g., plasma proteins) can interfere with the assay, leading to inaccurate quantification.[6]
-
Analyte Instability: The linker connecting the payload to the antibody can be unstable, leading to deconjugation and complicating the measurement of the intact ADC.[7][8]
-
Cross-reactivity: Assay reagents may cross-react with other molecules in the sample, leading to non-specific signals.[6]
Q3: What are "critical reagents" in the context of ADC ligand binding assays, and why are they important?
A3: Critical reagents are essential components of a ligand binding assay whose unique characteristics are crucial for assay performance, robustness, and reproducibility.[9][10][11] For ADC assays, these include:
-
Antibodies (monoclonal or polyclonal): Used for capture and detection.[9][10]
-
Engineered proteins and peptides: Can be used as binding reagents.[9][10]
-
ADC reference material: Well-characterized ADC material used for the standard curve and quality controls.
-
Conjugated reagents: Antibodies or proteins labeled with enzymes or other reporters for signal generation.[12]
The quality and consistent performance of these reagents are paramount, as poorly characterized reagents can lead to inaccurate results and delays in drug development.[9][10]
Q4: What are the regulatory expectations for the validation of ADC ligand binding assays?
A4: Regulatory agencies like the FDA expect that all bioanalytical methods used in clinical trials are validated.[13][14] The FDA's guidance on bioanalytical method validation provides a framework for these studies.[13] For ADCs specifically, the FDA recommends that the pharmacokinetic characteristics of the ADC, the total antibody, and the unconjugated payload be well understood.[15][16] This often necessitates the validation of multiple assays.[16] Immunogenicity testing to detect anti-drug antibodies (ADAs) is also a critical regulatory requirement.[14][17]
Troubleshooting Guides
General Ligand Binding Assay Issues for ADCs
| Problem | Potential Causes | Recommended Solutions |
| High Background Signal | Non-specific binding of detection reagents. | Optimize blocking buffers and washing steps. Consider using a different antibody clone with lower cross-reactivity. |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Contaminated reagents or buffers. | Prepare fresh reagents and buffers. | |
| Low Signal or Poor Sensitivity | Suboptimal reagent concentrations. | Titrate capture and detection antibody concentrations. |
| Inefficient binding conditions. | Optimize incubation times and temperatures. | |
| Degraded reagents. | Use freshly prepared or properly stored reagents. Check for aggregation of protein reagents.[9] | |
| High Variability (Poor Precision) | Inconsistent pipetting technique. | Ensure proper training and use of calibrated pipettes. |
| Plate-edge effects. | Avoid using the outer wells of the microplate. | |
| Heterogeneity of ADC sample. | Ensure proper mixing and handling of ADC samples. | |
| Inaccurate Results (Poor Accuracy) | Matrix effects. | Perform matrix effect experiments and consider using a different sample dilution or a more specific assay format.[6] |
| Poorly characterized reference standard. | Use a well-characterized reference material with a known concentration and DAR profile. | |
| Non-parallelism between standard curve and sample dilutions. | Investigate potential matrix effects or differences in binding characteristics between the standard and the sample analyte. |
ADC-Specific Assay Challenges
| Problem | Potential Causes | Recommended Solutions |
| DAR-dependent assay performance | The number of conjugated drugs affects reagent binding.[2] | Select capture and detection reagents that are not sensitive to the DAR.[1] For example, use a capture antibody targeting the payload and a detection antibody targeting the antibody backbone. |
| Steric hindrance from the payload. | Experiment with different antibody pairs targeting epitopes distant from the conjugation sites. | |
| Discrepancy between Total Antibody and ADC assay results | In vivo deconjugation of the payload. | This is an expected outcome and provides information on the stability of the ADC.[18] |
| Different assay formats are sensitive to different ADC species. | Carefully characterize the specificity of each assay. | |
| Interference from soluble target antigen | The soluble target in circulation can bind to the ADC, masking the epitope for capture or detection reagents.[18] | Evaluate the impact of soluble target during method development. Consider pre-treating samples to remove the interfering target. |
| Interference from Anti-Drug Antibodies (ADAs) | ADAs can bind to the ADC and interfere with the assay.[18] | Develop ADA assays to monitor for immunogenicity.[17] If ADA interference is suspected in PK assays, consider acid dissociation steps to disrupt the ADA-ADC complex.[1] |
Experimental Protocols
Protocol: Generic ELISA for Total Antibody (TAb) Quantification
This protocol outlines a general procedure for quantifying the total antibody concentration of a human IgG-based ADC in a biological matrix.
1. Materials and Reagents:
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Diluent (e.g., PBS with 0.5% BSA, 0.05% Tween-20)
-
Capture Antibody (e.g., anti-human IgG (Fc) antibody)
-
Detection Antibody (e.g., HRP-conjugated anti-human IgG (Fab) antibody)
-
ADC Reference Standard
-
Quality Control (QC) samples
-
Stop Solution (e.g., 1M H₂SO₄)
-
TMB Substrate
-
96-well microplate
2. Procedure:
-
Coating: Dilute the capture antibody in Coating Buffer to the optimal concentration. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample and Standard Incubation: Prepare a standard curve by serially diluting the ADC Reference Standard in Assay Diluent. Dilute study samples and QCs in Assay Diluent. Add 100 µL of standards, QCs, and samples to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Dilute the HRP-conjugated detection antibody in Assay Diluent to the optimal concentration. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2, but increase the number of washes to 5.
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the ADC Reference Standard.
-
Use a suitable regression model (e.g., four-parameter logistic fit) to interpolate the concentrations of the unknown samples and QCs from the standard curve.
Visualizations
Caption: General workflow for an ADC ligand binding assay.
Caption: Common ligand binding assay formats for ADC bioanalysis.
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. Why assessing the pharmacokinetics of antibody-drug conjugates is so complex [iconplc.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Maximizing Efficiencies of ADC Studies: The Ultimate Guide for Leveraging LBA and LC-MS/MS Under One Roof - KCAS Bio [kcasbio.com]
- 5. ADC Analysis – Frequently Asked Questions - KCAS Bio [kcasbio.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Bioanalysis for PK for antibody drug conjugates using ligand binding assay-challenges and bioanalytical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. research.rug.nl [research.rug.nl]
- 12. Critical reagents for ligand-binding assays: process development methodologies to enable high-quality reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. Recent FDA Guidance for Pharmacokinetics and Antibody Drug Conjugates, and What They Mean for Your Projects at KCAS - KCAS Bio [kcasbio.com]
- 16. Understanding the FDA’s Guidance for ADC Development | CellCarta [cellcarta.com]
- 17. criver.com [criver.com]
- 18. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Stereochemical Puzzle: A Comparative Analysis of 4-Hydroxy-2-phenylbutanoic Acid Stereoisomers
A critical examination of the biological significance of (R)- and (S)-4-Hydroxy-2-phenylbutanoic acid reveals a landscape ripe for discovery. While the stereochemistry of this chiral molecule is paramount in its primary application as a precursor for Angiotensin-Converting Enzyme (ACE) inhibitors, a direct, comprehensive comparison of the biological activities of its enantiomers remains conspicuously absent from the scientific literature. This guide synthesizes the current understanding, highlights the critical knowledge gap, and provides a proposed framework for the systematic biological evaluation of these stereoisomers.
In the realm of pharmacology, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a decisive factor in its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different potencies, efficacies, and toxicological profiles. This is due to the chiral nature of their biological targets, such as enzymes and receptors, which often leads to stereospecific interactions.
For 4-Hydroxy-2-phenylbutanoic acid, the (R)-enantiomer is a well-established key intermediate in the synthesis of several ACE inhibitors, a class of drugs widely used to treat hypertension and heart failure. This preferential use strongly implies a higher degree of biological activity for the (R)-isomer in the context of ACE inhibition. However, the lack of published comparative data for the (S)-enantiomer leaves a significant void in our understanding of its potential biological effects.
Summary of Known Information
While direct comparative biological data is scarce, the primary established role of each stereoisomer is summarized below.
| Stereoisomer | Known Biological Significance/Application |
| (R)-4-Hydroxy-2-phenylbutanoic acid | Key chiral building block for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[1] |
| (S)-4-Hydroxy-2-phenylbutanoic acid | Limited information available; not the preferred enantiomer for ACE inhibitor synthesis. |
Hypothesized Biological Activity and Signaling Pathway
Based on the established role of the (R)-enantiomer in the synthesis of ACE inhibitors, it is hypothesized that (R)-4-Hydroxy-2-phenylbutanoic acid is a more potent inhibitor of the Angiotensin-Converting Enzyme. ACE is a central component of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure. Inhibition of ACE leads to reduced production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and a decrease in blood pressure.
The proposed differential activity of the stereoisomers is rooted in the principle of stereospecific binding to the ACE active site. The three-dimensional arrangement of the functional groups in the (R)-enantiomer is likely to allow for a more favorable interaction with the amino acid residues of the enzyme's active site compared to the (S)-enantiomer.
Figure 1. Hypothesized differential inhibition of ACE by the stereoisomers.
Proposed Experimental Workflow for Comparative Biological Evaluation
To address the current knowledge gap, a systematic comparative biological evaluation of the (R)- and (S)-enantiomers of 4-Hydroxy-2-phenylbutanoic acid is proposed. The following workflow outlines the key experimental stages.
Figure 2. Proposed workflow for comparative biological evaluation.
Detailed Experimental Protocols (Proposed)
The following are proposed, detailed methodologies for key experiments to elucidate the comparative biological activity of the 4-Hydroxy-2-phenylbutanoic acid stereoisomers.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Objective: To determine and compare the in vitro inhibitory potency (IC50) of (R)- and (S)-4-Hydroxy-2-phenylbutanoic acid against ACE.
Materials:
-
Purified rabbit lung ACE
-
(R)-4-Hydroxy-2-phenylbutanoic acid
-
(S)-4-Hydroxy-2-phenylbutanoic acid
-
ACE substrate: Hippuryl-His-Leu (HHL)
-
Assay buffer: 100 mM sodium borate (B1201080) buffer, pH 8.3, containing 300 mM NaCl
-
o-phthaldialdehyde (OPA) reagent
-
Captopril (positive control)
-
96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare stock solutions of the (R)- and (S)-enantiomers and Captopril in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions for each test compound and the positive control in the assay buffer.
-
In a 96-well plate, add 20 µL of each dilution of the test compounds, positive control, or buffer (for control wells).
-
Add 20 µL of the ACE enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 200 µL of the HHL substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Add 150 µL of the OPA reagent to each well and incubate for 10 minutes at room temperature.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 485 nm.
-
Calculate the percentage of ACE inhibition for each concentration of the test compounds.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
Objective: To assess and compare the potential cytotoxicity of the (R)- and (S)-enantiomers on a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs).
Materials:
-
HUVECs
-
(R)-4-Hydroxy-2-phenylbutanoic acid
-
(S)-4-Hydroxy-2-phenylbutanoic acid
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Spectrophotometric microplate reader
Procedure:
-
Seed HUVECs into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the (R)- and (S)-enantiomers in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include control wells with medium only and vehicle control wells with the highest concentration of DMSO used.
-
Incubate the plates for 24 or 48 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control wells.
-
Determine the CC50 (half-maximal cytotoxic concentration) values for each enantiomer.
The Principle of Stereospecific Molecular Interactions
The anticipated differential biological activities of the 4-Hydroxy-2-phenylbutanoic acid stereoisomers can be attributed to the specific three-dimensional interactions with their biological targets. The following diagram illustrates this fundamental concept.
Figure 3. Differential binding of enantiomers to a chiral receptor.
Conclusion
The stereoisomers of 4-Hydroxy-2-phenylbutanoic acid represent a compelling case of the importance of stereochemistry in biological systems. While the (R)-enantiomer is a recognized precursor for a vital class of cardiovascular drugs, a thorough comparative biological evaluation of both enantiomers is conspicuously absent in the current body of scientific literature. The proposed experimental framework in this guide offers a roadmap to bridge this knowledge gap. Elucidating the distinct biological profiles of the (R)- and (S)-enantiomers will not only deepen our fundamental understanding of their structure-activity relationships but also potentially uncover novel therapeutic applications and inform the development of more specific and effective pharmaceuticals. Further research in this area is not only warranted but essential for a complete toxicological and pharmacological assessment of this important chiral molecule.
References
A Comparative Analysis of the Anti-Tumorigenic Properties of 4-phenyl-3-butenoic acid and SAHA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-tumorigenic properties of two histone deacetylase (HDAC) inhibitors: 4-phenyl-3-butenoic acid (PBA) and Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat. Both compounds have demonstrated potential in cancer therapy through their ability to modulate gene expression and induce cell cycle arrest and apoptosis. This document synthesizes available experimental data to offer an objective comparison of their performance.
Introduction to the Compounds
4-phenyl-3-butenoic acid (PBA) is recognized as a novel inhibitor of histone deacetylase (HDAC) enzymes.[1][2] Beyond its anti-inflammatory properties, it has been shown to inhibit the growth of cancer cells, such as ras-mutated epithelial and human lung carcinoma cells.[2]
Suberoylanilide Hydroxamic Acid (SAHA) , commercially known as Vorinostat, is a potent, FDA-approved HDAC inhibitor.[3] It is utilized in the treatment of cutaneous T-cell lymphoma and is known to inhibit both class I and II HDACs.[3][4] SAHA's mechanism of action involves inducing growth arrest, differentiation, and apoptosis in a variety of tumor types.[3]
Comparative Efficacy: HDAC Inhibition
Both PBA and SAHA exert their anti-tumorigenic effects at least in part through the inhibition of HDAC enzymes. The half-maximal inhibitory concentration (IC50) values provide a measure of their potency against specific HDAC isoforms.
| Compound | HDAC Isoform | IC50 (µM) | Reference |
| 4-phenyl-3-butenoic acid (PBA) | HDAC1 | 212.4 | [2] |
| HDAC2 | 485.7 | [2] | |
| HDAC6 | 498.1 | [2] | |
| HDAC11 | 354.2 | [2] | |
| SAHA (Vorinostat) | HDAC1 | 0.061 | [5] |
| HDAC2 | 0.251 | [5] | |
| HDAC3 | 0.019 | [5] | |
| HDAC6 | ~0.032 | [1] | |
| HDAC8 | 0.827 | [5] |
Note: IC50 values for SAHA can vary between studies and assay conditions.
Comparative Anti-Tumorigenic Effects
Direct comparative studies have highlighted both similarities and key differences in the cellular effects of PBA and SAHA on tumorigenic and non-tumorigenic cell lines.
Cell Growth Inhibition
Both PBA and SAHA have been shown to significantly inhibit the growth of tumorigenic cell lines, including transformed rat liver epithelial cells (WB-ras1) and human lung carcinoma cells (H2009).[6] A notable distinction lies in their effects on non-tumorigenic cells. While both compounds exhibit selectivity for cancer cells over normal cells, SAHA has been observed to significantly decrease the growth of non-tumorigenic WB-neo3 cells, whereas PBA does not, suggesting a potentially better selectivity profile for PBA.[6]
Modulation of Signaling Pathways
A key mechanism underlying the anti-cancer effects of both compounds involves the modulation of the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) signaling pathways.
-
p38 MAPK Activation: Both PBA and SAHA increase the phosphorylation of p38 MAPK in tumorigenic WB-ras1 and H2009 cells.[6] Activation of p38 MAPK in tumor cells is associated with cell cycle inhibition and apoptosis.[7]
-
JNK Inhibition: Both compounds decrease the phosphorylation of JNK in tumorigenic cells.[6] JNK is often upregulated in cancerous cells and contributes to their proliferation.[7]
A critical difference emerges in their impact on non-tumorigenic cells. SAHA treatment leads to a decrease in JNK phosphorylation in non-tumorigenic WB-neo3 cells, an effect not observed with PBA treatment.[6] This suggests that PBA may have a more targeted effect on signaling pathways that are dysregulated in cancer cells.
Signaling Pathway Diagrams
References
- 1. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Effects of 4-Phenyl-3-Butenoic Acid and Vorinostat on Cell Growth and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p38 MAPK activation, JNK inhibition, neoplastic growth inhibition, and increased gap junction communication in human lung carcinoma and Ras-transformed cells by 4-phenyl-3-butenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Biomarker Assay Validation: Navigating the Path from Discovery to Clinical Application
For researchers, scientists, and drug development professionals, the robust validation of biomarker assays is a critical step in translating novel biological insights into tangible clinical impact. This guide provides a comprehensive comparison of key validation parameters, analytical platforms, and experimental protocols essential for the successful bioanalysis of novel biomarkers.
The validation of a biomarker assay is not a one-size-fits-all process. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for a "fit-for-purpose" approach. This means the level of validation rigor is dictated by the intended use of the biomarker data. An assay for an exploratory biomarker used in early-stage research will have different validation requirements than an assay for a biomarker intended to be a primary endpoint in a pivotal clinical trial.
The "Fit-for-Purpose" Paradigm: Tailoring Validation to the Context of Use
The "fit-for-purpose" concept is central to biomarker assay validation, acknowledging that the validation requirements should align with the intended application of the biomarker data.[1][2] This approach provides flexibility while ensuring that the data is reliable for its intended purpose. Assays for exploratory biomarkers in early development may undergo a less extensive "qualification," while assays for biomarkers supporting regulatory decisions require full, rigorous validation.[2][3]
A key distinction lies in the level of scrutiny applied to validation parameters. For an exploratory biomarker , the focus is on understanding the assay's performance and limitations. For a confirmatory biomarker intended to support primary or secondary endpoints in clinical trials, the assay must be fully validated with predefined acceptance criteria to ensure its accuracy and precision.[3]
Core Validation Parameters: A Comparative Overview
The validation of a biomarker assay involves assessing several key performance characteristics. The acceptance criteria for these parameters will vary based on the "fit-for-purpose" principle. The following table summarizes these parameters with typical acceptance criteria for both exploratory and confirmatory contexts.
| Validation Parameter | Description | Typical Acceptance Criteria (Exploratory) | Typical Acceptance Criteria (Confirmatory) |
| Accuracy | The closeness of the measured value to the true value. | Bias ≤ 25% | Bias ≤ 20% |
| Precision | The degree of agreement among a series of measurements. | Coefficient of Variation (CV) ≤ 30% | Coefficient of Variation (CV) ≤ 20-25% |
| Sensitivity | The lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ). | Detectable and reasonably precise. | Within predefined accuracy and precision limits (e.g., ≤25% bias and ≤25% CV). |
| Specificity | The ability of the assay to measure only the intended analyte. | Assessment of potential cross-reactants. | Rigorous testing against structurally similar molecules and potential interfering substances. |
| Parallelism | Demonstrates that the endogenous analyte in a sample dilutes in the same way as the calibration standard. | Visual inspection of dilution curves. | Diluted sample concentrations should be within a defined percentage (e.g., ±30%) of the undiluted sample concentration after correcting for dilution.[4] |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the assay has been demonstrated to be accurate, precise, and linear. | Defined by the linear portion of the standard curve. | Fully characterized with accuracy and precision data at the limits. |
| Reproducibility | The precision between different laboratories. | Not typically required. | Inter-laboratory CV should be within predefined limits. |
| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions. | Preliminary assessment of freeze-thaw and short-term stability. | Comprehensive evaluation of short-term, long-term, and freeze-thaw stability. |
Choosing the Right Tool: A Comparison of Analytical Platforms
The selection of an appropriate analytical platform is a critical decision in biomarker bioanalysis. The choice depends on factors such as the nature of the biomarker, the required sensitivity, throughput needs, and cost considerations.
| Analytical Platform | Principle | Key Advantages | Key Limitations |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Antigen-antibody interaction with enzymatic detection. | Cost-effective, widely available, relatively simple to perform.[5][6] | Lower sensitivity and dynamic range compared to other platforms, potential for cross-reactivity.[6] |
| MSD (Meso Scale Discovery) | Electrochemiluminescence detection. | High sensitivity, wide dynamic range, low sample volume, multiplexing capabilities.[7][8] | Higher cost than ELISA. |
| Luminex (xMAP Technology) | Multiplexed analysis using color-coded microspheres. | High-throughput multiplexing (up to 80 analytes).[8] | Can have lower sensitivity for some analytes compared to MSD. |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Separation by chromatography followed by mass-based detection. | High specificity and accuracy, can measure small molecules and peptides, multiplexing capabilities.[5][6] | High instrument cost and complexity, potential for matrix effects.[6] |
In Detail: Key Experimental Protocols
1. Parallelism Assessment
Parallelism is a critical experiment for biomarker assays to ensure that the endogenous analyte in the sample matrix behaves similarly to the purified standard used to create the calibration curve.[9][10] A lack of parallelism can indicate matrix effects or differences between the recombinant standard and the endogenous analyte.
Experimental Protocol:
-
Sample Selection: Select at least three individual samples with high endogenous concentrations of the biomarker.
-
Serial Dilution: Create a serial dilution series for each selected sample using the assay diluent. The dilution factors should cover the assay's dynamic range.
-
Analysis: Analyze the undiluted sample and all dilutions in the same assay run.
-
Data Evaluation:
-
Calculate the concentration of the biomarker in each dilution using the calibration curve.
-
Correct the calculated concentrations for the dilution factor to obtain the concentration in the original, undiluted sample.
-
Calculate the coefficient of variation (CV) of the back-calculated concentrations across the dilution series for each sample.
-
Acceptance Criteria (Confirmatory): The CV should typically be ≤30%.[4]
-
2. Matrix Effect Evaluation
The sample matrix (e.g., plasma, serum) contains numerous components that can interfere with the assay and affect the accuracy of the results. This is known as the matrix effect.[11]
Experimental Protocol (for LC-MS/MS):
-
Matrix Source Selection: Obtain at least six different sources of the biological matrix from individual donors.
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare standards at low and high concentrations in the final elution solvent.
-
Set 2 (Post-extraction Spike): Extract blank matrix from each of the six sources. Spike the extracted matrix with the analyte at the same low and high concentrations as in Set 1.
-
Set 3 (Pre-extraction Spike): Spike the blank matrix from each of the six sources with the analyte at the low and high concentrations. Then, perform the extraction process.
-
-
Analysis: Analyze all three sets of samples.
-
Data Evaluation:
-
Matrix Factor (MF): Calculate the MF for each source by dividing the peak area of the analyte in Set 2 by the mean peak area of the analyte in Set 1. The CV of the MF across the different sources should be ≤15%.[12]
-
Recovery: Calculate the recovery for each source by dividing the peak area of the analyte in Set 3 by the peak area of the analyte in Set 2.
-
Internal Standard Normalized Matrix Factor: If an internal standard (IS) is used, the IS-normalized MF should be calculated. The CV of the IS-normalized MF should be ≤15%.[12]
-
Visualizing Complexity: Pathways, Workflows, and Relationships
Signaling Pathway Example: PI3K-Akt Pathway
The PI3K-Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival.[13][14] Many biomarkers are components of or are regulated by this pathway.
Caption: The PI3K-Akt signaling pathway, a key regulator of cellular processes.
Experimental Workflow: Biomarker Assay Validation
The following diagram illustrates a typical workflow for the validation of a biomarker assay.
Caption: A typical workflow for biomarker assay validation.
Logical Relationships: Interplay of Validation Parameters
The various validation parameters are interconnected and collectively contribute to the overall reliability of the assay.
Caption: The relationship between key assay validation parameters.
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. Key Factors in Biomarker Analysis | KCAS Bio [kcasbio.com]
- 3. medpace.com [medpace.com]
- 4. A novel biomarker assay qualification strategy for rare human matrices – a case study of biomarkers in aqueous humor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 7. ELISA Comparison | Meso Scale Discovery [mesoscale.com]
- 8. Comparative Overview of Luminex and MSD Platforms For Biomarker Analysis - KCAS Bio [kcasbio.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. tandfonline.com [tandfonline.com]
- 11. bataviabiosciences.com [bataviabiosciences.com]
- 12. e-b-f.eu [e-b-f.eu]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. cusabio.com [cusabio.com]
Comparative study of (Z)-4-oxo-4-ureido-but-2-enoic acid and p-toluenesulfonic acid by crystal engineering
A detailed analysis for researchers, scientists, and drug development professionals on the crystal engineering potential of (Z)-4-oxo-4-ureido-but-2-enoic acid (Maleuric acid) and p-toluenesulfonic acid, highlighting their physicochemical properties and supramolecular synthons through experimental data.
This guide provides a comprehensive comparison of (Z)-4-oxo-4-ureido-but-2-enoic acid, also known as Maleuric acid, and p-toluenesulfonic acid (p-TSA) from a crystal engineering perspective. Both molecules possess functional groups capable of forming robust intermolecular interactions, making them valuable components in the design of co-crystals and pharmaceutical salts. This study summarizes their key physicochemical properties, details relevant experimental protocols for their synthesis and crystallization, and visualizes their interaction potentials to aid in the rational design of new solid forms.
Physicochemical Properties: A Comparative Overview
A summary of the fundamental physicochemical properties of Maleuric acid and p-toluenesulfonic acid is presented below. These properties are crucial for understanding their behavior in crystallization processes and their potential impact on the properties of multi-component crystals.
| Property | (Z)-4-oxo-4-ureido-but-2-enoic acid (Maleuric acid) | p-Toluenesulfonic acid (p-TSA) |
| Molecular Formula | C₅H₆N₂O₄[1][2] | C₇H₈O₃S |
| Molecular Weight | 158.11 g/mol [1][2] | 172.20 g/mol |
| Melting Point | Decomposes at 158.5 °C[1] | 103–106 °C (monohydrate)[3] |
| Solubility | Soluble in hot water and hot acetic acid. Practically insoluble in cold water, cold acetic acid, acetone, ligroin, chloroform, alcohol, and ether.[1] | Soluble in water, ethanol, and ether. Slightly soluble in hot benzene.[4] |
| Acidity (pKa) | Not readily available | Strong acid |
| Crystal System | Monoclinic (for a known polymorph) | Monoclinic (for a known polymorph)[5] |
Supramolecular Synthon Analysis
The functional groups present in Maleuric acid and p-TSA dictate the types of supramolecular synthons they can form, which are the fundamental building blocks in crystal engineering.
(Z)-4-oxo-4-ureido-but-2-enoic acid (Maleuric acid) possesses a rich combination of hydrogen bond donors (carboxylic acid -OH, amide -NH, and urea (B33335) -NH₂) and acceptors (carboxylic acid C=O, amide C=O, and urea C=O). This versatility allows for a variety of homomeric and heteromeric synthons, including:
-
Carboxylic acid dimers: A robust and common synthon.
-
Urea tapes and layers: Formed through N-H···O=C hydrogen bonds.
-
Acid-amide and acid-urea heterodimers: Key interactions for co-crystal formation.
-
Intramolecular hydrogen bonding: Possible between the carboxylic acid and the adjacent amide, influencing molecular conformation.
p-Toluenesulfonic acid (p-TSA) is a strong acid with a sulfonic acid group (-SO₃H) and an aromatic ring. Its primary interaction motifs include:
-
Strong charge-assisted hydrogen bonds: The acidic proton readily transfers to a basic site on a co-former, forming a salt. The resulting sulfonate group is an excellent hydrogen bond acceptor.
-
π-π stacking: The aromatic ring can participate in stacking interactions.
-
C-H···O interactions: The methyl group and aromatic C-H bonds can act as weak hydrogen bond donors.
Caption: Potential Supramolecular Synthons of the two acids.
Experimental Protocols
Detailed methodologies for the synthesis and crystallization are crucial for reproducible research in crystal engineering.
Synthesis of (Z)-4-oxo-4-ureido-but-2-enoic acid (Maleuric acid)
This protocol is based on the reaction of maleic anhydride (B1165640) with urea.
Materials:
-
Maleic anhydride
-
Urea
-
Inert saturated aliphatic hydrocarbon (e.g., heptane, boiling range 90-120 °C)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine maleic anhydride and urea in equimolar amounts.
-
Add an inert saturated aliphatic hydrocarbon to constitute 20-50% of the total weight of the reactants.[5]
-
Heat the mixture under reflux with vigorous stirring. The temperature should be sufficient to maintain the hydrocarbon at a boil.[5]
-
Continue the reaction with trituration (grinding) of the solids until the reaction is complete. The progress can be monitored by the disappearance of the starting materials (e.g., via TLC).
-
After completion, cool the mixture and remove the hydrocarbon solvent by filtration or decantation.
-
The resulting solid is Maleuric acid, which can be further purified by recrystallization from hot water.[1]
Purification of p-Toluenesulfonic Acid by Recrystallization
Commercial p-TSA often contains impurities and is typically supplied as the monohydrate. This procedure purifies the acid.
Materials:
-
Crude p-Toluenesulfonic acid monohydrate
-
Concentrated aqueous solution of p-TSA
-
Dean-Stark apparatus
Procedure:
-
Dissolve the crude p-TSA in a minimal amount of its concentrated aqueous solution by heating.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration.
-
To remove the water of hydration, subject the recrystallized p-TSA to azeotropic distillation with toluene using a Dean-Stark apparatus.
-
Continue the distillation until no more water is collected in the Dean-Stark trap.
-
Cool the toluene solution to crystallize the anhydrous p-TSA.
-
Collect the pure, anhydrous crystals by filtration and dry under vacuum.
Caption: Experimental workflows for synthesis and purification.
Comparative Analysis and Crystal Engineering Applications
The distinct chemical natures of Maleuric acid and p-TSA lead to different strategies and outcomes in crystal engineering.
-
Co-crystal vs. Salt Formation: A key differentiator is the acidity of the two compounds. p-TSA is a strong acid and will almost certainly form a salt with any basic co-former through proton transfer. This leads to strong, directional, charge-assisted hydrogen bonds, which are highly reliable for crystal engineering. Maleuric acid , being a carboxylic acid, has a higher pKa. It can form co-crystals with neutral or weakly basic co-formers through neutral hydrogen bonds or can form salts with more basic co-formers. This tunability between co-crystal and salt formation offers a broader scope for modifying physicochemical properties.
-
Hydrogen Bonding Capability: Maleuric acid offers a greater diversity of hydrogen bonding functional groups (donor-donor-acceptor and donor-acceptor-donor sites). This complexity can lead to more intricate and potentially less predictable hydrogen-bonded networks compared to the simpler, yet powerful, sulfonate group of p-TSA.
-
Solubility and Stability: The high solubility of p-TSA in common organic solvents makes it a convenient co-former for solution-based crystallization. The resulting tosylate salts often exhibit modified solubility and stability profiles compared to the parent active pharmaceutical ingredient (API). The lower solubility of Maleuric acid in many organic solvents might necessitate the use of grinding or slurry-based co-crystallization techniques. However, its rigid backbone and multiple hydrogen bonding sites can be advantageous in forming stable crystalline lattices.
Conclusion
Both (Z)-4-oxo-4-ureido-but-2-enoic acid and p-toluenesulfonic acid are valuable tools in the field of crystal engineering. p-Toluenesulfonic acid is a reliable and robust former of salts with basic compounds, leveraging strong, charge-assisted hydrogen bonds. In contrast, Maleuric acid provides greater versatility through its multiple hydrogen bonding sites and its ability to form both co-crystals and salts, allowing for a more nuanced approach to the modification of solid-state properties. The choice between these two acids will depend on the specific properties of the target molecule and the desired outcome of the crystal engineering strategy. For researchers and drug development professionals, understanding the comparative advantages of these and similar molecules is paramount for the rational design of new crystalline materials with optimized properties.
References
A Researcher's Guide to Cross-Validation of Bioanalytical Methods in Drug Development
In the rigorous landscape of drug development, the reliability and consistency of bioanalytical data are paramount. When bioanalytical methods are transferred between laboratories, modified, or when different methods are used within a study, cross-validation becomes a critical exercise to ensure data comparability. This guide provides an objective comparison of cross-validation scenarios, supported by experimental data, detailed protocols, and clear visual workflows to aid researchers, scientists, and drug development professionals in this essential process.
The cross-validation of bioanalytical methods is the process of comparing two or more bioanalytical methods to determine if they provide comparable quantitative data.[1][2] This is crucial when data from different sources will be combined or compared to make regulatory decisions regarding the safety, efficacy, and labeling of a drug product.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), along with the International Council for Harmonisation (ICH), provide guidelines on when and how to perform cross-validation.[1][3][4]
When is Cross-Validation Necessary?
Cross-validation is required in several common scenarios during the drug development lifecycle. The decision to perform a full or partial validation, or a cross-validation, depends on the nature of the change to the analytical method.[4][5]
Table 1: Scenarios Requiring Different Levels of Bioanalytical Method Validation
| Scenario | Type of Validation Required | Rationale |
| Method Transfer to a New Laboratory | Cross-Validation | To ensure inter-laboratory reliability when the same analytical method is used at different sites.[1][5] |
| Change in Analytical Methodology | Cross-Validation | When a different analytical technique (e.g., LC-MS vs. ELISA) is used to measure the same analyte.[1][5] |
| Change in Critical Reagents | Partial Validation or Cross-Validation | For ligand-binding assays (LBAs), a change in critical reagents may necessitate a cross-validation to ensure the new reagents perform comparably.[6] |
| Change in Instrumentation or Software | Partial Validation | Modifications to the instrumentation or the software used for data acquisition and analysis require validation to confirm that the changes do not impact the method's performance.[1][5] |
| Analysis of Data from Different Studies | Cross-Validation | When data from different studies, which used different validated methods, are combined or compared to support regulatory decisions.[3][7] |
Experimental Approach to Cross-Validation
A typical cross-validation study involves analyzing the same set of quality control (QC) samples and, where possible, incurred study samples with both the reference (original) and comparator (new or modified) methods.[6][7]
Key Experimental Parameters and Acceptance Criteria
The fundamental parameters evaluated during cross-validation are accuracy and precision. The acceptance criteria for these parameters are well-defined in regulatory guidelines.
Table 2: Acceptance Criteria for Cross-Validation Studies
| Assay Type | Parameter | Acceptance Criteria | Regulatory Source |
| Chromatographic Assays | Mean Accuracy | 85.0% to 115.0% of the nominal concentration | [6] |
| Precision (%CV) | ≤ 15.0% | [6] | |
| Ligand-Binding Assays (LBAs) | Mean Accuracy | 80.0% to 120.0% of the nominal concentration | [6] |
| Precision (%CV) | ≤ 20.0% | [6] | |
| Incurred Sample Reanalysis (ISR) | Percent Difference | Within ±20% of the mean for at least 67% of the samples for chromatographic assays.[4][8] Within ±30% for LBAs.[9] | [4][8][9] |
Note: For the Lower Limit of Quantification (LLOQ), the accuracy acceptance criteria are typically wider, for example, within ±20% for chromatographic assays and ±25% for LBAs.[4]
Representative Cross-Validation Data
The following tables present simulated data from a cross-validation experiment comparing a reference and a comparator chromatographic method.
Table 3: Cross-Validation Results for Spiked Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Reference Method | Comparator Method | Comparison | ||
| Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | ||
| LLOQ | 1.00 | 1.05 | 105.0 | 8.5 | 1.08 | 108.0 |
| Low | 3.00 | 2.91 | 97.0 | 6.2 | 2.97 | 99.0 |
| Medium | 50.0 | 51.5 | 103.0 | 4.5 | 50.8 | 101.6 |
| High | 80.0 | 78.4 | 98.0 | 3.8 | 79.2 | 99.0 |
Table 4: Cross-Validation Results for Incurred Samples (n=10)
| Sample ID | Reference Method Conc. (ng/mL) | Comparator Method Conc. (ng/mL) | Mean Conc. (ng/mL) | Percent Difference (%) | Pass/Fail |
| IS-001 | 25.4 | 26.8 | 26.1 | 5.4 | Pass |
| IS-002 | 68.1 | 70.2 | 69.15 | 3.0 | Pass |
| IS-003 | 12.3 | 11.5 | 11.9 | -6.7 | Pass |
| IS-004 | 45.9 | 48.1 | 47.0 | 4.7 | Pass |
| IS-005 | 8.7 | 9.5 | 9.1 | 8.8 | Pass |
| IS-006 | 33.2 | 30.9 | 32.05 | -7.2 | Pass |
| IS-007 | 55.6 | 59.3 | 57.45 | 6.4 | Pass |
| IS-008 | 18.9 | 21.5 | 20.2 | 12.9 | Pass |
| IS-009 | 72.4 | 65.8 | 69.1 | -9.5 | Pass |
| IS-010 | 41.5 | 49.8 | 45.65 | 18.2 | Pass |
| Result: | 100% Pass Rate |
Experimental Protocols
Detailed and standardized protocols are essential for a successful cross-validation study.
Protocol 1: Cross-Validation Using Spiked QC Samples
-
Objective: To compare the accuracy and precision of a comparator bioanalytical method against a validated reference method.
-
Materials:
-
Blank biological matrix (e.g., plasma, serum).
-
Analyte and internal standard (IS) reference materials.
-
Validated reference bioanalytical method SOP.
-
Comparator bioanalytical method SOP.
-
-
Procedure:
-
Prepare a fresh batch of QC samples by spiking the blank matrix at a minimum of three concentration levels (low, medium, and high).
-
Divide the QC samples into two sets.
-
Analyze one set of QC samples (in replicate, n≥6) using the reference method according to its SOP.
-
Analyze the second set of QC samples (in replicate, n≥6) using the comparator method according to its SOP.
-
Record the measured concentrations for each QC sample.
-
-
Data Analysis:
-
For each method and each QC level, calculate the mean concentration, accuracy (% bias), and precision (% coefficient of variation, CV).
-
Compare the results against the acceptance criteria outlined in Table 2.
-
Calculate the bias between the two methods for each QC level. While ICH M10 does not specify a pass/fail criterion for this bias, it should be evaluated to understand the relationship between the two methods.[3][10]
-
Protocol 2: Cross-Validation Using Incurred Samples
-
Objective: To assess the reproducibility of the bioanalytical methods using samples from dosed subjects.
-
Materials:
-
A set of incurred samples from a relevant toxicology or clinical study (n≥30 is recommended if available).[7]
-
Validated reference bioanalytical method SOP.
-
Comparator bioanalytical method SOP.
-
-
Procedure:
-
Select a subset of incurred samples that span the concentration range observed in the study.
-
Analyze each incurred sample once using the reference method.
-
On a different day, re-analyze the same set of incurred samples using the comparator method.
-
Record the concentrations obtained from both analyses.
-
-
Data Analysis:
-
For each sample, calculate the percent difference between the initial concentration (reference method) and the re-analyzed concentration (comparator method) relative to their mean.
-
The percentage of samples that meet the ISR acceptance criteria (see Table 2) should be determined.
-
Visualizing the Cross-Validation Workflow
Understanding the logical flow of the cross-validation process is crucial for its proper implementation.
Caption: Workflow for the cross-validation of bioanalytical methods.
This workflow illustrates the key stages from the initial trigger for cross-validation through to the final reporting of the comparative data.
Logical Relationships in Bioanalytical Method Validation
The decision to perform a cross-validation is part of a broader framework of bioanalytical method validation.
References
- 1. fda.gov [fda.gov]
- 2. moh.gov.bw [moh.gov.bw]
- 3. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. karger.com [karger.com]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-b-f.eu [e-b-f.eu]
- 8. e-b-f.eu [e-b-f.eu]
- 9. Assessment of Incurred Sample Reanalysis for Macromolecules to Evaluate Bioanalytical Method Robustness: Effects from Imprecision - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
A Practical Guide to Biological Assay Validation: Ensuring Data Integrity and Reliability
For researchers, scientists, and professionals in drug development, the validation of biological assays is a cornerstone of generating reliable and reproducible data. A properly validated assay provides confidence in the results, which is critical for making informed decisions throughout the research and development pipeline. This guide offers a practical approach to biological assay validation, comparing key performance characteristics and providing supporting experimental data and protocols.
Biological assays, which measure the effect of a substance on a biological system, are inherently more variable than chemical assays.[1] This variability arises from the use of living materials such as cells, tissues, or whole organisms.[1] Therefore, a systematic validation process is essential to demonstrate that an assay is suitable for its intended purpose.[2][3] The validation process involves a series of experiments designed to evaluate the performance characteristics of the assay.
Key Validation Parameters: A Comparative Overview
The performance of a biological assay is assessed by several key parameters. The following table summarizes these parameters and provides example acceptance criteria for a hypothetical cell-based potency assay. The acceptance criteria are illustrative and should be defined based on the specific requirements of the assay and its intended use.
| Validation Parameter | Description | Illustrative Acceptance Criteria |
| Accuracy | The closeness of agreement between the measured value and the true or accepted reference value.[4] | The mean % recovery of the measured potency should be within 80-120% of the nominal potency. |
| Precision | The degree of scatter between a series of measurements of the same homogenous sample under the prescribed conditions.[5] It is usually expressed as the percent coefficient of variation (%CV). | Repeatability (Intra-assay precision): %CV ≤ 15% Intermediate Precision (Inter-assay precision): %CV ≤ 20% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] | The response of a placebo or negative control should be less than 5% of the response of the reference standard at the EC50 concentration. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.[5] | The coefficient of determination (R²) of the linear regression of measured vs. nominal potency should be ≥ 0.98. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | 50% to 150% of the nominal potency. |
| Robustness | A measure of an assay's capacity to remain unaffected by small, but deliberate variations in method parameters.[5] | Assay performance remains within the acceptance criteria for precision and accuracy when key parameters (e.g., incubation time, temperature) are varied. |
Experimental Protocols for Key Validation Parameters
Detailed and well-documented experimental protocols are crucial for a successful assay validation. Below are example protocols for assessing the key validation parameters.
-
Objective: To determine the closeness of the measured potency to the true potency.
-
Procedure:
-
Prepare a reference standard stock solution of known potency.
-
Prepare a series of validation samples by spiking a known amount of the reference standard into the assay matrix at different concentration levels (e.g., 50%, 100%, and 150% of the nominal potency).
-
Analyze a minimum of three replicates for each concentration level in a single assay run.
-
Calculate the measured potency for each sample.
-
Determine the percent recovery for each sample using the formula: (% Recovery) = (Measured Potency / Nominal Potency) * 100.
-
Calculate the mean percent recovery across all concentration levels.
-
-
Objective: To assess the random error of the assay.
-
Procedure for Repeatability (Intra-assay precision):
-
Prepare a homogenous sample at a concentration near the middle of the assay range.
-
Analyze a minimum of six replicates of this sample in a single assay run.
-
Calculate the mean and standard deviation of the measured responses.
-
Calculate the %CV: (%CV) = (Standard Deviation / Mean) * 100.
-
-
Procedure for Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on at least two different days, with different analysts and/or different equipment.
-
Combine the data from all runs.
-
Calculate the overall mean, standard deviation, and %CV.
-
-
Objective: To demonstrate that the assay signal is specific to the analyte of interest.
-
Procedure:
-
Prepare a sample containing the analyte (positive control).
-
Prepare a sample containing only the assay matrix and any other components expected to be in a test sample, but without the analyte (placebo/negative control).
-
If available, prepare samples containing known related substances or potential interfering substances.
-
Analyze all samples in the assay.
-
Compare the response of the placebo and interfering substance samples to the response of the positive control.
-
Visualizing the Assay Validation Workflow
A clear understanding of the overall validation process is essential. The following diagram illustrates a typical workflow for biological assay validation.
References
- 1. USP〈1033〉Biological Assay Validation: Key Guidelines_FDCELL [fdcell.com]
- 2. edraservices.nl [edraservices.nl]
- 3. quantics.co.uk [quantics.co.uk]
- 4. Evaluation of Different Estimation Methods for Accuracy and Precision in Biological Assay Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
Efficacy of 4-Phenylbut-2-enoic Acid Derivatives as HDAC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology. By altering the acetylation state of histones and other proteins, they can modulate gene expression, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth. Among the various chemical scaffolds explored for HDAC inhibition, derivatives of 4-phenylbut-2-enoic acid and the structurally related cinnamic acid have shown significant potential. This guide provides a comparative analysis of the efficacy of these derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
Comparative Efficacy of this compound and Related Derivatives
The inhibitory potency of this compound derivatives and their analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various HDAC isoforms or cancer cell lines. The following tables summarize the available quantitative data to facilitate a direct comparison of their efficacy.
Table 1: HDAC Inhibitory Activity of this compound and Related Derivatives
| Compound | Target | IC50 | Reference |
| 4-Phenyl-3-butenoic acid (PBA) | Selected HDAC isoforms | Micromolar range | [1][2] |
| 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) | Selected HDAC isoforms | ~30-fold lower than PBA | [1][2] |
| trans-Cinnamic acid | HDAC1 | 9.15 µg/ml | [3] |
| trans-Cinnamaldehyde | HDAC1 | 7.58 µg/ml | [3] |
Table 2: Anti-proliferative Activity of Cinnamic Acid Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| trans-Cinnamic acid | HT29 (Colon) | ~1000 | [4] |
| trans-Cinnamic acid | MIA PaCa-2 (Pancreatic) | 1330 ± 70 | [4] |
| trans-Cinnamic acid | H460 (Lung) | 2100 ± 430 | [4] |
| trans-Cinnamic acid | A549 (Lung) | 3540 ± 340 | [4] |
| N-hydroxy-3-(4-bromophenyl)propenamide (a cinnamic hydroxamate) | THP-1 (Leukemia) | Single-digit micromolar range | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of HDAC inhibitors.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing Trypsin and a stop inhibitor like Trichostatin A)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., SAHA, Vorinostat)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Reaction Setup: To each well of a 96-well plate, add the assay buffer, the diluted HDAC enzyme, and the test compound or control.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Development: Add the developer solution to each well to stop the enzymatic reaction and initiate the development of the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by plotting the data on a dose-response curve.
Cell-Based Anti-proliferative Assay (MTT Assay)
This assay measures the effect of a compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HT29, THP-1)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Visualizing Mechanisms and Workflows
Understanding the underlying signaling pathways and experimental procedures is facilitated by clear visual representations.
Caption: Workflow for evaluating HDAC inhibitor efficacy.
Caption: HDAC inhibition leading to apoptosis.
Conclusion
Derivatives of this compound and related cinnamic acids represent a promising avenue for the development of novel HDAC inhibitors. The provided data indicates that modifications to the core structure can significantly impact inhibitory potency and anti-proliferative activity. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and selectivity of these compounds. The experimental protocols and pathway diagrams included in this guide offer a foundational resource for researchers in this field to design and interpret their studies, ultimately contributing to the advancement of new cancer therapeutics.
References
- 1. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of histone deacetylases by trans-cinnamic acid and its antitumor effect against colon cancer xenografts in athymic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Antifungal Potential of (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic Acid and its Ni(II) Complex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the antifungal activity of the novel compound (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid and its corresponding Nickel(II) complex. The available experimental data is presented alongside data for established antifungal agents to offer a preliminary assessment of their potential in the development of new mycolytic therapies.
Performance Comparison
The antifungal efficacy of (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid (referred to as the Ligand) and its Ni(II) complex has been evaluated against the wood-staining fungus Mucor plumbeus. The Ni(II) complex demonstrated notable antifungal properties, whereas the ligand itself exhibited fungistatic activity, inhibiting the early stages of mycelial growth.[1]
For a comprehensive comparison, the Minimum Inhibitory Concentration (MIC) values of the Ni(II) complex and a control compound from the primary study are presented alongside MIC values for standard antifungal agents against various Mucor species, including Mucor plumbeus. It is important to note that the data for the standard agents are compiled from separate studies and may have been obtained under different experimental conditions.
Table 1: In Vitro Antifungal Activity (MIC in µg/mL) Against Mucor Species
| Compound/Drug | Mucor plumbeus | Mucor sp. | Fungal Target |
| (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid (Ligand) | Fungistatic | Not Reported | Not Reported |
| Ni(II) Complex | 50[1] | Not Reported | Not Reported |
| Antiblue 375 (Positive Control) | 10[1] | Not Reported | Not Reported |
| Amphotericin B | 0.12 - 0.5 | Not Reported | Cell Membrane |
| Posaconazole | 0.25 - 1.0 | Not Reported | Ergosterol Biosynthesis |
| Isavuconazole | 2.0 - 8.0 | Not Reported | Ergosterol Biosynthesis |
| Ketoconazole | Not Reported | 0.63 | Ergosterol Biosynthesis |
| Fluconazole | Not Reported | 1.25 | Ergosterol Biosynthesis |
Note: "Fungistatic" indicates that the compound inhibits fungal growth without killing the fungus.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for determining antifungal activity, which are adaptable for testing novel compounds like the one under evaluation.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.
1. Preparation of Fungal Inoculum:
-
Fungal cultures are grown on an appropriate medium, such as Potato Dextrose Agar (B569324) (PDA), to induce sporulation.
-
Spores are harvested and suspended in sterile saline containing a small amount of a wetting agent (e.g., Tween 80).
-
The spore suspension is adjusted to a concentration of approximately 1 x 10^6 to 5 x 10^6 CFU/mL using a hemocytometer or by spectrophotometric methods.
-
The final inoculum is prepared by diluting the stock suspension in RPMI-1640 medium to achieve a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.
2. Preparation of Antifungal Solutions:
-
The test compounds and standard antifungal agents are dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create stock solutions.
-
Serial two-fold dilutions of the stock solutions are prepared in RPMI-1640 medium in 96-well microtiter plates.
3. Inoculation and Incubation:
-
Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing medium and inoculum but no antifungal) and a sterility control well (containing medium only) are included on each plate.
-
The plates are incubated at a suitable temperature (e.g., 35°C) for a period of 24 to 72 hours, depending on the growth rate of the fungus.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth control. Inhibition can be assessed visually or by using a spectrophotometer to measure the optical density.
Agar Disk Diffusion Method
This method provides a qualitative assessment of antifungal activity.
1. Preparation of Agar Plates and Fungal Inoculum:
-
Müller-Hinton agar or another suitable agar medium is poured into sterile Petri dishes.
-
A standardized fungal inoculum (as prepared for the broth microdilution method) is uniformly spread over the surface of the agar.
2. Application of Test Compounds:
-
Sterile paper disks of a standard diameter (e.g., 6 mm) are impregnated with a known concentration of the test compound or standard antifungal agent.
-
The impregnated disks are placed onto the surface of the inoculated agar plates.
3. Incubation and Measurement:
-
The plates are incubated under appropriate conditions for fungal growth.
-
The antifungal activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antifungal activity of a novel compound.
Caption: General workflow for antifungal activity evaluation.
Proposed Mechanism of Action for Ni(II) Complexes
While the specific signaling pathways affected by (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid and its Ni(II) complex have not yet been elucidated, a general mechanism for the antifungal action of Ni(II) complexes has been proposed. This involves disruption of the fungal cell's integrity and the generation of oxidative stress.
Caption: Proposed antifungal mechanism of Ni(II) complexes.
References
Safety Operating Guide
Prudent Disposal of 4-Phenylbut-2-enoic Acid: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Phenylbut-2-enoic acid was readily available. The following guidance is based on the safety data for structurally similar compounds, including (E)-4-oxo-4-phenylbut-2-enoic acid and 4-phenylbutyric acid. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.
The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This document provides a procedural overview for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. Based on data for similar compounds, it may cause skin, eye, and respiratory irritation[1][2].
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If working with fine powders or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
Quantitative Data Summary
The following table summarizes the available physical and chemical properties for this compound and a closely related compound. This data is essential for understanding the compound's behavior and for proper storage and disposal.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₁₀H₁₀O₂ | PubChem |
| Molecular Weight | 162.18 g/mol | PubChem |
| (E)-4-oxo-4-phenylbut-2-enoic acid | ||
| Melting Point | 94-97 °C | Sigma-Aldrich[3] |
| 4-Phenylbutyric acid | ||
| Melting Point | 49 - 52 °C | Fisher Scientific[4] |
| Boiling Point | 165 °C @ 10 mmHg | Fisher Scientific[4] |
| Flash Point | > 110 °C | Fisher Scientific[4] |
Step-by-Step Disposal Procedures
The disposal of this compound should be managed as hazardous chemical waste. Do not discharge down the drain or dispose of with regular trash.
Waste Collection:
-
Container: Use a designated, compatible, and clearly labeled hazardous waste container. The container should be in good condition and have a secure lid.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Irritant)
-
The accumulation start date
-
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents.
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, should be considered contaminated.
-
Place these materials in a sealed, labeled bag or container and dispose of them as hazardous waste along with the chemical itself.
Spill Management:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent, non-combustible material like sand or earth to contain the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can significantly mitigate the risks associated with the handling and disposal of this compound, ensuring a safer working environment and responsible environmental stewardship.
References
Personal protective equipment for handling 4-Phenylbut-2-enoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of 4-Phenylbut-2-enoic acid. Adherence to these procedures is critical to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Identification and Risk Assessment
This compound is an organic acid that should be handled with care. Based on data for structurally similar compounds, it is considered to be an irritant to the skin, eyes, and respiratory system. Direct contact with the solid or inhalation of its dust can cause irritation.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. The specific level of protection required may vary depending on the experimental procedure and the quantities being handled.
| Protection Type | Equipment | Specification | Purpose |
| Eye and Face | Safety Goggles | ANSI Z87.1-compliant | Protects against dust particles and potential splashes. |
| Face Shield | Worn in conjunction with safety goggles | Recommended for procedures with a high risk of splashing. | |
| Hand | Chemical-Resistant Gloves | Nitrile or Butyl Rubber | Prevents skin contact. Nitrile gloves offer good splash protection for handling small quantities, while butyl rubber gloves are recommended for prolonged contact or handling larger quantities.[1][2][3][4] |
| Body | Laboratory Coat | Standard, fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory | N95 or higher-rated respirator | NIOSH-approved | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust. |
| Footwear | Closed-toe shoes | --- | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to immediate cleanup.
3.1. Engineering Controls and Preparation
-
Ventilation: All handling of solid this compound should be performed in a certified chemical fume hood to minimize the inhalation of dust.
-
Emergency Equipment: Ensure that a calibrated eyewash station and a safety shower are readily accessible and have been recently tested.
-
Secondary Containment: Transport the chemical in a sealed, clearly labeled container within a secondary, shatter-resistant carrier.[5]
3.2. Donning of Personal Protective Equipment (PPE)
The following sequence should be followed when putting on PPE before entering the designated handling area.[6][7]
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown: Put on a clean laboratory coat, ensuring it is fully buttoned.
-
Mask/Respirator: If required, don an N95 or higher-rated respirator, ensuring a proper fit-check is performed.
-
Eye Protection: Put on safety goggles. If a splash hazard exists, also wear a face shield.
-
Gloves: Put on the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves extend over the sleeves of the lab coat.
3.3. Weighing and Dispensing
-
Place an analytical balance or weighing station inside the chemical fume hood.
-
Carefully open the container, avoiding the creation of airborne dust.
-
Use a clean spatula to transfer the desired amount of the compound to a tared weighing vessel.
-
Promptly and securely close the primary container.
3.4. Solution Preparation
-
Within the fume hood, add the weighed solid to the solvent in an appropriate flask or beaker.
-
If diluting, always add the acid to the solvent, not the other way around, to control any potential exothermic reactions.
-
Stir the mixture until the solid is fully dissolved.
3.5. Doffing of Personal Protective Equipment (PPE)
To prevent cross-contamination, remove PPE in the following sequence before leaving the work area.[6][7]
-
Gloves: Remove gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Gown: Unfasten the lab coat and remove it by touching only the inside. Turn the gown inside out as it is removed, fold or roll it into a bundle, and place it in the designated receptacle.
-
Eye Protection: Remove safety goggles and face shield (if used) by handling the headband or earpieces.
-
Mask/Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Solid Waste
-
Contaminated Materials: Unused this compound and any materials grossly contaminated with the solid (e.g., weighing paper, paper towels from a spill cleanup) should be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound" and the associated hazards (Irritant).
-
Storage: Store the hazardous waste container in a designated, well-ventilated area, away from incompatible materials, until it is collected by the institution's environmental health and safety department.[8]
4.2. Liquid Waste
-
Solutions: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Neutralization: For dilute aqueous solutions, neutralization with a weak base (e.g., sodium bicarbonate) may be a possibility prior to disposal, but this should only be done in accordance with your institution's specific waste disposal guidelines.[9]
4.3. Container Disposal
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
Rinsate: The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.
-
Final Disposal: After triple-rinsing, deface the label on the empty container before disposing of it according to institutional guidelines for non-hazardous laboratory glass or plastic.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. gloves-online.com [gloves-online.com]
- 2. de.unigloves.com [de.unigloves.com]
- 3. gloves.com [gloves.com]
- 4. oxwork.com [oxwork.com]
- 5. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 6. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 7. munglobal.com.au [munglobal.com.au]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
